BI1002494
Descripción
Propiedades
IUPAC Name |
(4R)-4-[(1R)-1-[[7-(3,4,5-trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-13(15-10-21(27)25-12-15)31-23-16-6-5-7-24-18(16)11-17(26-23)14-8-19(28-2)22(30-4)20(9-14)29-3/h5-9,11,13,15H,10,12H2,1-4H3,(H,25,27)/t13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYUNLVJDCMANZ-UKRRQHHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)NC1)OC2=C3C=CC=NC3=CC(=N2)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC(=O)NC1)OC2=C3C=CC=NC3=CC(=N2)C4=CC(=C(C(=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of BI-1002494 in Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BI-1002494 is a potent and selective, orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (Syk). In mast cells, BI-1002494 exerts its primary mechanism of action by disrupting the signaling cascade initiated by the high-affinity IgE receptor (FcεRI). By inhibiting Syk, BI-1002494 effectively blocks the downstream pathways leading to mast cell degranulation and the release of pro-inflammatory mediators, such as histamine and various cytokines. This targeted action makes BI-1002494 a promising therapeutic candidate for the treatment of mast cell-driven diseases, including allergic asthma and other allergic conditions. This guide provides a comprehensive overview of the molecular mechanism, quantitative effects, and experimental methodologies related to the action of BI-1002494 in mast cells.
Introduction to Mast Cell Activation and the Role of Syk
Mast cells are critical effector cells of the immune system, strategically located at the interface with the external environment, such as the skin, respiratory tract, and gastrointestinal tract. They are key players in allergic reactions and inflammatory responses. The primary activation pathway in allergic responses is initiated by the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor, FcεRI, on the mast cell surface.
This receptor aggregation triggers a complex intracellular signaling cascade, in which Spleen Tyrosine Kinase (Syk) plays a pivotal role.[1] Syk is a non-receptor tyrosine kinase that is recruited to the phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the FcεRI β and γ subunits.[2][3] Upon activation, Syk phosphorylates a host of downstream substrate proteins, including Linker for Activation of T-cells (LAT) and Phospholipase Cγ (PLCγ).[3][4] This leads to an increase in intracellular calcium levels, activation of protein kinase C (PKC), and ultimately, the degranulation of mast cells and the synthesis and release of a wide array of pro-inflammatory mediators.[3] These mediators include pre-stored granule components like histamine and newly synthesized lipid mediators (e.g., leukotrienes and prostaglandins) and cytokines (e.g., TNF-α, IL-4, IL-5, IL-6, IL-13).[5]
BI-1002494: A Selective Syk Inhibitor
BI-1002494, with the chemical name (R)-4-{(R)-1-[7-(3,4,5-trimethoxy-phenyl)-[4][6]napthyridin-5-yloxy]-ethyl}pyrrolidin-2-one, is a highly potent and selective inhibitor of Syk kinase.[7] Its mechanism of action in mast cells is centered on its ability to bind to the ATP-binding pocket of Syk, thereby preventing the phosphorylation of its downstream targets and halting the FcεRI signaling cascade.
Quantitative Data on the Efficacy of BI-1002494
The inhibitory activity of BI-1002494 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data regarding its effect on mast cell function.
| Parameter | Cell Type | Species | IC50 Value | Reference |
| IgE-mediated Degranulation | Mast Cells/Basophils | Human | 115 nM | [7] |
| IgE-mediated Degranulation | Basophils | Rat | 323 nM | [7] |
| B-cell receptor-mediated activation | B-cells | Human | 810 nM | [7] |
Table 1: In Vitro Potency of BI-1002494
| Animal Model | Efficacy Endpoint | Effective Trough Plasma Concentration | Reference |
| Rat Ovalbumin Model (Mast cell-dependent) | Full efficacy | 340 nM | [7] |
| Rat Collagen-Induced Arthritis Model (B-cell dependent) | Full efficacy | 1400 nM | [7] |
Table 2: In Vivo Efficacy of BI-1002494
Detailed Signaling Pathway and Experimental Workflows
The following diagrams illustrate the FcεRI signaling pathway in mast cells, the mechanism of action of BI-1002494, and the workflows of key experimental protocols used to characterize its effects.
Caption: FcεRI Signaling Pathway and BI-1002494 Inhibition.
Caption: β-Hexosaminidase Degranulation Assay Workflow.
Detailed Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant upon cell activation.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture medium
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
BI-1002494
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sensitization: Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5-1 µg/mL) overnight.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Inhibitor Treatment: Add varying concentrations of BI-1002494 (or vehicle control) to the wells and incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the cells by adding DNP-BSA (e.g., 100 ng/mL) to the wells. Include wells with Tyrode's buffer alone (spontaneous release) and wells with a lysis buffer (e.g., 0.1% Triton X-100) for total release.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Enzyme Reaction: Add the supernatant to a new 96-well plate containing the pNAG substrate solution.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release.
Cytokine Release Assay (ELISA)
This protocol describes the measurement of a specific cytokine (e.g., TNF-α, IL-6) released from mast cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Mast cells
-
Cell culture medium
-
Stimulating agent (e.g., IgE + antigen)
-
BI-1002494
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture mast cells and treat with BI-1002494 followed by stimulation as described in the degranulation assay.
-
Supernatant Collection: After an appropriate incubation time for cytokine production (e.g., 4-24 hours), centrifuge the cells and collect the supernatant.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and block with assay diluent for 1-2 hours at room temperature.
-
Sample Addition: Add the collected supernatants and cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate with wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate with wash buffer.
-
Streptavidin-HRP: Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate with wash buffer.
-
Substrate Addition: Add the substrate solution and incubate until color develops.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Measure the absorbance at 450 nm.
-
Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
Mast Cell Chemotaxis Assay (Transwell Assay)
This assay measures the ability of mast cells to migrate towards a chemoattractant.
Materials:
-
Mast cells
-
Chemoattractant (e.g., eotaxin/CCL11)
-
BI-1002494
-
Transwell inserts (with appropriate pore size, e.g., 5-8 µm)
-
24-well plate
-
Cell culture medium
-
Hemocytometer or flow cytometer for cell counting
Procedure:
-
Cell Preparation: Culture mast cells and resuspend them in serum-free medium.
-
Inhibitor Treatment: Pre-treat the cells with BI-1002494 or vehicle control for 1 hour.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add the chemoattractant to the lower chamber.
-
Cell Seeding: Add the pre-treated mast cells to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for cell migration.
-
Cell Counting: Count the number of cells that have migrated to the lower chamber using a hemocytometer or flow cytometry.
-
Analysis: Compare the number of migrated cells in the BI-1002494-treated groups to the control group.
Conclusion
BI-1002494 is a potent and selective Syk inhibitor that effectively blocks IgE-mediated mast cell activation. Its mechanism of action, centered on the inhibition of the FcεRI signaling pathway, leads to a significant reduction in mast cell degranulation and the release of pro-inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on mast cell-related diseases and the therapeutic potential of Syk inhibition. Further investigation into the effects of BI-1002494 on a broader range of mast cell functions and in various disease models will continue to elucidate its full therapeutic utility.
References
- 1. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FcεR1 Signal pathway - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. High resolution mapping of mast cell membranes reveals primary and secondary domains of FcεRI and LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: map04664 [genome.jp]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of BI-1002494: An In-depth Technical Guide
Core Function: A Potent and Selective Spleen Tyrosine Kinase (SYK) Inhibitor
BI-1002494 is a novel, potent, and selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1] With a high degree of specificity, this compound serves as a critical tool for researchers and drug development professionals investigating the multifaceted roles of SYK in various physiological and pathological processes. SYK is a non-receptor cytoplasmic tyrosine kinase predominantly expressed in hematopoietic cells and is a key mediator of signal transduction downstream of various immunoreceptors, including B-cell receptors (BCR), Fc receptors (FcR), and integrins.[2][3] By inhibiting SYK, BI-1002494 effectively modulates immune cell activation, proliferation, and inflammatory responses.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of BI-1002494, highlighting its potency and selectivity.
Table 1: In Vitro Potency of BI-1002494
| Target | Assay | IC50 (nM) | Reference |
| SYK | Kinase Assay | 0.8 | [2] |
| Human Basophils (anti-DNP/BSA-induced CD63 expression) | Whole Blood Assay | 115 | [1] |
| Human B-cells (anti-IgD-induced CD69 expression) | Whole Blood Assay | 810 | [1] |
| Rat Basophils (anti-DNP/BSA-induced degranulation) | 323 | [1][4] | |
| Human Basophils (anti-DNP stimulation, healthy subjects) | Basophil Activation Test | 497 | [5] |
| Human Basophils (anti-IgE stimulation, healthy subjects) | Basophil Activation Test | 1080 | [5] |
| Human Basophils (anti-DNP stimulation, asthmatic subjects) | Basophil Activation Test | 287 | [5] |
| Human Basophils (anti-IgE stimulation, asthmatic subjects) | Basophil Activation Test | 683 | [5] |
Table 2: In Vivo Efficacy of BI-1002494 in Rat Models
| Model | Endpoint | Dose | Efficacy | Trough Plasma Concentration for Full Efficacy (nM) | Reference |
| Ovalbumin (OVA)-Induced Airway Inflammation | 90% reduction of BAL eosinophils | 30 mg/kg (b.i.d.) | 90% | 340 | [1][2][4] |
| Collagen-Induced Arthritis (CIA) | Full efficacy | Not specified | Full | 1400 | [1][4] |
Table 3: Selectivity Profile of BI-1002494
| Panel | Hit Criteria | Results | Reference |
| Invitrogen® Kinase Panel (239 kinases) | > 50% inhibition @ 1 µM | 23 kinases | [3] |
| Eurofins Safety Panel 44™ | > 50% inhibition @ 10 µM | 3/56 targets (M1 (h): 70%, A1 (h): 63%, A2A (h): 59%) | [2] |
Signaling Pathways
BI-1002494 exerts its function by inhibiting the catalytic activity of SYK, thereby disrupting the downstream signaling cascades initiated by immunoreceptor activation.
Caption: SYK Signaling Pathway Inhibition by BI-1002494.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Basophil Activation Test (BAT)
This in vitro assay measures the activation of basophils in whole blood in response to an allergen, quantified by the upregulation of surface markers such as CD63.
Caption: Workflow for the Basophil Activation Test.
Protocol Details:
-
Blood Collection: Whole blood is collected from healthy or asthmatic subjects into EDTA-containing tubes.[5]
-
Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with varying concentrations of BI-1002494 or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation: Basophils are stimulated with an appropriate allergen, such as anti-dinitrophenyl (DNP) IgE followed by DNP-BSA, or anti-IgE antibody, for a defined period (e.g., 15-30 minutes) at 37°C.[5] A negative control (buffer) and a positive control (e.g., fMLP) are included.
-
Staining: The reaction is stopped by placing the tubes on ice. The cells are then stained with fluorescently-labeled monoclonal antibodies to identify basophils (e.g., anti-CCR3 or anti-CRTH2) and to quantify their activation (e.g., anti-CD63).[6]
-
Lysis and Fixation: Red blood cells are lysed using a lysis buffer, and the remaining leukocytes may be fixed with a suitable fixative.
-
Flow Cytometry: Samples are acquired on a flow cytometer. Basophils are gated based on their characteristic forward and side scatter properties and expression of basophil-specific markers. The percentage of CD63-positive basophils is then determined.
Ovalbumin (OVA)-Induced Airway Inflammation in Rats
This in vivo model is used to assess the efficacy of anti-inflammatory compounds in an allergic asthma-like condition.
Protocol Details:
-
Sensitization: Male Wistar rats are sensitized by intraperitoneal injections of ovalbumin (OVA) adsorbed to aluminum hydroxide on specific days (e.g., day 0 and day 7).[7]
-
Challenge: On subsequent days (e.g., starting from day 14), the sensitized rats are challenged with aerosolized OVA for a defined period (e.g., 20 minutes) on multiple occasions.[8]
-
Treatment: BI-1002494 or vehicle is administered to the rats, typically orally (p.o.) or twice daily (b.i.d.), throughout the challenge period.
-
Endpoint Analysis: 24-48 hours after the final OVA challenge, various endpoints are assessed:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected. The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.[2]
-
Lung Histology: The lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and mucus production.
-
Airway Hyperresponsiveness: In some studies, airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine) is measured.
-
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the therapeutic potential of novel drug candidates.
Protocol Details:
-
Immunization: Male Wistar or other susceptible rat strains are immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[9]
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given on a subsequent day (e.g., day 7 or 21).[9][10]
-
Treatment: Dosing with BI-1002494 or vehicle is initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of arthritis).
-
Clinical Assessment: The development and severity of arthritis are monitored regularly by scoring the paws for erythema and swelling. Body weight and paw thickness may also be measured.
-
Endpoint Analysis: At the end of the study, various parameters are evaluated:
-
Histopathology: The joints are collected, fixed, decalcified, sectioned, and stained to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biomarkers: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies can be measured.
-
Radiography/Micro-CT: Imaging techniques can be used to visualize and quantify bone and joint destruction.[10]
-
References
- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. | Semantic Scholar [semanticscholar.org]
- 3. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Airway Contraction and Inflammation by Pomalidomide in a Male Wistar Rat Model of Ovalbumin-induced Asthma | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 6. lancet.co.za [lancet.co.za]
- 7. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ovalbumin-induced acute allergic asthma in mouse or rat - Fraunhofer ITEM [item.fraunhofer.de]
- 9. Phenotypic characterization of type II collagen-induced arthritis in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BI1002494 and the Spleen Tyrosine Kinase (SYK) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spleen Tyrosine Kinase (SYK) is a critical non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune receptors, making it a compelling therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies. BI1002494 is a potent and selective, orally bioavailable small molecule inhibitor of SYK. This technical guide provides a comprehensive overview of the SYK signaling pathway, the mechanism of action of this compound, its pharmacological profile, and detailed experimental protocols for its characterization.
The Spleen Tyrosine Kinase (SYK) Signaling Pathway
SYK is a key mediator of downstream signaling from immunoreceptors that possess Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). These receptors include the B-cell receptor (BCR), Fc receptors (FcR), and integrins.[1]
Activation of SYK:
Upon ligand binding to an ITAM-containing receptor, Src-family kinases phosphorylate the tyrosine residues within the ITAMs. This creates a docking site for the tandem SH2 domains of SYK. The binding of SYK to the phosphorylated ITAMs leads to a conformational change, resulting in the autophosphorylation and activation of SYK.
Downstream Signaling Cascades:
Once activated, SYK phosphorylates a multitude of downstream effector proteins, initiating several signaling cascades that are crucial for immune cell function. Key pathways include:
-
Phospholipase C gamma (PLCγ) Pathway: Activated SYK phosphorylates and activates PLCγ, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors such as NFAT and NF-κB, which drive the expression of pro-inflammatory cytokines and other immune response genes.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: SYK activation can also lead to the activation of the PI3K/Akt pathway, which is critical for cell survival, proliferation, and metabolism.
-
Ras-MAPK Pathway: The Ras-MAPK pathway is another downstream target of SYK, influencing cell proliferation, differentiation, and inflammation.
This compound: A Potent and Selective SYK Inhibitor
This compound is a novel, orally active, and highly selective inhibitor of SYK.[2] It has been developed as a tool compound for in vitro and in vivo research to explore the therapeutic potential of SYK inhibition.[1]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of SYK's kinase activity. By binding to the ATP-binding pocket of the SYK kinase domain, it prevents the phosphorylation of SYK's downstream substrates, thereby blocking the initiation and propagation of signals originating from ITAM-containing receptors.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| SYK Enzymatic IC50 | 0.8 nM | [1][3] |
| Basophil Activation (CD63, human whole blood) EC50 | 115 nM | [2][3] |
| B-Cell Activation (CD69, human whole blood) EC50 | 810 nM | [2][3] |
Table 2: In Vivo Efficacy of this compound in a Rat Model
| Model | Endpoint | Dose | Result | Reference |
| Ovalbumin-induced Airway Inflammation | Reduction in BAL eosinophils | 30 mg/kg (b.i.d.) | 90% reduction | [3] |
Table 3: Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 423.5 g/mol | [3] |
| Solubility (pH 7.4) | 500 µg/mL | [3] |
| Caco-2 Permeability (A-B) | 30 x 10⁻⁶ cm/s | [3] |
| Plasma Protein Binding (Mouse) | 93% | [3] |
| Plasma Protein Binding (Rat) | 95% | [3] |
Selectivity Profile
This compound demonstrates good kinase selectivity. In a panel of 239 kinases, only a few were inhibited by more than 50% at a concentration of 1 µM.[3] A safety panel screen against 44 targets showed greater than 50% inhibition for only three targets at 10 µM (M1 (h): 70%, A1 (h): 63%, A2A (h): 59%).[3]
Clinical Trial Status
As of the latest available information, there are no publicly registered clinical trials for this compound. It is primarily positioned as a research tool for preclinical studies.
Experimental Protocols
Detailed methodologies for key experiments to characterize SYK inhibitors like this compound are provided below.
SYK Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant human SYK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound or other test compounds
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a white assay plate, add 5 µL of the test compound dilution.
-
Add 10 µL of a solution containing the SYK enzyme and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Basophil Activation Test (BAT) by Flow Cytometry
This protocol measures the inhibition of IgE-mediated basophil degranulation by assessing the surface expression of CD63.
Materials:
-
Fresh human whole blood collected in heparin-containing tubes
-
Stimulating agent (e.g., anti-IgE antibody or specific allergen)
-
This compound or other test compounds
-
Staining antibodies: anti-CD63-FITC, anti-CCR3-PE, anti-CD45-PerCP
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Pre-incubate 100 µL of whole blood with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Add the stimulating agent (e.g., anti-IgE) and incubate for an additional 15-30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice.
-
Add the antibody cocktail (anti-CD63-FITC, anti-CCR3-PE, anti-CD45-PerCP) and incubate for 20 minutes in the dark at 4°C.
-
Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.
-
Wash the cells with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on basophils (CD45-positive, CCR3-positive, side scatter-low population) and quantify the percentage of CD63-positive cells.
-
Calculate the percent inhibition of basophil activation for each compound concentration and determine the EC50 value.
B-Cell Activation Assay by Flow Cytometry
This protocol assesses the inhibition of B-cell receptor (BCR)-mediated B-cell activation by measuring the surface expression of CD69.
Materials:
-
Fresh human peripheral blood mononuclear cells (PBMCs) or isolated B cells
-
Stimulating agent (e.g., anti-IgD antibody)
-
This compound or other test compounds
-
Staining antibodies: anti-CD19-PerCP, anti-CD69-PE
-
RPMI 1640 medium supplemented with 10% FBS
-
FACS buffer
-
Flow cytometer
Procedure:
-
Plate PBMCs or isolated B cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the stimulating agent (e.g., anti-IgD) and incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with the antibody cocktail (anti-CD19-PerCP, anti-CD69-PE) for 30 minutes in the dark at 4°C.
-
Wash the cells and resuspend in FACS buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on B cells (CD19-positive population) and quantify the percentage of CD69-positive cells.
-
Calculate the percent inhibition of B-cell activation for each compound concentration and determine the EC50 value.
Western Blotting for SYK Signaling Pathway Analysis
This protocol allows for the analysis of the phosphorylation status of SYK and its downstream targets.
Materials:
-
Cell line responsive to SYK signaling (e.g., Ramos B cells)
-
Stimulating agent (e.g., anti-IgM)
-
This compound or other test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SYK, anti-SYK, anti-phospho-PLCγ2, anti-PLCγ2, anti-phospho-ERK, anti-ERK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells and treat with this compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
SYK Signaling Pathway
Caption: The SYK signaling pathway is initiated by ligand binding to ITAM-containing receptors.
This compound Mechanism of Action
Caption: this compound inhibits the kinase activity of SYK, blocking downstream signaling.
Experimental Workflow for SYK Inhibitor Evaluation
Caption: A typical workflow for the discovery and evaluation of novel SYK inhibitors.
References
- 1. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Oral Syk Inhibitor, Bl1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
The Discovery and Development of BI 1002494: A Potent and Selective Spleen Tyrosine Kinase (SYK) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BI 1002494 is a novel, potent, and selective inhibitor of spleen tyrosine kinase (SYK), a critical mediator in the signaling pathways of immunoreceptors. Developed by Boehringer Ingelheim, this orally active compound has demonstrated significant potential in preclinical models of allergic inflammation and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of BI 1002494, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.
Introduction
Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and the high-affinity IgE receptor (FcεRI).[1][2] Activation of these receptors and subsequent SYK signaling are central to the pathophysiology of numerous allergic and autoimmune disorders. Consequently, SYK has emerged as a promising therapeutic target for the development of novel anti-inflammatory and immunomodulatory agents.
BI 1002494, with the chemical name (R)-4-{(R)-1-[7-(3,4,5-trimethoxy-phenyl)-[1][3]napthyridin-5-yloxy]-ethyl}pyrrolidin-2-one, is a highly potent and selective SYK inhibitor.[3] Its favorable physicochemical properties, good oral bioavailability, and demonstrated efficacy in preclinical models make it a valuable tool for investigating SYK biology and a potential therapeutic candidate.
Discovery and Lead Optimization
The development of BI 1002494 was the result of a focused drug discovery program aimed at identifying potent and selective SYK inhibitors with desirable pharmacokinetic properties. While specific details of the lead optimization process are proprietary, the resulting compound, BI 1002494, exhibits high affinity for the SYK enzyme and excellent selectivity against a panel of other kinases.[4] A structurally similar diastereoisomer, BI-2492, which is 780-fold less potent against SYK (IC50 = 625 nM), serves as a valuable negative control for in vitro and in vivo studies.[1]
Mechanism of Action
BI 1002494 exerts its pharmacological effects by directly inhibiting the kinase activity of SYK. By binding to the ATP-binding pocket of the SYK enzyme, BI 1002494 prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals originating from immunoreceptor activation. This inhibition of SYK-mediated signaling ultimately leads to the suppression of various cellular responses, including degranulation of mast cells and basophils, and activation of B cells.[3]
Signaling Pathways
Preclinical Pharmacology
The preclinical pharmacological profile of BI 1002494 has been extensively characterized through a series of in vitro and in vivo studies.
In Vitro Activity
BI 1002494 demonstrates potent inhibition of SYK enzymatic activity and functional cellular responses in various assays.
Table 1: In Vitro Potency of BI 1002494
| Assay | Target/Endpoint | Species | IC50 / EC50 (nM) |
| Enzymatic Assay | SYK | - | 0.8[1] |
| Human Whole Blood Assay | CD63 Expression (Basophils) | Human | 115[1] |
| Human Whole Blood Assay | CD69 Expression (B-Cells) | Human | 810[1] |
| Rat Whole Blood Assay | Basophil Degranulation | Rat | 323[3] |
In Vivo Activity
BI 1002494 has shown efficacy in rodent models of allergic inflammation and arthritis.
Table 2: In Vivo Efficacy of BI 1002494
| Animal Model | Key Feature | Species | Dose | Efficacy |
| Ovalbumin (OVA)-Induced Airway Inflammation | Mast cell-dependent | Rat | 30 mg/kg (b.i.d.) | 90% reduction in BAL eosinophils[1] |
| Collagen-Induced Arthritis (CIA) | B-cell dependent | Rat | - | Full efficacy at trough plasma concentration of 1400 nM[3] |
Pharmacokinetics
BI 1002494 exhibits favorable pharmacokinetic properties in preclinical species, supporting its use in in vivo studies.
Table 3: Pharmacokinetic Parameters of BI 1002494
| Species | Parameter | Value |
| Mouse | Clearance (% QH) | 40 |
| Mean Residence Time (i.v.) | 0.4 h | |
| Volume of Distribution (Vss) | 0.9 L/kg | |
| Oral Bioavailability (F) | 58% | |
| Rat | Clearance (% QH) | 41 |
| Mean Residence Time (i.v.) | 0.9 h | |
| Volume of Distribution (Vss) | 1.5 L/kg | |
| Oral Bioavailability (F) | 41% |
Data from i.v. dose of 0.4 mg/kg and p.o. dose of 2 mg/kg.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of BI 1002494.
Human Whole Blood Basophil Activation Assay (CD63 Expression)
This assay measures the ability of BI 1002494 to inhibit allergen-induced degranulation of basophils in human whole blood.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into heparin-containing tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of BI 1002494 or vehicle control for a specified period at 37°C.
-
Stimulation: Basophil activation is induced by adding dinitrophenyl-conjugated bovine serum albumin (DNP-BSA) to the blood samples and incubating for 15 minutes at 37°C.
-
Staining: The reaction is stopped by placing the samples on ice. The cells are then stained with fluorescently labeled antibodies against CD63 (a marker of degranulation) and other markers to identify the basophil population (e.g., anti-CCR3 or anti-IgE).
-
Lysis and Fixation: Red blood cells are lysed using a lysis buffer, and the remaining leukocytes are fixed.
-
Flow Cytometry: The percentage of CD63-positive basophils is quantified using a flow cytometer.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the concentration of BI 1002494.
Human Whole Blood B-Cell Activation Assay (CD69 Expression)
This assay assesses the effect of BI 1002494 on B-cell activation in human whole blood.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into heparin-containing tubes.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of BI 1002494 or vehicle control.
-
Stimulation: B-cell activation is induced by stimulating the samples with goat anti-human IgD antibody, which cross-links the B-cell receptor.
-
Staining: Following stimulation, the cells are stained with fluorescently labeled antibodies against CD69 (an early activation marker) and CD19 (a B-cell marker).
-
Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are fixed.
-
Flow Cytometry: The percentage of CD69-positive B-cells (CD19+) is determined by flow cytometry.
-
Data Analysis: IC50 values are determined from the concentration-response curve.
Rat Ovalbumin (OVA)-Induced Airway Inflammation Model
This in vivo model evaluates the efficacy of BI 1002494 in an allergen-induced model of asthma.
Methodology:
-
Sensitization: Rats (e.g., Brown Norway) are sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum). This is typically performed on days 0 and 7.
-
Treatment: BI 1002494 or vehicle is administered orally to the rats, typically twice daily (b.i.d.), starting before the allergen challenge.
-
Allergen Challenge: On a subsequent day (e.g., day 14), the sensitized rats are challenged with an aerosolized solution of OVA to induce an allergic airway response.
-
Bronchoalveolar Lavage (BAL): At a specified time point after the challenge (e.g., 24 hours), the rats are euthanized, and a bronchoalveolar lavage (BAL) is performed by instilling and retrieving saline from the lungs.
-
Cellular Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. The total number of cells and the differential cell counts (specifically eosinophils) are determined.
-
Efficacy Assessment: The efficacy of BI 1002494 is determined by the percentage reduction in the number of eosinophils in the BAL fluid of treated animals compared to the vehicle-treated group.
Rat Collagen-Induced Arthritis (CIA) Model
This model is used to assess the therapeutic potential of BI 1002494 in a model of rheumatoid arthritis.
Methodology:
-
Immunization: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by intradermal injection of an emulsion of bovine or chicken type II collagen and an adjuvant (e.g., Complete Freund's Adjuvant) at the base of the tail. A booster immunization is often given after a week.
-
Treatment: Dosing with BI 1002494 or vehicle is initiated either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of arthritis).
-
Clinical Scoring: The development and severity of arthritis are monitored over time by visually scoring the paws for signs of inflammation, such as redness and swelling. Each paw is typically scored on a scale of 0 to 4, with a maximum possible score of 16 per animal.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples are collected at various time points to determine the concentration of BI 1002494. The relationship between drug exposure and the reduction in arthritis scores is then analyzed.[3]
-
Histopathology: At the end of the study, the joints are collected, fixed, and processed for histological examination to assess inflammation, cartilage damage, and bone erosion.
Conclusion
BI 1002494 is a potent and selective SYK inhibitor with a well-characterized preclinical profile. Its ability to effectively modulate immune cell responses in vitro and demonstrate efficacy in relevant in vivo models of allergic and autoimmune diseases highlights the therapeutic potential of SYK inhibition. The detailed methodologies and comprehensive data presented in this guide provide a valuable resource for researchers and drug development professionals working in the fields of immunology, inflammation, and kinase inhibitor discovery. The availability of BI 1002494 as a research tool will undoubtedly facilitate further exploration of SYK biology and its role in human disease.
References
BI-1002494: A Deep Dive into a Selective SYK Inhibitor for Immunomodulation and Antithrombotic Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BI-1002494, a novel, potent, and selective Spleen Tyrosine Kinase (SYK) inhibitor. We will explore its mechanism of action, preclinical data, and the experimental methodologies used to characterize this promising therapeutic candidate. All quantitative data is summarized for clarity, and key pathways and workflows are visualized using diagrams.
Introduction to Spleen Tyrosine Kinase (SYK)
Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells.[1] SYK is a crucial mediator of immunoreceptor signaling, including Fc receptors and B-cell receptors (BCR).[2][3] Its activation in cells like mast cells, basophils, B-cells, and platelets triggers downstream signaling cascades that lead to cellular responses such as degranulation, cytokine release, and aggregation.[1] This central role in immune and inflammatory processes makes SYK an attractive therapeutic target for a range of diseases, including allergic inflammation, autoimmune disorders, and thromboinflammation.[1][4]
BI-1002494: A Novel SYK Inhibitor
BI-1002494, with the chemical name (R)-4-{(R)-1-[7-(3,4,5-trimethoxy-phenyl)-[4][5]napthyridin-5-yloxy]-ethyl}pyrrolidin-2-one, is a potent, selective, and orally bioavailable SYK inhibitor.[6] It has been developed as a tool compound for in vitro and in vivo studies to explore the therapeutic potential of SYK inhibition.[6]
Mechanism of Action
BI-1002494 exerts its effect by directly inhibiting the kinase activity of SYK. In immune cells, activation of immunoreceptors like the high-affinity IgE receptor (FcεRI) in mast cells or the B-cell receptor (BCR) in B-cells leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[7][8] SYK is recruited to these phosphorylated ITAMs via its tandem SH2 domains, leading to its activation and subsequent phosphorylation of downstream substrates.[7][9] BI-1002494 blocks this signaling cascade, thereby inhibiting the cellular responses.
A key finding is that BI-1002494 displays differential potency in various human immune cells. It is more potent in inhibiting FcεRI-mediated degranulation in basophils compared to BCR-mediated activation of B-cells.[6] This suggests that the signaling context and specific downstream pathways can influence the inhibitory activity of the compound.[6]
Quantitative Data Summary
BI-1002494 has been characterized by its high potency and selectivity. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of BI-1002494
| Parameter | Species | Value | Reference |
| SYK IC50 | - | 0.8 nM | [2][3] |
| Basophil Activation (CD63) EC50 | Human | 115 nM | [3][6] |
| B-cell Activation (CD69) EC50 | Human | 810 nM | [3][6] |
| Basophil Degranulation IC50 | Rat | 323 nM | [6] |
Table 2: In Vitro DMPK and Physicochemical Properties
| Parameter | Value | Reference |
| Molecular Weight (free base) | 423.5 Da | [3] |
| Solubility (pH 7.4) | 500 µg/mL | [3] |
| Caco-2 Permeability (A-B) | 30 x 10-6 cm/s | [3] |
| Caco-2 Efflux Ratio | 2.8 | [3] |
| Rat Hepatocyte Clearance | 51% of QH | [3] |
| Plasma Protein Binding (Mouse) | 93% | [3] |
| Plasma Protein Binding (Rat) | 95% | [3] |
Table 3: In Vivo Pharmacokinetics in Rodents
| Parameter | Mouse | Rat | Reference |
| Clearance (% QH) | 40 | 41 | [3] |
| Mean Residence Time (i.v.) | 0.4 h | 0.9 h | [3] |
| Volume of Distribution (Vss) | 0.9 L/kg | 1.5 L/kg | [3] |
| Oral Bioavailability (F) | 58% | 41% | [3] |
| Doses for PK studies were 0.4 mg/kg i.v. and 2 mg/kg p.o. |
Table 4: In Vivo Efficacy Models
| Model | Species | Dose | Effect | Reference |
| Ovalbumin (OVA) Challenge | Rat | 30 mg/kg b.i.d. | 90% reduction of BAL eosinophils | [2][3] |
| Collagen-Induced Arthritis | Rat | - | Full efficacy at 1400 nM trough plasma concentration | [6] |
| Arterial Thrombosis & Ischemic Stroke | Mouse | 100 mg/kg p.o. | Protection from thrombosis, reduced infarct size | [4][5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in the evaluation of BI-1002494.
Biochemical SYK Kinase Assay
This assay determines the direct inhibitory effect of BI-1002494 on SYK enzyme activity.
-
Reagents : Recombinant human SYK enzyme, ATP, biotinylated peptide substrate, and a suitable kinase buffer.
-
Procedure : a. Prepare a dilution series of BI-1002494 in DMSO. b. In a 384-well plate, add the SYK enzyme, the peptide substrate, and the test compound (BI-1002494) or vehicle control. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Detect the amount of phosphorylated substrate using a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis : Calculate the percent inhibition for each concentration of BI-1002494 and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Human Whole Blood Basophil Activation Assay (Flow Cytometry)
This cellular assay measures the functional consequence of SYK inhibition in a physiologically relevant matrix.
-
Blood Collection : Collect fresh human whole blood from healthy donors into heparinized tubes.
-
Compound Incubation : Aliquot the blood and pre-incubate with a dilution series of BI-1002494 or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Stimulation : Add a stimulant, such as dinitrophenyl-bovine serum albumin (DNP-BSA) for IgE-sensitized basophils, to activate the cells.
-
Staining : After stimulation, stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD63 (a marker of degranulation) and CCR3 (to identify basophils).
-
Lysis and Fixation : Lyse the red blood cells and fix the remaining leukocytes.
-
Acquisition : Acquire the samples on a flow cytometer.
-
Data Analysis : Gate on the basophil population (CCR3+) and quantify the expression of CD63. Calculate the EC50 value for BI-1002494's inhibition of basophil activation.
Rat Collagen-Induced Arthritis (CIA) Model
This in vivo model assesses the efficacy of BI-1002494 in a B-cell-dependent autoimmune disease model.
-
Induction of Arthritis : Emulsify bovine type II collagen in Complete Freund's Adjuvant and inject intradermally at the base of the tail of susceptible rats (e.g., Lewis rats). A booster injection is typically given 7-10 days later.
-
Dosing : Begin oral administration of BI-1002494 or vehicle control on a prophylactic or therapeutic schedule (e.g., starting from the day of the booster injection).
-
Clinical Scoring : Monitor the animals daily for signs of arthritis. Score each paw based on the severity of erythema and swelling (e.g., on a scale of 0-4). The sum of scores for all paws gives the total clinical score.
-
Terminal Readouts : At the end of the study, collect blood for pharmacokinetic analysis and tissues (e.g., paws) for histological evaluation of joint inflammation and damage.
-
Data Analysis : Compare the clinical scores, body weight changes, and histological parameters between the vehicle-treated and BI-1002494-treated groups to determine efficacy.
Conclusion
BI-1002494 is a well-characterized, potent, and selective SYK inhibitor with demonstrated activity in a variety of in vitro and in vivo models. Its oral bioavailability and favorable pharmacokinetic profile in rodents make it an excellent tool for exploring the therapeutic potential of SYK inhibition in diseases driven by immune cell activation and thromboinflammation. The differential potency observed between basophils and B-cells highlights the importance of understanding the specific signaling contexts when developing targeted kinase inhibitors. The data presented here provides a solid foundation for further research and development efforts targeting the SYK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Oral Syk Inhibitor, Bl1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syk and pTyr’d: Signaling through the B cell antigen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. researchgate.net [researchgate.net]
The Central Role of Spleen Tyrosine Kinase (SYK) in Immune Cell Signaling: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Spleen Tyrosine Kinase (SYK) is a 72 kDa non-receptor tyrosine kinase that serves as a critical intracellular signaling mediator in a multitude of immune cells.[1][2] Primarily expressed in hematopoietic cells, SYK plays a pivotal role in coupling activated immunoreceptors to downstream signaling cascades that orchestrate diverse cellular responses, from proliferation and differentiation to phagocytosis and inflammatory mediator release.[2][3][4] Its central position in both adaptive and innate immunity has made it a compelling therapeutic target for a range of autoimmune, inflammatory, and allergic diseases.[3][5] This guide provides a detailed technical overview of SYK's function, the signaling pathways it governs, quantitative data on its expression and inhibition, and the experimental protocols used to elucidate its role.
The Core Mechanism: ITAM-Based Activation
SYK's activation is classically initiated by its recruitment to receptors featuring Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[6][7][8] This canonical pathway is a cornerstone of signaling in numerous immune cells.
The Activation Sequence:
-
Receptor Engagement: Ligand binding (e.g., antigen to the B-cell receptor or IgG to an Fc receptor) leads to the clustering of receptors.
-
SRC Kinase Activity: This clustering brings the receptors into proximity with SRC-family kinases (like LYN, FYN, or HCK), which perform the initial phosphorylation of the tyrosine residues within the ITAMs.[6][7][8]
-
SYK Recruitment and Docking: The now dually phosphorylated ITAM serves as a high-affinity docking site for SYK. SYK possesses two tandem N-terminal SH2 (Src Homology 2) domains that bind to these phosphotyrosine motifs.[1]
-
Conformational Change and Activation: This binding event induces a conformational change in SYK, relieving its autoinhibited state. This allows for trans-autophosphorylation of key tyrosine residues in its activation loop (Tyr525/526 in humans), leading to its full catalytic activation.[2][9]
-
Downstream Signal Propagation: Once active, SYK phosphorylates a host of downstream adapter proteins and enzymes, triggering multiple signaling cascades.[4][10]
This fundamental mechanism is central to the function of B cells, mast cells, neutrophils, macrophages, and other immune cells.
References
- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of SYK Signaling Networks Reveals the Potential Molecular Determinants of Its Tumor-Promoting and Suppressing Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pax-db.org [pax-db.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Molecular mechanism of the Syk activation switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
BI-1002494: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-1002494, a potent and selective Spleen Tyrosine Kinase (SYK) inhibitor, for its application in immunology research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in immunological assays, and presents visual diagrams of relevant pathways and workflows.
Introduction to BI-1002494
BI-1002494 is a novel, orally active small molecule inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a critical cytoplasmic tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including Fc receptors and B-cell receptors (BCR).[3][4] By modulating these pathways, SYK is integral to the function of numerous immune cells such as mast cells, basophils, B-lymphocytes, and platelets.[2][5] The potent and selective inhibition of SYK by BI-1002494 makes it a valuable tool for investigating inflammatory and autoimmune processes and for preclinical assessment of SYK as a therapeutic target.[2][3]
Mechanism of Action: SYK Inhibition
BI-1002494 functions as an ATP-competitive inhibitor of the SYK enzyme.[6] SYK is activated upon the binding of ligands to immunoreceptors that contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). This activation initiates a signaling cascade involving the phosphorylation of downstream effector molecules, leading to cellular responses such as degranulation, cytokine release, and proliferation. BI-1002494 blocks the kinase activity of SYK, thereby disrupting this signaling cascade and attenuating the inflammatory response.[3][4]
References
- 1. chondrex.com [chondrex.com]
- 2. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Studies on the Effects of BI 1002494: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for BI 1002494, a potent and selective spleen tyrosine kinase (SYK) inhibitor. The information presented herein is compiled from publicly available resources and is intended to provide a comprehensive summary of the compound's in vitro and in vivo properties, mechanism of action, and key experimental findings.
Core Efficacy and Potency
BI 1002494 is an orally active inhibitor of spleen tyrosine kinase (SYK), a key mediator in signal transduction for multiple immunoreceptor tyrosine-based activation motif (ITAM)-dependent proinflammatory pathways.[1][2][3] The compound has demonstrated high potency in enzymatic and cellular assays, translating to efficacy in preclinical models of allergic inflammation and arthritis.[4]
In Vitro Activity
BI 1002494 exhibits sub-nanomolar potency against the SYK enzyme and effectively inhibits downstream cellular signaling in human whole blood assays.[1][2]
| Parameter | Value | Cell/System | Notes |
| SYK Enzymatic IC50 | 0.8 nM | Biochemical Assay | Potent inhibition of the target enzyme.[1][2] |
| CD63 Expression EC50 | 115 nM | Human Whole Blood (Basophils) | Inhibition of DNP/BSA-induced degranulation marker.[1][2] |
| CD69 Expression EC50 | 810 nM | Human Whole Blood (B-cells) | Inhibition of anti-IgD-induced B-cell activation marker.[1][2] |
| Mast Cell/Basophil Degranulation IC50 | 115 nM | Human Mast Cells/Basophils | Inhibition of high-affinity IgE receptor-mediated degranulation.[3][4] |
| B-cell Activation IC50 | 810 nM | Peripheral B-cells | Inhibition of B-cell receptor (BCR)-mediated activation.[4] |
| Rat Basophil Degranulation IC50 | 323 nM | Rat Basophils | Demonstrates a 3-fold decrease in potency compared to human basophils.[4] |
In Vivo Efficacy
Preclinical studies in rodent models have demonstrated the in vivo efficacy of BI 1002494 in relevant disease models.
| Animal Model | Dosing | Key Finding |
| Rat Ovalbumin (OVA) Model | 30 mg/kg (b.i.d.) | 90% reduction of bronchoalveolar lavage (BAL) eosinophils.[1][2] |
| Rat Collagen-Induced Arthritis | - | Full efficacy achieved with a trough plasma concentration of 1400 nM.[4] |
| Mouse Arterial Thrombosis Model | - | Protected against arterial thrombus formation.[5] |
| Mouse Ischemic Stroke Model (tMCAO) | - | Smaller infarct sizes and improved neurological outcome.[5] |
Pharmacokinetics and Safety Profile
BI 1002494 displays suitable physicochemical and pharmacokinetic properties, supporting its use as an in vivo tool compound.[1][2]
In Vitro DMPK and Physicochemical Parameters
| Parameter | Value | System |
| logD @ pH 11 | 2.41 | - |
| Solubility @ pH 7.4 | 500 µg/mL | - |
| Caco-2 Permeability (A-B) @ pH 7.4 | 30 x 10-6 cm/s | Caco-2 cells |
| Caco-2 Efflux Ratio | 2.8 | Caco-2 cells |
| Rat Hepatocyte Clearance | 51% of QH | Rat Hepatocytes |
| Plasma Protein Binding (Mouse / Rat) | 93% / 95% | Mouse and Rat Plasma |
Data sourced from Boehringer Ingelheim's opnMe portal.[1]
In Vivo DMPK Parameters
| Species | Clearance (% QH) | Mean Residence Time (i.v.) | Vss (L/kg) | Oral Bioavailability (F%) |
| Mouse | 40 | 0.4 h | 0.9 | 58% |
| Rat | 41 | 0.9 h | 1.5 | 41% |
i.v. dose: 0.4 mg/kg, p.o. dose: 2 mg/kg. Data sourced from Boehringer Ingelheim's opnMe portal.[1]
Safety and Selectivity
A 13-week toxicology study in mice showed no adverse events at doses up to 100 mg/kg (b.i.d.).[1][2] The Eurofins Safety Panel 44™ showed that at 10 µM, BI 1002494 caused over 50% inhibition of 3 out of 56 targets (M1, A1, A2A).[1] A structurally similar diastereoisomer, BI-2492, with a significantly higher SYK IC50 of 625 nM, is available as a negative control.[1]
Mechanism of Action and Signaling Pathway
BI 1002494 acts as a selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[1][2][5] Upon ligand binding to these receptors, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) and, upon activation, initiates a downstream signaling cascade involving multiple effector molecules, ultimately leading to cellular responses such as degranulation, cytokine release, and proliferation. By inhibiting SYK, BI 1002494 effectively blocks these inflammatory pathways.
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Oral Syk Inhibitor, Bl1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of BI-1002494: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of BI-1002494, a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). The information presented herein is intended to equip researchers with the necessary data and methodologies to effectively utilize this chemical probe in their studies. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's characteristics and the methods used for its evaluation.
Introduction to BI-1002494
BI-1002494 is a small molecule inhibitor targeting Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase crucial for signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[1] Its role in mediating allergic and inflammatory responses has made SYK an attractive therapeutic target for a range of autoimmune and inflammatory diseases. BI-1002494 has been developed as a high-quality chemical probe to investigate SYK biology both in vitro and in vivo.
Quantitative Selectivity Data
The selectivity of a chemical probe is paramount to ensure that observed biological effects can be confidently attributed to the inhibition of the intended target. The following tables summarize the quantitative data on the selectivity of BI-1002494 against its primary target, SYK, as well as its off-target profile across a broad panel of kinases and other safety-related targets.
Potency against Spleen Tyrosine Kinase (SYK)
| Target | IC50 (nM) | Assay Type | Reference |
| SYK | 0.8 | Biochemical Kinase Assay | [1] |
Kinase Selectivity Panel
Data from a kinase panel screen of BI-1002494 at a concentration of 1 µM against 239 kinases revealed that 23 kinases exhibited greater than 50% inhibition. While the specific IC50 values for these off-targets are not publicly available, this initial screen provides an overview of the compound's kinase selectivity.
Off-Target Liability Panel (Eurofins SafetyScreen44™)
To assess its broader off-target profile, BI-1002494 was screened against a panel of 56 non-kinase targets at a concentration of 10 µM. The results indicate a low potential for off-target effects at therapeutically relevant concentrations.
| Target | % Inhibition @ 10 µM |
| Muscarinic M1 Receptor (h) | 70% |
| Adenosine A1 Receptor (h) | 63% |
| Adenosine A2A Receptor (h) | 59% |
Data sourced from Boehringer Ingelheim's opnMe portal.[2]
Signaling Pathway
BI-1002494 exerts its effects by inhibiting the catalytic activity of SYK. The following diagram illustrates the canonical SYK signaling pathway downstream of the B-cell receptor (BCR) and highlights the point of inhibition by BI-1002494.
Experimental Protocols
Detailed methodologies for the key assays used to characterize the selectivity and functional effects of BI-1002494 are provided below.
Radiometric Kinase Assay for SYK
This protocol describes a standard method for determining the in vitro potency of an inhibitor against SYK using a radiometric assay format.
Objective: To measure the IC50 value of BI-1002494 against SYK.
Materials:
-
Recombinant human SYK enzyme
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
BI-1002494 (serial dilutions)
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillant
Procedure:
-
Prepare a reaction mixture containing SYK enzyme and the peptide substrate in the kinase reaction buffer.
-
Add serial dilutions of BI-1002494 or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the SYK enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add scintillant, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of BI-1002494 and determine the IC50 value using a suitable curve-fitting software.
References
Methodological & Application
Application Notes and Protocols for BI1002494 In Vitro Basophil Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for utilizing BI1002494, a potent and selective spleen tyrosine kinase (SYK) inhibitor, in in vitro basophil activation assays.[1][2][3] This document is intended for researchers, scientists, and drug development professionals investigating the effects of SYK inhibition on basophil function.
Introduction
This compound is an orally active and selective inhibitor of spleen tyrosine kinase (SYK).[2][3] SYK is a critical component of the signaling cascade downstream of the high-affinity IgE receptor (FcεRI), which is central to basophil and mast cell activation.[4][5][6] Upon cross-linking of FcεRI by an allergen-IgE complex, SYK is activated, initiating a series of intracellular events that lead to degranulation and the release of pro-inflammatory mediators such as histamine and leukotrienes.[6][7] By inhibiting SYK, this compound effectively blocks this signaling pathway, thereby preventing basophil activation and degranulation.[1][4] The Basophil Activation Test (BAT) is a flow cytometry-based assay that measures the expression of activation markers, such as CD63 and CD203c, on the surface of basophils following stimulation.[7][8][9] This assay serves as a valuable in vitro tool to assess the potency and efficacy of compounds like this compound that target the IgE-mediated activation pathway.[6][7]
Data Presentation
The inhibitory activity of this compound on basophil activation has been quantified in several studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values of this compound in Human Basophils
| Stimulation Agent | Subject Group | IC50 (nM) | Reference |
| anti-dinitrophenyl (DNP) IgE/DNP bovine serum albumin | Healthy | 497 | [8] |
| anti-dinitrophenyl (DNP) IgE/DNP bovine serum albumin | Asthmatics | 287 | [8] |
| anti-IgE | Healthy | 1080 | [8] |
| anti-IgE | Asthmatics | 683 | [8] |
| High-affinity IgE receptor-mediated degranulation | Not Specified | 115 | [1][2] |
Table 2: Comparative IC50 Values of this compound in Different Species and Cell Types
| Cell Type | Species | Assay | IC50 (nM) | Reference |
| Basophils | Human | High-affinity IgE receptor-mediated degranulation | 115 | [1] |
| Basophils | Rat | High-affinity IgE receptor-mediated degranulation | 323 | [1] |
| B cells | Human | B-cell receptor-mediated activation | 810 | [1] |
Signaling Pathway
The following diagram illustrates the IgE-mediated signaling pathway in basophils and the point of intervention for this compound.
Experimental Protocols
This section provides a detailed protocol for a whole blood basophil activation test (BAT) to evaluate the inhibitory effect of this compound.
Materials
-
Freshly collected whole blood from healthy or asthmatic donors in heparin-containing tubes.
-
This compound (and a vehicle control, e.g., DMSO).
-
Stimulation agents: anti-IgE antibody or anti-dinitrophenyl (DNP) IgE/DNP bovine serum albumin.
-
Staining antibodies: Anti-CD63-PE, Anti-CD203c-APC, Anti-CCR3-FITC (for basophil identification).
-
Lysis buffer.
-
Wash buffer (e.g., PBS with 2% FBS).
-
96-well V-bottom plates.
-
Flow cytometer.
Experimental Workflow
Detailed Procedure
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in appropriate cell culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Pre-incubation with this compound:
-
Add 50 µL of whole blood to each well of a 96-well plate.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for 15-30 minutes at 37°C in a humidified incubator.
-
-
Basophil Stimulation:
-
Prepare stimulation solutions of anti-IgE or anti-DNP/DNP-BSA at optimal concentrations.
-
Add 50 µL of the stimulation solution to the appropriate wells. Include a negative control (buffer only) and a positive control (stimulant without inhibitor).
-
Incubate for 15-30 minutes at 37°C.
-
-
Antibody Staining:
-
Add a cocktail of fluorescently labeled antibodies (e.g., Anti-CD63-PE, Anti-CD203c-APC, Anti-CCR3-FITC) to each well.
-
Incubate for 20 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis:
-
Add 1 mL of lysis buffer to each well.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Washing and Resuspension:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 200 µL of wash buffer.
-
Repeat the wash step.
-
Resuspend the final cell pellet in 200 µL of wash buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer.
-
Gate on the basophil population using forward and side scatter characteristics, followed by identification based on specific markers (e.g., CCR3+).
-
Quantify the percentage of activated basophils (CD63+ and/or CD203c+) within the basophil gate.
-
-
Data Analysis:
-
Calculate the percentage of basophil activation for each condition.
-
Normalize the data to the positive control (100% activation) and negative control (0% activation).
-
Generate a dose-response curve by plotting the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Conclusion
The in vitro basophil activation test is a robust and reproducible assay for evaluating the pharmacological activity of SYK inhibitors like this compound.[8] The provided protocol offers a detailed framework for conducting these experiments. The quantitative data presented demonstrates the potent inhibitory effect of this compound on IgE-mediated basophil activation. These application notes serve as a valuable resource for researchers investigating the therapeutic potential of SYK inhibition in allergic and inflammatory diseases.
References
- 1. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (BI 1002494) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. buhlmannlabs.ch [buhlmannlabs.ch]
- 7. buhlmannlabs.com [buhlmannlabs.com]
- 8. Basophil activation test: Assay precision and BI 1002494 SYK inhibition in healthy and mild asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on the Performance and Application of Basophil Activation Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI1002494 in In Vivo Thrombosis Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of BI1002494, a potent and selective spleen tyrosine kinase (Syk) inhibitor, in preclinical in vivo models of thrombosis.[1][2][3] Details on the mechanism of action, recommended dosages, and protocols for key thrombosis models are presented to facilitate the evaluation of this compound's antithrombotic efficacy. This compound has demonstrated significant protection against arterial thrombosis and ischemic stroke in murine models, offering a promising therapeutic strategy with a potentially favorable safety profile.[4][5]
Introduction
Thrombotic disorders, including myocardial infarction and ischemic stroke, are leading causes of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of arterial thrombosis. The glycoprotein VI (GPVI) receptor on platelets plays a crucial role in initiating thrombus formation upon exposure to collagen at sites of vascular injury.[4][5] Spleen tyrosine kinase (Syk) is a critical downstream signaling mediator of GPVI.[4][5] Inhibition of Syk, therefore, represents a targeted approach to antiplatelet therapy. This compound is a novel, orally bioavailable inhibitor of Syk that has been shown to effectively block GPVI-mediated platelet activation.[4][5] Preclinical studies have highlighted its potential to prevent occlusive thrombus formation without significantly impacting hemostasis, suggesting a reduced risk of bleeding complications compared to conventional antiplatelet agents.[4][5][6]
Mechanism of Action: GPVI-Syk Signaling Pathway
Upon vascular injury, exposed subendothelial collagen binds to the GPVI receptor on the platelet surface. This binding event triggers the phosphorylation of the associated Fc receptor γ-chain (FcRγ) by Src family kinases. Phosphorylated FcRγ then recruits and activates Syk.[4][7] Activated Syk initiates a downstream signaling cascade involving the phosphorylation of adaptor proteins like LAT (Linker for Activation of T-cells) and subsequent activation of phospholipase Cγ2 (PLCγ2).[4][8][9] This cascade ultimately leads to an increase in intracellular calcium levels, platelet degranulation, and integrin αIIbβ3 activation, culminating in platelet aggregation and thrombus formation.[8][9] this compound exerts its antithrombotic effect by selectively inhibiting the kinase activity of Syk, thereby interrupting this critical signaling pathway.
Pharmacokinetics and Dosage
This compound is an orally bioavailable compound with good metabolic stability, making it suitable for in vivo studies.[1][2][3]
| Parameter | Species | Dose | Route | Value | Reference |
| Bioavailability (F%) | Mouse | 2 mg/kg | p.o. | 58% | [2][3] |
| Rat | 2 mg/kg | p.o. | 41% | [2][3] | |
| Clearance (% QH) | Mouse | 0.4 mg/kg | i.v. | 40% | [2][3] |
| Rat | 0.4 mg/kg | i.v. | 41% | [2][3] | |
| Volume of Distribution (Vss) | Mouse | 0.4 mg/kg | i.v. | 0.9 L/kg | [2][3] |
| Rat | 0.4 mg/kg | i.v. | 1.5 L/kg | [2][3] | |
| Plasma Protein Binding | Mouse | - | - | 93% | [3] |
| Rat | - | - | 95% | [3] | |
| Effective In Vivo Dose | Mouse | 100 mg/kg (BID) | p.o. | Protective in thrombosis models | [5] |
In Vivo Thrombosis Models: Efficacy Data
This compound has demonstrated significant efficacy in established murine models of arterial thrombosis.
| Model | Species | This compound Dosage | Key Findings | Reference |
| FeCl₃-Induced Carotid Artery Thrombosis | Mouse | 100 mg/kg (p.o.) | Significantly prolonged time to vessel occlusion. | [5] |
| Maintained normal blood flow. | [6] | |||
| Did not increase bleeding time. | [6] | |||
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Mouse | 100 mg/kg (p.o.) | Reduced infarct sizes. | [4][5] |
| Significantly improved neurological outcome. | [4][5] | |||
| Therapeutic administration (post-ischemia) was also effective. | [4][5] |
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to study occlusive arterial thrombosis by inducing endothelial injury.
Materials:
-
This compound
-
Vehicle control (e.g., water)
-
C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors)
-
Doppler flow probe and flowmeter
-
Filter paper (1 x 2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 4-8% w/v in water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Administer this compound (e.g., 100 mg/kg) or vehicle to mice via oral gavage 1 hour prior to surgery.[6]
-
Anesthetize the mouse and place it in a supine position.
-
Make a midline cervical incision and carefully dissect to expose the common carotid artery.[1][10][11]
-
Place a Doppler flow probe around the artery to record baseline blood flow.[10]
-
Soak a piece of filter paper in FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.[10][12]
-
Remove the filter paper and rinse the area with PBS.[10]
-
Continuously monitor blood flow until stable occlusion (defined as flow <10% of baseline for a specified duration) or for a predetermined experimental time (e.g., 30 minutes).
-
The primary endpoint is the time to stable vessel occlusion.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
This model simulates ischemic stroke and is used to assess the neuroprotective and thrombolytic effects of a compound.
Materials:
-
This compound
-
Vehicle control
-
Mice
-
Anesthetic
-
Surgical microscope
-
Intraluminal monofilament suture
-
Laser Doppler flowmeter
Procedure:
-
Administer this compound or vehicle as required by the study design (either pre-treatment or therapeutic administration post-occlusion).
-
Anesthetize the mouse and maintain body temperature.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]
-
Ligate the distal ECA.
-
Insert a coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[13][14]
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.[15][16][17]
-
Maintain occlusion for a defined period (e.g., 60 minutes).[14]
-
Withdraw the filament to allow for reperfusion.
-
Assess neurological deficits at various time points post-reperfusion (e.g., 24 hours) using a standardized scoring system.
-
At the study endpoint, perfuse the brain and section for infarct volume analysis (e.g., TTC staining).
Safety Profile
A key advantage of targeting the GPVI-Syk pathway is the potential for a safer antithrombotic therapy. Studies with this compound have shown that at doses effective in preventing thrombosis, there is no significant prolongation of tail bleeding time in mice.[6] This suggests that this compound may spare physiological hemostasis, reducing the risk of bleeding complications often associated with broader-acting antiplatelet agents.
Conclusion
This compound is a valuable tool for investigating the role of Syk in thrombosis and for the preclinical development of novel antithrombotic agents. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further characterize the efficacy and safety of this compound. The selective inhibition of the GPVI-Syk signaling pathway by this compound holds promise for a new class of antithrombotics that can effectively prevent arterial thrombosis with a lower risk of bleeding.
References
- 1. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Oral Syk Inhibitor, Bl1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Syk inhibitor BI 1002494 impairs thrombus infill in a murine femoral artery occlusion without affecting hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional significance of the platelet immune receptors GPVI and CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 12. uknowledge.uky.edu [uknowledge.uky.edu]
- 13. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests [frontiersin.org]
- 16. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Middle Cerebral Artery Occlusion Model of Transient Focal Cerebral Ischemia | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for a Selective BRD9/BRD7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing proteins 7 (BRD7) and 9 (BRD9) are epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1] They are integral components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complexes, which play a crucial role in regulating gene expression.[1][2] Dysregulation of BRD7 and BRD9 has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[2][3][4] This document provides detailed application notes and protocols for designing and performing a cell-based assay to characterize the activity of a selective BRD9 and BRD7 inhibitor.
Quantitative Data Summary
The following table summarizes representative quantitative data for a hypothetical potent and selective BRD9/BRD7 inhibitor. This data is essential for assessing the inhibitor's potency, selectivity, and cellular activity.
| Parameter | BRD9 | BRD7 | BRD4(1) | Cellular Assay (EC50) |
| Biochemical IC50 | 15 nM | 150 nM | > 10,000 nM | - |
| Target Engagement (NanoBRET™) EC50 | 50 nM | 500 nM | > 20,000 nM | - |
| MYC Reporter Assay EC50 | - | - | - | 100 nM |
| Cell Viability (MV4-11) EC50 | - | - | - | 120 nM |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] EC50 (half maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Signaling Pathway
BRD7 and BRD9 are components of distinct SWI/SNF chromatin remodeling complexes (PBAF and ncBAF, respectively) that are recruited to chromatin by transcription factors.[2] These complexes utilize the energy from ATP hydrolysis to remodel chromatin, thereby regulating the accessibility of DNA to transcription machinery and controlling the expression of target genes, such as the proto-oncogene MYC. Inhibition of BRD9/BRD7 disrupts this process, leading to the downregulation of MYC expression and subsequent anti-proliferative effects in susceptible cancer cells.
Experimental Protocols
Protocol 1: MYC Reporter Assay for BRD9/BRD7 Inhibitor Activity
This protocol describes a luciferase-based reporter assay to measure the downstream effects of BRD9/BRD7 inhibition on the transcriptional activity of the MYC promoter.
Materials:
-
Human acute myeloid leukemia (AML) cell line, such as MV4-11, known to be dependent on BRD9.[6]
-
MYC promoter-driven luciferase reporter vector (e.g., pGL4.50[luc2/CMV/Hygro] Vector from Promega).
-
Control reporter vector (e.g., pRL-TK Vector from Promega).
-
Lipofectamine 3000 Transfection Reagent.
-
Opti-MEM I Reduced Serum Medium.
-
RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Selective BRD9/BRD7 inhibitor.
-
DMSO (vehicle control).
-
Dual-Luciferase Reporter Assay System.
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
One day before transfection, seed 1 x 10^5 cells per well in a 24-well plate.
-
Co-transfect cells with the MYC promoter-luciferase reporter vector and the control Renilla luciferase vector using Lipofectamine 3000 according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Inhibitor Treatment:
-
After 24 hours of transfection, harvest the cells and seed 2 x 10^4 cells per well in a white, opaque 96-well plate.
-
Prepare serial dilutions of the BRD9/BRD7 inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
After the 48-hour incubation, allow the plate to equilibrate to room temperature.
-
Perform the Dual-Luciferase Reporter Assay according to the manufacturer's protocol.
-
Measure both Firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of the BRD9/BRD7 inhibitor on the viability of cancer cells.
Materials:
-
MV4-11 cells.
-
RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin.
-
Selective BRD9/BRD7 inhibitor.
-
DMSO (vehicle control).
-
CellTiter-Glo Luminescent Cell Viability Assay.
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed 5 x 10^3 MV4-11 cells per well in a white, opaque 96-well plate in a final volume of 100 µL.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the BRD9/BRD7 inhibitor in culture medium.
-
Add the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Viability Measurement:
-
After the 72-hour incubation, equilibrate the plate to room temperature.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for characterizing a selective BRD9/BRD7 inhibitor using the cell-based assays described above.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of potent and selective inhibitors of BRD7 and BRD9 bromodomains - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00152H [pubs.rsc.org]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI1002494 Administration in a Transient Middle Cerebral Artery Occlusion (tMCAO) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of BI1002494, a potent and selective spleen tyrosine kinase (Syk) inhibitor, in a transient middle cerebral artery occlusion (tMCAO) model of ischemic stroke. This compound has demonstrated neuroprotective effects by reducing infarct volume and improving neurological outcomes in preclinical studies.[1][2] The protocols outlined below are intended to serve as a guide for researchers investigating the therapeutic potential of Syk inhibition in acute ischemic stroke.
Spleen tyrosine kinase is a critical mediator in signaling pathways involved in both thrombosis and neuroinflammation, two key processes in the pathophysiology of ischemic stroke.[1][3] In platelets, Syk is downstream of the collagen receptor glycoprotein VI (GPVI), and its inhibition can reduce arterial thrombosis.[1] In the central nervous system, Syk is involved in microglia-mediated neuroinflammation.[4][5]
Data Presentation
The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound in a mouse tMCAO model. These tables are designed for easy comparison of the effects of both prophylactic and therapeutic administration of the compound.
Table 1: Effect of Prophylactic this compound Administration on Infarct Volume and Neurological Score
| Treatment Group | Dose (mg/kg) | Administration Route | Infarct Volume (mm³) | Neurological Score |
| Vehicle Control | N/A | Oral Gavage | 100 ± 15 | 8 ± 1 |
| This compound | 100 | Oral Gavage | 50 ± 10 | 4 ± 1 |
*Illustrative data based on published findings demonstrating a significant reduction in infarct volume and improvement in neurological score.[1][2] Values are represented as Mean ± SEM.
Table 2: Effect of Therapeutic this compound Administration on Infarct Volume and Neurological Score
| Treatment Group | Dose (mg/kg) | Administration Route | Infarct Volume (mm³) | Neurological Score |
| Vehicle Control | N/A | Oral Gavage | 105 ± 12 | 8 ± 2 |
| This compound | 100 | Oral Gavage | 65 ± 11 | 5 ± 1 |
*Illustrative data based on published findings where this compound was administered after ischemia, showing a significant therapeutic effect.[1][2] Values are represented as Mean ± SEM.
Experimental Protocols
Protocol 1: this compound Formulation and Administration
1.1. Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Natrosol in purified water)
-
Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Balance and weigh boats
-
Vortex mixer and/or sonicator
1.2. Formulation Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number and weight of the animals. For a 100 mg/kg dose in a 25g mouse with a gavage volume of 10 mL/kg, a 10 mg/mL solution is required.
-
Weigh the this compound powder accurately.
-
Gradually add the vehicle to the powder while vortexing to ensure a homogenous suspension. Sonication may be used if necessary to aid dissolution or suspension.
-
Prepare the formulation fresh on the day of the experiment.
1.3. Administration Procedure:
-
Prophylactic Administration: Administer this compound (100 mg/kg) or vehicle via oral gavage 1 hour before the induction of tMCAO.
-
Therapeutic Administration: Administer this compound (100 mg/kg) or vehicle via oral gavage immediately after the withdrawal of the occluding filament (reperfusion).
-
Gently restrain the mouse and insert the gavage needle over the tongue into the esophagus.
-
Slowly dispense the solution.
-
Monitor the animal for any signs of distress after administration.
Protocol 2: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol is based on the intraluminal filament model, a widely used and reproducible method for inducing focal cerebral ischemia.[6][7]
2.1. Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad with a rectal probe to maintain body temperature at 37°C
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
6-0 silk sutures
-
6-0 nylon monofilament with a silicone-coated tip (tip diameter appropriate for the weight of the mice)
-
Laser-Doppler flowmetry (LDF) probe and monitor
-
Buprenorphine for analgesia
2.2. Surgical Procedure:
-
Anesthetize the mouse with isoflurane (3-4% for induction, 1-1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain normothermia.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and tissues.
-
Ligate the distal ECA and the CCA.
-
Place a temporary ligature around the origin of the ECA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated filament through the incision and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A successful occlusion is confirmed by a sharp drop (>80%) in cerebral blood flow as measured by LDF.
-
Maintain the occlusion for the desired duration (e.g., 60 minutes).
-
To initiate reperfusion, gently withdraw the filament. Successful reperfusion is confirmed by the restoration of cerebral blood flow on the LDF monitor.
-
Remove the temporary ligature from the ECA and permanently ligate the ECA stump.
-
Suture the cervical incision.
-
Administer subcutaneous saline for hydration and buprenorphine for post-operative analgesia.
-
Monitor the animal during recovery.
Protocol 3: Neurological Deficit Scoring
Neurological function should be assessed 24 hours after tMCAO by an observer blinded to the experimental groups. A modified Bederson score is a commonly used and reliable method.[8]
3.1. Scoring System (Bederson Score):
-
0: No apparent neurological deficit.
-
1: Forelimb flexion. The mouse shows contralateral forelimb flexion when lifted by the tail.
-
2: Circling. The mouse circles towards the paretic side.
-
3: Leaning. The mouse leans to one side at rest.
-
4: No spontaneous motor activity.
Protocol 4: Infarct Volume Measurement
4.1. Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Digital scanner or camera
-
Image analysis software (e.g., ImageJ)
4.2. Procedure:
-
At 24 hours post-tMCAO, euthanize the mouse and perfuse transcardially with cold PBS.
-
Carefully remove the brain and place it in a cold brain matrix.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution at 37°C for 15-20 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 4% paraformaldehyde.
-
Digitize the slices and use image analysis software to measure the area of the infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume, correcting for edema: Corrected Infarct Volume = [Total Infarct Volume] - ([Volume of Ipsilateral Hemisphere] - [Volume of Contralateral Hemisphere]).
Visualizations
Syk Signaling Pathway in Ischemic Stroke
Caption: this compound inhibits Syk in platelets and microglia.
Experimental Workflow
Caption: Prophylactic and therapeutic treatment workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microglia-associated neuroinflammation is a potential therapeutic target for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Syk inhibitors protect against microglia-mediated neuronal loss in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
Measuring the Efficacy of BI-1002494 in B-Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1002494 is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). In B-cells, SYK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for their development, activation, proliferation, and survival. Upon antigen binding to the BCR, SYK is recruited and activated, initiating a cascade of downstream signaling events. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases, making SYK an attractive therapeutic target.
These application notes provide detailed protocols for measuring the efficacy of BI-1002494 in B-cells by assessing its impact on key events in the BCR signaling cascade and on overall B-cell function.
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of SYK in the BCR signaling pathway. BI-1002494 exerts its effect by inhibiting the kinase activity of SYK, thereby blocking downstream signaling.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of SYK.
Quantitative Data Summary
The following table summarizes the key in vitro activity parameters of BI-1002494.
| Parameter | Target/Assay | Value (IC50) | Reference |
| Enzymatic Activity | SYK | 0.8 nM | [1] |
| Cellular Activity | CD63 expression (Basophils) | 115 nM | [1] |
| Cellular Activity | CD69 expression (B-cells) | 810 nM | [2][3] |
| Cellular Activity | Histamine release (Mast cells) | 7 nM | [4] |
Experimental Protocols
Phospho-Flow Cytometry for SYK and Downstream Signaling
This assay directly measures the inhibition of SYK and downstream signaling molecules (e.g., BLNK) phosphorylation in B-cells following treatment with BI-1002494.
Workflow Diagram:
Caption: Workflow for Phospho-Flow Cytometry analysis of B-cell signaling.
Protocol:
-
Cell Preparation: Isolate primary B-cells from peripheral blood mononuclear cells (PBMCs) or use a suitable B-cell line (e.g., Ramos). Resuspend cells at 1-2 x 10^6 cells/mL in appropriate culture medium.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of BI-1002494 or vehicle control for 1-2 hours at 37°C.
-
Stimulation: Add a BCR agonist, such as anti-IgM or anti-IgD antibody, to the cell suspension and incubate for the optimal time determined for phosphorylation (typically 2-15 minutes) at 37°C.
-
Fixation: Immediately stop the stimulation by adding a fixative (e.g., paraformaldehyde to a final concentration of 1.5-2%) and incubate for 10-15 minutes at room temperature.[5]
-
Permeabilization: Wash the cells and then permeabilize them by adding ice-cold methanol and incubating for at least 30 minutes on ice.[5]
-
Staining: Wash out the methanol and stain the cells with fluorescently labeled antibodies against phospho-SYK (e.g., pY525/526) and/or phospho-BLNK, along with a B-cell surface marker like CD19.[6][7][8] Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the CD19-positive B-cell population and analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies to quantify the level of phosphorylation.
B-Cell Activation Assay (CD69/CD86 Expression)
This functional assay measures the ability of BI-1002494 to inhibit the upregulation of early (CD69) and late (CD86) activation markers on B-cells following BCR stimulation.
Workflow Diagram:
Caption: Workflow for B-cell activation assay by measuring surface marker expression.
Protocol:
-
Cell Preparation: Use either isolated B-cells or whole blood.
-
Inhibitor Treatment and Stimulation: Add varying concentrations of BI-1002494 or vehicle control to the cells. Immediately follow with the addition of a BCR agonist (e.g., anti-IgD).[3]
-
Incubation: Culture the cells for 18-24 hours at 37°C to allow for the expression of activation markers.
-
Staining: If using whole blood, lyse the red blood cells. Stain the cells with fluorescently labeled antibodies against a B-cell marker (CD19) and activation markers (CD69 and/or CD86).[3][9]
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on the CD19-positive population and determine the percentage of CD69-positive and/or CD86-positive cells, as well as their MFI.
Calcium Flux Assay
This assay measures the mobilization of intracellular calcium, a key downstream event of SYK activation, in response to BCR stimulation.
Workflow Diagram:
Caption: Workflow for measuring calcium flux in B-cells using flow cytometry.
Protocol:
-
Cell Preparation: Isolate B-cells and resuspend them at 1-5 x 10^6 cells/mL.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.[1][2]
-
Washing and Treatment: Wash the cells to remove excess dye and resuspend them in an appropriate buffer. Add varying concentrations of BI-1002494 or vehicle control.
-
Data Acquisition: Acquire data on a flow cytometer equipped with the appropriate lasers and filters.
-
Establish a stable baseline fluorescence signal for approximately 30-60 seconds.[1]
-
Add the BCR agonist (e.g., anti-IgM) to the sample tube while it is on the cytometer.
-
Continue recording the fluorescence signal for several minutes to capture the calcium mobilization peak and subsequent plateau.
-
-
Data Analysis: Analyze the change in fluorescence over time. For Indo-1, this is typically represented as a ratio of violet to blue fluorescence. The magnitude of the peak response is indicative of the extent of calcium mobilization.
B-Cell Proliferation Assay
This assay assesses the effect of BI-1002494 on the proliferation of B-cells following stimulation.
Protocol:
-
Cell Preparation: Plate isolated B-cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment and Stimulation: Add serial dilutions of BI-1002494 or vehicle control to the wells. Add a stimulus that induces B-cell proliferation (e.g., anti-IgM + IL-4, or CpG).
-
Incubation: Culture the cells for 48-72 hours at 37°C.
-
Proliferation Measurement: Measure cell proliferation using one of the following methods:
-
Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final 18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Cell Proliferation Dyes: Label cells with a dye such as CFSE or CellTrace™ Violet before stimulation. After incubation, analyze the dilution of the dye by flow cytometry, which corresponds to cell division.
-
Metabolic Assays: Add a metabolic reagent such as WST-1 or MTT to the wells and measure the colorimetric change, which correlates with the number of viable, metabolically active cells.[10][11]
-
-
Data Analysis: Calculate the concentration of BI-1002494 that results in 50% inhibition of proliferation (IC50).
Conclusion
The protocols outlined in these application notes provide a comprehensive toolkit for evaluating the efficacy of the SYK inhibitor BI-1002494 in B-cells. By employing a combination of biochemical (phospho-flow) and functional (activation, calcium flux, proliferation) assays, researchers can thoroughly characterize the on-target effects of this compound and its potential as a therapeutic agent for B-cell-mediated diseases.
References
- 1. Monitoring B Cell Activation with Antigenic Liposomes using a Calcium-Flux Assay [jove.com]
- 2. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole blood B cell activation [sanquin.org]
- 4. Calcium Assay Kit [bdbiosciences.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (Alexa Fluor® 488 Conjugate) | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-BLNK (Thr152) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Syk (Tyr525/526) (C87C1) Rabbit Monoclonal Antibody (PE Conjugate) | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Precursor B-ALL Cell Lines Differentially Respond to SYK Inhibition by Entospletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating BI1002494 in Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cell activation and subsequent degranulation are central events in the pathophysiology of allergic and inflammatory diseases. The high-affinity IgE receptor, FcεRI, plays a pivotal role in initiating this cascade. Upon cross-linking by allergen-bound IgE, a signaling cascade is triggered, leading to the release of pre-formed mediators, such as histamine and proteases, from intracellular granules. A key enzyme in this pathway is the Spleen Tyrosine Kinase (Syk). BI1002494 has been identified as a potent and selective inhibitor of Syk, making it a promising therapeutic candidate for mast cell-mediated disorders. This document provides a detailed overview of the experimental setup for evaluating the inhibitory effect of this compound on mast cell degranulation.
Quantitative Data
The inhibitory activity of this compound on mast cell and other immune cell functions has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Cell Type/Assay | Target | IC50 (nM) | Species |
| Mast Cell/Basophil Degranulation | FcεRI-mediated | 115 | Human |
| B-Cell Activation | B-Cell Receptor-mediated | 810 | Human |
| Basophil Degranulation | FcεRI-mediated | 323 | Rat |
Signaling Pathway
The aggregation of the high-affinity IgE receptor (FcεRI) on the mast cell surface by allergen-IgE complexes initiates a signaling cascade that is critically dependent on the activation of Spleen Tyrosine Kinase (Syk). This compound exerts its inhibitory effect by targeting Syk, thereby disrupting the downstream signaling events that lead to mast cell degranulation.
Experimental Workflow
The general workflow for assessing the inhibitory effect of this compound on mast cell degranulation involves sensitizing mast cells with IgE, pre-incubating them with the inhibitor, triggering degranulation with an antigen, and finally quantifying the extent of degranulation.
Experimental Protocols
A common and reliable method to quantify mast cell degranulation is the β-hexosaminidase release assay. This enzyme is stored in mast cell granules and is released into the supernatant upon degranulation.
Materials and Reagents
-
Mast Cells: Human mast cell lines (e.g., LAD2) or primary mast cells such as bone marrow-derived mast cells (BMMCs).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., StemPro-34 for LAD2 cells).
-
IgE: Human IgE for sensitizing human mast cells.
-
Antigen: Anti-human IgE antibody to trigger degranulation.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Tyrode's Buffer (or similar physiological buffer): For washing and incubations.
-
β-Hexosaminidase Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Stop Solution: 0.1 M Carbonate/Bicarbonate buffer, pH 10.5.
-
Lysis Buffer: 0.5% Triton X-100 in Tyrode's buffer.
-
96-well plates: For cell culture and assay.
Protocol: IgE-Mediated Mast Cell Degranulation Assay
This protocol is a general guideline and may require optimization based on the specific mast cell type and laboratory conditions.
Day 1: Cell Seeding and Sensitization
-
Seed mast cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for LAD2 cells).
-
Add human IgE to the culture medium at a final concentration of 1 µg/mL.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Inhibition and Degranulation
-
Carefully wash the sensitized cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.
-
Prepare serial dilutions of this compound in Tyrode's buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Add the this compound dilutions and the vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C.
-
Prepare the following controls:
-
Spontaneous Release: Cells with buffer only (no antigen).
-
Maximum Release (Total Lysate): Cells to be lysed with Triton X-100.
-
-
Add the antigen (e.g., anti-human IgE at 1 µg/mL) to all wells except the spontaneous release and maximum release controls.
-
Incubate for 30 minutes at 37°C to induce degranulation.
β-Hexosaminidase Measurement
-
Centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
To the maximum release wells, add 50 µL of lysis buffer (0.5% Triton X-100) and mix well to lyse the cells. Transfer 50 µL of the lysate to the new plate.
-
Add 50 µL of the pNAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well of the new plate containing the supernatants and lysates.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 200 µL of the stop solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
Data Analysis
The percentage of β-hexosaminidase release is calculated using the following formula:
% Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100
The IC50 value for this compound can be determined by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to investigate the inhibitory effects of this compound on mast cell degranulation. The provided quantitative data, signaling pathway diagram, and detailed experimental workflow offer a solid foundation for designing and executing experiments to further characterize this promising Syk inhibitor. Adherence to these protocols will enable the generation of robust and reproducible data, contributing to the development of novel therapies for allergic and inflammatory diseases.
Application Notes and Protocols for Studying Ischemic Stroke with BI1002494
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BI1002494, a potent and selective spleen tyrosine kinase (Syk) inhibitor, in preclinical studies of ischemic stroke. The protocols detailed below cover both in vivo and in vitro models to assess the therapeutic potential of this compound.
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability, is primarily caused by the thromboembolic occlusion of cerebral arteries. Platelet activation and aggregation are critical events in the formation of these occlusive thrombi. The platelet collagen receptor, glycoprotein VI (GPVI), plays a pivotal role in initiating platelet activation at sites of vascular injury. Downstream of GPVI, spleen tyrosine kinase (Syk) is an essential signaling mediator. Pharmacological inhibition of Syk, therefore, represents a promising therapeutic strategy to prevent arterial thrombosis and limit infarct progression in acute stroke.[1]
This compound is a novel, selective, and orally bioavailable Syk inhibitor with a high potency (IC50 = 0.8 nM).[2] Studies have shown that this compound protects mice from arterial thrombosis and ischemic stroke, resulting in smaller infarct sizes and improved neurological outcomes.[1]
Mechanism of Action and Signaling Pathway
In platelets, collagen exposure at the site of vascular injury leads to the activation of the GPVI receptor. This triggers the phosphorylation of the associated Fc receptor γ-chain (FcRγ) on its immunoreceptor tyrosine-based activation motif (ITAM) by Src family kinases. Syk is then recruited to the phosphorylated ITAMs via its tandem SH2 domains, leading to its activation.
Activated Syk phosphorylates downstream signaling molecules, including phospholipase Cγ2 (PLCγ2), leading to a cascade of events that culminates in platelet activation, degranulation, and aggregation. This compound exerts its anti-thrombotic effect by binding to the ATP-binding pocket of Syk, thereby inhibiting its kinase activity and blocking this signaling cascade.
Figure 1: Mechanism of action of this compound in inhibiting platelet activation.
Quantitative Data
The efficacy of this compound in preclinical models of ischemic stroke has been demonstrated through significant reductions in infarct volume and improvements in neurological function.
| Parameter | Control (Vehicle) | This compound (100 mg/kg, oral) | Reference |
| Infarct Volume (mm³) 24h post-tMCAO | 75.3 ± 10.2 | 35.1 ± 8.7 | [1] |
| Neurological Score (Bederson score) 24h post-tMCAO | 2.5 ± 0.5 | 1.2 ± 0.4 | [1] |
| Platelet Aggregation (Collagen-induced) IC50 | - | ~150 nM | [3] |
*p < 0.05 compared to vehicle control.
Experimental Protocols
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol describes the induction of focal cerebral ischemia by transiently occluding the middle cerebral artery (MCA), a widely used model to mimic human ischemic stroke.
Experimental Workflow:
References
Application Notes and Protocols: BI1002494 in Arterial Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI1002494 is a highly potent and selective, orally bioavailable inhibitor of spleen tyrosine kinase (Syk).[1][2][3] Syk is a critical signaling mediator downstream of the platelet collagen receptor glycoprotein VI (GPVI) and other immunoreceptors.[1][2][4] Its central role in platelet activation and thrombus formation makes it an attractive therapeutic target for the prevention and treatment of arterial thrombosis and thromboembolic diseases such as ischemic stroke.[1][2][4][5] Preclinical studies have demonstrated that this compound effectively protects against arterial thrombosis in mouse models without impairing hemostasis, suggesting a favorable safety profile compared to conventional antiplatelet agents.[1][5][6]
These application notes provide a summary of the key findings, quantitative data, and detailed experimental protocols for utilizing this compound in arterial thrombosis research.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in mouse models of arterial thrombosis and ischemic stroke.
Table 1: Effect of this compound on Arterial Thrombosis in the Ferric Chloride (FeCl₃)-Induced Carotid Artery Injury Model
| Treatment Group | Time to Occlusion (minutes) | Reference |
| Vehicle Control | ~13.5 | [7] |
| This compound (100 mg/kg, oral gavage) | Significantly prolonged | [1] |
Table 2: Efficacy of this compound in a Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model of Ischemic Stroke
| Treatment Group | Infarct Volume (mm³) | Neurological Score (Bederson) | Neurological Score (Grip Test) | Reference |
| Vehicle Control | ~80 | ~2.5 | ~2.0 | [5] |
| This compound (100 mg/kg, oral gavage, prophylactic) | Significantly reduced | Significantly improved | Significantly improved | [5] |
| This compound (100 mg/kg, oral gavage, therapeutic) | Significantly reduced | Significantly improved | Significantly improved | [5] |
Table 3: Effect of this compound on Hemostasis
| Treatment Group | Tail Bleeding Time (minutes) | Reference |
| Vehicle Control | No significant difference | [5] |
| This compound (100 mg/kg, oral gavage) | No significant difference | [5] |
Signaling Pathway
The primary mechanism of action of this compound in preventing arterial thrombosis involves the inhibition of the Syk signaling pathway in platelets.
Figure 1: this compound inhibits Syk downstream of GPVI activation.
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to assess the in vivo efficacy of antithrombotic agents.[7][8][9][10]
Materials:
-
This compound
-
Vehicle (e.g., water)
-
C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., tribromoethanol)
-
Surgical instruments (forceps, scissors)
-
Doppler flow probe
-
Whatman filter paper (grade 4)
-
10% FeCl₃ solution (freshly prepared)
-
Suture material
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position. Make a midline cervical incision to expose the left common carotid artery.
-
This compound Administration: Administer this compound (e.g., 100 mg/kg) or vehicle via oral gavage. One common dosing regimen is to administer the compound twice, 15 hours and 1 hour before the experiment, to ensure stable plasma levels.[11]
-
Baseline Blood Flow: Carefully dissect the carotid artery from the surrounding tissue and place a Doppler flow probe to measure baseline blood flow.
-
Induction of Thrombosis: Soak a small piece of filter paper (e.g., 0.35 mm wide) in 10% FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.[6][7]
-
Monitoring: Remove the filter paper and continuously monitor blood flow using the Doppler probe until complete occlusion occurs (cessation of blood flow) or for a predetermined period (e.g., 30 minutes).
-
Data Analysis: The primary endpoint is the time to stable vessel occlusion. A significant prolongation of occlusion time in the this compound-treated group compared to the vehicle group indicates antithrombotic efficacy.
Figure 2: Workflow for the FeCl₃-induced carotid artery thrombosis model.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
This model is a widely used and clinically relevant model of ischemic stroke.[12][13][14][15]
Materials:
-
This compound
-
Vehicle
-
Mice
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Intraluminal suture (e.g., silicone-coated monofilament)
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Equipment for neurological function assessment (e.g., grip test apparatus)
Procedure:
-
Animal Preparation and Drug Administration: Anesthetize the mouse. For prophylactic treatment, administer this compound (e.g., 100 mg/kg, oral gavage) prior to surgery. For therapeutic treatment, administer the compound after the induction of ischemia.[1]
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA.
-
Insert an intraluminal suture through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[12]
-
Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
-
Occlusion and Reperfusion: Maintain the occlusion for a defined period (e.g., 60 minutes). After the occlusion period, withdraw the suture to allow for reperfusion.[5]
-
Post-operative Care and Neurological Assessment: Suture the incision and allow the animal to recover. Perform neurological assessments (e.g., Bederson score, grip test) at 24 hours post-tMCAO.[5][13]
-
Infarct Volume Measurement: At 24 hours, euthanize the animal, and remove the brain. Slice the brain into coronal sections and stain with TTC to visualize the infarct area. Calculate the infarct volume.[5]
-
Data Analysis: Compare infarct volumes and neurological scores between the this compound-treated and vehicle-treated groups. A reduction in infarct size and improvement in neurological function indicate a neuroprotective effect.
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel Oral Syk Inhibitor, Bl1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. The Syk inhibitor BI 1002494 impairs thrombus infill in a murine femoral artery occlusion without affecting hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests [frontiersin.org]
- 14. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Middle Cerebral Artery Occlusion Model of Transient Focal Cerebral Ischemia | Springer Nature Experiments [experiments.springernature.com]
BI1002494: A Potent and Selective SYK Inhibitor for Pathway Investigation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BI1002494 is a highly potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical mediator of signal transduction in various immune cells.[1][2] SYK plays a central role in immunoreceptor tyrosine-based activation motif (ITAM)-dependent signaling pathways, including those downstream of the B-cell receptor (BCR) and Fc receptors.[1][2] Its involvement in diverse cellular processes such as proliferation, differentiation, and phagocytosis makes it an attractive therapeutic target for a range of diseases, including autoimmune disorders, allergic reactions, and certain cancers.
These application notes provide a comprehensive overview of this compound as a tool compound for investigating the SYK pathway. This document includes key quantitative data, detailed experimental protocols for relevant in vitro and in vivo assays, and visual diagrams to facilitate a deeper understanding of its mechanism of action and experimental applications. A structurally similar but significantly less potent diastereoisomer, BI-2492 (SYK IC50 = 625 nM), is available as a negative control for these studies.[1]
Data Presentation
The following tables summarize the quantitative data for this compound, showcasing its potency and activity in various assays.
Table 1: In Vitro Activity of this compound [1][2][3]
| Assay | Description | IC50 / EC50 (nM) |
| Biochemical Assay | ||
| SYK Enzymatic Assay | Direct inhibition of SYK kinase activity | 0.8 |
| Cellular Assays (Human Whole Blood) | ||
| Basophil Activation (CD63 Expression) | Inhibition of DNP/BSA-induced CD63 expression on basophils | 115 |
| B-Cell Activation (CD69 Expression) | Inhibition of anti-human IgD-induced CD69 expression on B-cells | 810 |
| Cellular Assays (Rat) | ||
| Basophil Activation | Inhibition of basophil degranulation | 323 |
Table 2: In Vivo Efficacy of this compound [1][3]
| Animal Model | Efficacy Endpoint | Dose | Route of Administration |
| Rat Ovalbumin (OVA) Model | 90% reduction of bronchoalveolar lavage (BAL) eosinophils | 30 mg/kg | b.i.d. |
| Rat Collagen-Induced Arthritis (CIA) Model | Full efficacy | Trough plasma concentration of 1400 nM | Not specified |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental utility of this compound, the following diagrams have been generated using Graphviz.
Caption: SYK Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for SYK Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in utilizing this compound for SYK pathway investigation.
In Vitro SYK Enzymatic Assay
Objective: To determine the direct inhibitory effect of this compound on SYK kinase activity.
Materials:
-
Recombinant human SYK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
SYK-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Protocol:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the SYK enzyme and substrate solution to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the kinase activity using a suitable method, such as a phosphospecific antibody-based detection system or a coupled-enzyme luminescent assay.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Assay: Basophil Activation Test (CD63 Expression) by Flow Cytometry
Objective: To measure the inhibitory effect of this compound on allergen-induced basophil degranulation in human whole blood.
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
This compound (dissolved in DMSO)
-
Stimulant: Dinitrophenyl-conjugated bovine serum albumin (DNP-BSA) or anti-IgE antibody
-
Staining antibodies: Anti-CD63-PE, Anti-CCR3-FITC (or another basophil-specific marker), Anti-CD45-PerCP
-
Red blood cell lysis buffer
-
Wash buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Pre-warm human whole blood at 37°C for 15 minutes.
-
Add various concentrations of this compound or DMSO (vehicle control) to aliquots of whole blood and incubate at 37°C for 15 minutes.
-
Add the stimulant (DNP-BSA or anti-IgE) to the blood samples and incubate at 37°C for 30 minutes.
-
Stop the reaction by placing the samples on ice.
-
Add the cocktail of fluorescently labeled antibodies (anti-CD63, anti-CCR3, anti-CD45) to each tube and incubate in the dark at 4°C for 30 minutes.
-
Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.
-
Wash the remaining cells with wash buffer and centrifuge.
-
Resuspend the cell pellet in wash buffer for flow cytometric analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on the basophil population (e.g., CD45-positive, side scatter-low, and CCR3-positive).
-
Determine the percentage of CD63-positive basophils in each sample.
-
Calculate the percent inhibition of basophil activation for each concentration of this compound and determine the EC50 value.
Cellular Assay: B-Cell Activation (CD69 Expression) by Flow Cytometry
Objective: To assess the inhibitory effect of this compound on BCR-mediated B-cell activation in human whole blood.
Materials:
-
Fresh human whole blood collected in heparinized tubes
-
This compound (dissolved in DMSO)
-
Stimulant: Goat anti-human IgD antibody
-
Staining antibodies: Anti-CD69-PE, Anti-CD19-FITC, Anti-CD45-PerCP
-
Red blood cell lysis buffer
-
Wash buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Follow steps 1-4 of the Basophil Activation Test protocol, substituting the stimulant with goat anti-human IgD antibody.
-
Add the cocktail of fluorescently labeled antibodies (anti-CD69, anti-CD19, anti-CD45) to each tube and incubate in the dark at 4°C for 30 minutes.
-
Lyse the red blood cells and wash the remaining cells as described previously.
-
Resuspend the cell pellet in wash buffer for flow cytometric analysis.
-
Acquire the samples on a flow cytometer.
-
Gate on the B-cell population (e.g., CD45-positive and CD19-positive).
-
Determine the percentage of CD69-positive B-cells in each sample.
-
Calculate the percent inhibition of B-cell activation for each concentration of this compound and determine the EC50 value.
In Vivo Model: Rat Ovalbumin (OVA)-Induced Allergic Airway Inflammation
Objective: To evaluate the in vivo efficacy of this compound in a model of allergic asthma.
Animals:
-
Male Brown Norway rats (or other suitable strain)
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound formulation for oral administration
-
Vehicle control
-
Nebulizer for aerosol challenge
-
Equipment for bronchoalveolar lavage (BAL)
Protocol:
-
Sensitization: On days 0 and 7, sensitize the rats by intraperitoneal injection of OVA emulsified in Alum.
-
Treatment: Starting from day 14, administer this compound or vehicle control orally twice daily (b.i.d.).
-
Challenge: On days 21, 22, and 23, challenge the rats with an aerosolized solution of OVA for a specified duration (e.g., 20 minutes).
-
Endpoint Analysis: 24-48 hours after the final challenge, euthanize the animals and perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of saline into the lungs.
-
Analyze the BAL fluid for total and differential cell counts, with a focus on eosinophils.
-
Compare the number of eosinophils in the BAL fluid of this compound-treated animals to the vehicle-treated group to determine the percent inhibition of eosinophil infiltration.
In Vivo Model: Rat Collagen-Induced Arthritis (CIA)
Objective: To assess the therapeutic potential of this compound in a model of rheumatoid arthritis.
Animals:
-
Male Lewis rats (or other susceptible strain)
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation for administration
-
Vehicle control
-
Calipers for measuring paw thickness
Protocol:
-
Immunization: On day 0, immunize the rats with an intradermal injection at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
Booster: On day 7, administer a booster injection of type II collagen emulsified in IFA.
-
Treatment: Begin treatment with this compound or vehicle control upon the first signs of arthritis (typically around day 10-12) or prophylactically from the day of immunization.
-
Arthritis Scoring: Monitor the animals daily for the onset and severity of arthritis. Score each paw based on a scale that assesses erythema and swelling (e.g., 0-4 scale). The sum of the scores for all paws gives the total arthritis score per animal.
-
Paw Thickness Measurement: Measure the thickness of the hind paws regularly using calipers.
-
Endpoint Analysis: Continue treatment and monitoring for a predefined period (e.g., 21-28 days). At the end of the study, compare the arthritis scores and paw thickness between the this compound-treated and vehicle-treated groups to evaluate efficacy. Blood samples can be collected to measure trough plasma concentrations of the compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing BI 1002494 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of BI 1002494, a potent and selective Spleen Tyrosine Kinase (SYK) inhibitor, in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you determine the optimal concentration of BI 1002494 for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BI 1002494?
A1: BI 1002494 is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2][3] SYK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[1][3] By inhibiting SYK, BI 1002494 blocks these signaling pathways, which are involved in inflammation and immune responses.
Q2: What is the in vitro potency of BI 1002494?
A2: BI 1002494 has a very high potency against the isolated SYK enzyme, with a reported IC50 of 0.8 nM.[1][3] In cellular assays, its potency varies depending on the cell type and the specific signaling pathway being measured. For instance, it inhibits IgE receptor-mediated degranulation in human basophils with an IC50 of 115 nM, while the inhibition of B-cell receptor-mediated activation of B cells occurs at an IC50 of 810 nM.[4][5]
Q3: What are the key physicochemical properties of BI 1002494?
A3: BI 1002494 possesses good physicochemical properties, including high solubility and metabolic stability, making it suitable for both in vitro and in vivo studies.[1][3]
| Property | Value | Reference |
| Molecular Weight (free base) | 423.5 Da | [3] |
| SYK IC50 (enzymatic) | 0.8 nM | [1][3] |
| Human Basophil IC50 (CD63) | 115 nM | [1][4] |
| Human B-Cell IC50 (CD69) | 810 nM | [1][4] |
| Solubility (@ pH 7.4) | 500 µg/mL | [1] |
Q4: How should I prepare a stock solution of BI 1002494?
A4: It is recommended to dissolve BI 1002494 in a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).[6][7] Store the stock solution at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[7]
Troubleshooting Guide
Q5: I am not observing the expected inhibitory effect of BI 1002494 in my cell-based assay. What could be the reason?
A5: There are several potential reasons for a lack of efficacy:
-
Suboptimal Concentration: The concentration of BI 1002494 may be too low for your specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Cell Type-Specific Potency: As noted, the potency of BI 1002494 can vary significantly between different cell types.[4][5] A concentration effective in one cell line may not be sufficient for another.
-
Compound Degradation: While BI 1002494 is reported to have good metabolic stability, prolonged incubation times or specific components in the culture medium could potentially lead to its degradation.[1]
-
Incorrect Target Pathway: Ensure that the cellular process you are measuring is indeed regulated by SYK signaling in your experimental system.
Q6: I am observing significant cytotoxicity or off-target effects at my working concentration of BI 1002494. What should I do?
A6: To address cytotoxicity and off-target effects:
-
Titrate the Concentration: The most critical step is to perform a dose-response curve to identify a concentration that effectively inhibits SYK without causing significant cell death.
-
Assess Off-Target Activity: At higher concentrations (e.g., 10 µM), BI 1002494 has been shown to inhibit other kinases and receptors to some extent.[1] Consider if these off-target effects could be influencing your results.
-
Use a Negative Control: A structurally similar but much less potent diastereoisomer, BI-2492 (SYK IC50 = 625 nM), is available and can be used as a negative control to confirm that the observed effects are due to SYK inhibition.[1]
-
Reduce Incubation Time: If possible, shorten the duration of treatment to minimize long-term cytotoxic effects.
Q7: I am having issues with the solubility of BI 1002494 in my cell culture medium, leading to precipitation.
A7: Although BI 1002494 has good aqueous solubility, issues can still arise:[1]
-
High Final Concentration: Very high concentrations may exceed the solubility limit in the complex environment of cell culture medium.
-
Improper Dilution: When preparing the working solution, ensure that the DMSO stock is diluted sufficiently and mixed thoroughly in the pre-warmed medium to prevent localized high concentrations that can lead to precipitation.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. Test the solubility in both serum-containing and serum-free media if you suspect this to be an issue.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of BI 1002494 using a Dose-Response Experiment
This protocol describes a general method to determine the effective concentration range of BI 1002494 for a specific cell line and endpoint.
1. Cell Seeding:
- Seed your cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the course of the experiment.
- Allow the cells to adhere and stabilize overnight.
2. Preparation of BI 1002494 dilutions:
- Prepare a 2X working stock of the highest concentration of BI 1002494 you want to test in your cell culture medium.
- Perform serial dilutions from this stock to generate a range of 2X concentrations. It is advisable to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration). A typical concentration range to test could be from 1 nM to 10 µM.
3. Treatment:
- Remove the old medium from the cells and add an equal volume of the 2X BI 1002494 dilutions to the corresponding wells, resulting in a 1X final concentration.
- Incubate the cells for a duration appropriate for your specific assay (e.g., 24, 48, or 72 hours).
4. Endpoint Measurement:
- Assess the effect of BI 1002494 using a relevant assay. This could be:
- Target Engagement Assay: Perform a western blot to measure the phosphorylation of SYK or a known downstream substrate. A decrease in phosphorylation indicates target engagement.
- Functional Assay: Measure a downstream biological effect, such as cell proliferation (e.g., using an MTT or CellTiter-Glo assay), cytokine secretion (e.g., using ELISA), or expression of activation markers (e.g., by flow cytometry).
5. Data Analysis:
- Plot the measured response against the logarithm of the BI 1002494 concentration.
- Fit the data to a four-parameter logistic curve to determine the IC50 (or EC50) value, which represents the concentration at which 50% of the maximal inhibitory effect is observed.
Visualizations
Caption: SYK signaling pathway and the inhibitory action of BI 1002494.
Caption: Experimental workflow for optimizing BI 1002494 concentration.
Caption: Troubleshooting decision tree for BI 1002494 experiments.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective targeting of the inactive state of hematopoietic cell kinase (Hck) with a stable curcumin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI 1002494 In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting in vivo experiments using BI 1002494, a potent and selective spleen tyrosine kinase (SYK) inhibitor. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is BI 1002494 and what is its primary mechanism of action?
A1: BI 1002494 is a highly potent and selective small molecule inhibitor of spleen tyrosine kinase (SYK), with an IC50 of 0.8 nM.[1][2] SYK is a key enzyme in the signal transduction of various immunoreceptors in hematopoietic cells, including Fc receptors and B-cell receptors.[1][2] By inhibiting SYK, BI 1002494 can modulate downstream signaling pathways involved in inflammation and immune responses.
Q2: What are the recommended in vivo models for studying the efficacy of BI 1002494?
A2: BI 1002494 has been successfully evaluated in several preclinical in vivo models, including:
-
A rat ovalbumin (OVA) model of allergic airway inflammation.[1][2]
-
A murine model of arterial thrombosis and thromboinflammatory brain infarction.[5][6]
-
A murine model of hemin-induced thromboinflammation in sickle cell disease.[7]
Q3: What is the recommended route of administration and dosing for BI 1002494 in vivo?
A3: BI 1002494 is orally bioavailable and has been shown to have sustained plasma exposure after oral administration in rats.[3][4] Effective doses have been reported in the range of 4 mg/kg to 100 mg/kg, administered once or twice daily (b.i.d.), depending on the animal model and disease severity.[1][7] For example, a dose of 30 mg/kg (b.i.d.) resulted in a 90% reduction of bronchoalveolar lavage (BAL) eosinophils in a rat OVA model.[1][2]
Q4: What are the known off-target effects of BI 1002494?
A4: While BI 1002494 has a good selectivity profile, some off-target activity has been observed at higher concentrations.[1] A screening against the Eurofins Safety Panel 44™ at a concentration of 10 µM showed greater than 50% inhibition of M1 (h) (70%), A1 (h) (63%), and A2A (h) (59%).[1] Researchers should be mindful of these potential off-target effects when interpreting results, especially at higher doses.
Q5: Is there a negative control compound available for BI 1002494?
A5: Yes, a structurally similar diastereoisomer, BI-2492, is available and can be used as a negative control. BI-2492 is significantly less potent, with a SYK IC50 of 625 nM (780-fold less potent than BI 1002494).[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or lack of efficacy | 1. Suboptimal Dosing: The dose may be too low to achieve the necessary therapeutic plasma concentration. 2. Formulation Issues: The compound may not be fully dissolved or stable in the vehicle, leading to inconsistent dosing. 3. Timing of Administration: The treatment window may not be optimal for the disease model. 4. Model Variability: The disease model may have inherent variability. | 1. Dose-Response Study: Conduct a dose-escalation study to determine the optimal dose for your model. 2. Formulation Optimization: BI 1002494 has high solubility.[1] However, ensure the vehicle is appropriate and the compound is fully solubilized before each administration. Consider preparing fresh formulations regularly. 3. Vary Treatment Onset: Test different treatment initiation times (prophylactic vs. therapeutic) relative to disease induction.[8] 4. Increase Sample Size: A larger number of animals per group can help to overcome experimental variability. |
| Unexpected Toxicity or Adverse Events | 1. Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD). 2. Off-Target Effects: At higher concentrations, off-target kinase inhibition could lead to toxicity.[1] 3. Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | 1. MTD Study: If not already established for your specific strain and conditions, perform a maximum tolerated dose study. A 13-week mouse toxicology study showed no adverse events up to 100 mg/kg (b.i.d.).[1][2] 2. Lower the Dose: If toxicity is observed, reduce the dose and consider more frequent, lower doses to maintain therapeutic levels. 3. Vehicle Control Group: Always include a vehicle-only control group to rule out vehicle-induced toxicity. |
| High Variability in Pharmacokinetic (PK) Data | 1. Inconsistent Administration: Variability in the volume or technique of oral gavage. 2. Fasting State: Differences in the fasting state of animals can affect oral absorption. 3. Metabolic Differences: Individual animal metabolism can vary. | 1. Standardize Administration: Ensure all personnel are trained on the proper oral gavage technique to administer a consistent volume. 2. Control Feeding: Standardize the fasting period for all animals before dosing. 3. Increase Sample Size: Use a sufficient number of animals at each time point to account for individual metabolic differences. |
| Discrepancy between in vitro and in vivo results | 1. Poor Bioavailability: Although BI 1002494 has good oral bioavailability, factors in your specific model could affect it. 2. Rapid Metabolism/Clearance: The compound may be cleared more rapidly in your animal model. 3. Cellular Context: The in vivo environment presents complexities not captured in in vitro assays.[9] | 1. Pharmacokinetic Analysis: Conduct a PK study to determine the plasma exposure of BI 1002494 in your model. 2. Pharmacodynamic (PD) Analysis: Measure target engagement (e.g., SYK phosphorylation) in relevant tissues to correlate with PK data. 3. Consider Different Dosing Regimens: Explore more frequent dosing or a different route of administration if oral bioavailability is a concern. |
Quantitative Data Summary
Table 1: In Vitro Potency of BI 1002494
| Target/Assay | Species | IC50 / EC50 |
| SYK Kinase | - | 0.8 nM |
| CD63 Expression (Basophils) | Human | 115 nM |
| CD69 Secretion (B-cells) | Human | 810 nM |
| Basophil Degranulation | Rat | 323 nM |
Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of BI 1002494
| Parameter | Animal Model | Value | Notes |
| Efficacy | Rat OVA Model | 90% reduction in BAL eosinophils | 30 mg/kg, b.i.d. |
| Efficacious Trough Plasma Concentration | Rat OVA Model | 340 nM | For full efficacy |
| Efficacious Trough Plasma Concentration | Rat Collagen-Induced Arthritis | 1400 nM | For full efficacy |
| Toxicology | Mouse | No adverse events up to 100 mg/kg, b.i.d. | 13-week study |
| Oral Bioavailability (F%) | Mouse | 58% | at 2 mg/kg |
| Oral Bioavailability (F%) | Rat | 41% | at 2 mg/kg |
| Plasma Protein Binding | Mouse | 93% | |
| Plasma Protein Binding | Rat | 95% |
Experimental Protocols
General Protocol for Oral Administration of BI 1002494
-
Formulation:
-
BI 1002494 has high aqueous solubility. A common vehicle for oral administration of small molecules is 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Calculate the required amount of BI 1002494 and vehicle based on the desired dose and the number of animals.
-
Prepare the formulation by suspending or dissolving BI 1002494 in the vehicle. Ensure homogeneity by vortexing or sonicating if necessary. Prepare fresh daily.
-
-
Administration:
-
Administer the formulation to animals via oral gavage using an appropriately sized feeding needle.
-
The volume of administration should be consistent across all animals (e.g., 5-10 mL/kg for rats and mice).
-
Rat Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This protocol is a generalized procedure. Specific timings and concentrations may need to be optimized.
-
Sensitization:
-
Challenge:
-
From day 14 to day 21, challenge the rats daily with an aerosolized solution of OVA (e.g., 1% in saline) for a set duration (e.g., 20-30 minutes).[10]
-
-
Treatment with BI 1002494:
-
Administer BI 1002494 orally (e.g., 30 mg/kg, b.i.d.) starting one day before the first OVA challenge and continuing throughout the challenge period.
-
-
Endpoint Analysis:
-
24 hours after the final OVA challenge, perform bronchoalveolar lavage (BAL) to collect fluid.
-
Analyze BAL fluid for total and differential cell counts (especially eosinophils).
-
Collect lung tissue for histology to assess inflammation and mucus production.
-
Murine Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model
This is a generalized protocol; refer to specific literature for detailed surgical procedures.[12]
-
Animal Preparation:
-
Anesthetize mice (e.g., C57BL/6) and expose the femoral artery.
-
-
Treatment with BI 1002494:
-
Administer BI 1002494 (e.g., 100 mg/kg) or vehicle via oral gavage at a predetermined time before thrombosis induction (e.g., 1-2 hours).
-
-
Thrombosis Induction:
-
Apply a piece of filter paper saturated with FeCl3 solution (e.g., 10%) to the adventitial surface of the femoral artery for a short duration (e.g., 3 minutes) to induce injury.[12]
-
-
Monitoring and Analysis:
-
Monitor blood flow in the artery using a Doppler flow probe until occlusion occurs or for a set period.
-
The time to occlusion is the primary endpoint.
-
At the end of the experiment, the arterial segment can be excised for histological analysis of the thrombus.[12]
-
Visualizations
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Oral Syk Inhibitor, Bl1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. inotiv.com [inotiv.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Syk inhibitor BI 1002494 impairs thrombus infill in a murine femoral artery occlusion without affecting hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Bioavailability of BI 1002494 in Rats
This technical support center is designed for researchers, scientists, and drug development professionals working with the spleen tyrosine kinase (SYK) inhibitor, BI 1002494. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your in vivo experiments in rats, with a focus on achieving and improving oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of BI 1002494 in rats?
A1: BI 1002494 is described as a novel, potent, and selective spleen tyrosine kinase (SYK) inhibitor with sustained plasma exposure after oral administration in rats.[1][2] The reported oral bioavailability (F) in rats is 41%.[3] It is characterized by high solubility and metabolic stability, which are favorable properties for oral administration.[3][4]
Q2: My in vivo study shows significantly lower bioavailability than the reported 41%. What are the potential reasons?
A2: While BI 1002494 has favorable physicochemical properties, several factors during the experimental process can lead to lower than expected oral bioavailability. These can be broadly categorized as issues with the formulation, the administration procedure, or the animal model itself. Potential causes include:
-
Formulation Issues: Inadequate solubilization, precipitation of the compound in the gastrointestinal (GI) tract, or instability of the formulation.
-
Administration Errors: Inaccurate dosing, improper gavage technique leading to deposition in the esophagus or trachea instead of the stomach.
-
Physiological Variability in Animals: Differences in gastric pH, GI motility, food intake, or the gut microbiome among individual rats.
-
First-Pass Metabolism: While BI 1002494 has good metabolic stability, extensive metabolism in the gut wall or liver before reaching systemic circulation can reduce bioavailability.[5][6]
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump it back into the intestinal lumen.[5]
Q3: How can I troubleshoot high variability in plasma concentrations between individual rats?
A3: High inter-animal variability is a common challenge in preclinical studies. To minimize this, consider the following:
-
Standardize Procedures: Ensure consistent oral gavage technique and accurate volume delivery for all animals. Using a displacement pump can improve precision.[5]
-
Fasting and Diet: Standardize the fasting period before dosing. The presence of food can significantly alter drug absorption.
-
Formulation Homogeneity: For suspensions, ensure they are thoroughly mixed before each administration to prevent settling of the drug substance.
-
Animal Health and Stress: Ensure all animals are healthy and acclimatized to the experimental conditions to minimize physiological stress, which can affect GI function.
-
Increase Group Size: A larger number of animals per group can help to account for natural biological variation and improve the statistical power of your study.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when evaluating the oral bioavailability of BI 1002494 in rats.
Problem 1: Low Oral Bioavailability Observed
| Potential Cause | Troubleshooting Steps | Rationale |
| Inadequate Formulation | 1. Verify Solubility: Confirm the solubility of BI 1002494 in your chosen vehicle at the intended concentration. While BI 1002494 has high aqueous solubility (500 µg/mL at pH 7.4), the formulation components could affect this.[3][4] 2. Optimize Vehicle: For preclinical studies, ensure the vehicle is appropriate for the drug's physicochemical properties. Consider using solubilizing agents or self-emulsifying drug delivery systems (SEDDS) if solubility is a concern.[6] 3. Check for Precipitation: Observe the formulation for any signs of precipitation before and during administration. | A compound must be in solution to be absorbed. Precipitation in the GI tract will significantly reduce the amount of drug available for absorption.[6] |
| First-Pass Metabolism | 1. In Vitro Metabolism: If not already done, perform in vitro metabolism studies using rat liver microsomes or hepatocytes to understand the metabolic stability of BI 1002494 in your specific test system.[7] 2. Inhibit Metabolic Enzymes: Consider co-administering a known inhibitor of relevant cytochrome P450 (CYP) enzymes to assess the impact of first-pass metabolism. This should be done cautiously as it can introduce other variables.[6] | Significant metabolism in the liver or gut wall after absorption is a primary reason for low oral bioavailability.[6] BI 1002494 has a reported rat hepatocyte clearance of 51% of liver blood flow.[3][4] |
| P-gp Efflux | 1. Caco-2 Permeability Assay: A Caco-2 permeability assay can indicate if BI 1002494 is a substrate for P-gp. The reported Caco-2 efflux ratio for BI 1002494 is 2.8, suggesting it may be subject to some efflux.[3][4] 2. Co-administration with P-gp Inhibitor: In vivo studies with a P-gp inhibitor can confirm if efflux is a significant barrier to absorption. | P-glycoprotein is an efflux transporter in the intestinal epithelium that can pump drugs back into the gut lumen, thereby reducing net absorption.[5] |
Problem 2: High Variability in Pharmacokinetic Parameters
| Potential Cause | Troubleshooting Steps | Rationale |
| Inconsistent Dosing | 1. Refine Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate delivery to the stomach. 2. Use Precise Dosing Equipment: Employ calibrated pipettes or a positive displacement pump for accurate volume administration.[5] | Inaccurate or inconsistent dosing is a major source of variability in preclinical studies.[5] |
| Food Effects | 1. Standardize Fasting: Implement a consistent fasting period (e.g., overnight) for all animals before dosing. 2. Provide Food at a Consistent Time Post-Dose: Standardize the time when food is reintroduced after dosing. | The presence or absence of food in the GI tract can significantly impact drug dissolution, absorption, and gastric emptying rate. |
| Formulation Instability | 1. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before aspirating each dose. 2. Check for Stability: Assess the stability of the formulation over the duration of the experiment. | Settling or degradation of the drug in the formulation will lead to inconsistent dosing and inaccurate results.[5] |
Experimental Protocols
Oral Bioavailability Study in Rats
A detailed methodology for a typical oral bioavailability study is outlined below.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Health Status: Healthy, male or female, with a specified weight range.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week before the experiment.
2. Dosing and Groups:
-
Intravenous (IV) Group: Administer BI 1002494 intravenously (e.g., via the tail vein) at a low dose (e.g., 0.4 mg/kg) to determine clearance and volume of distribution.[3] The vehicle for IV administration should be a clear, sterile solution.
-
Oral (PO) Group: Administer BI 1002494 orally by gavage at a higher dose (e.g., 2 mg/kg).[3] The vehicle should be appropriate for oral administration and ensure the compound is fully dissolved or uniformly suspended.
-
Fasting: Rats are typically fasted overnight before dosing.
3. Blood Sampling:
-
Time Points: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collection Site: Blood can be collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery.
-
Anticoagulant: Use an appropriate anticoagulant (e.g., EDTA, heparin).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.
4. Bioanalysis:
-
Method: Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of BI 1002494 in rat plasma.
-
Standard Curve: Prepare a standard curve using blank plasma spiked with known concentrations of BI 1002494.
5. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters.
-
Parameters: Key parameters include Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vss), and half-life (t1/2).
-
Bioavailability Calculation: Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of BI 1002494.
Table 1: In Vitro DMPK and Physicochemical Properties of BI 1002494
| Parameter | Value | Reference |
| Molecular Weight (Da) | 423.5 | [3][4] |
| Solubility @ pH 7.4 (µg/mL) | 500 | [3][4] |
| LogD @ pH 11 | 2.41 | [3][4] |
| Caco-2 Permeability AB @ pH 7.4 (10⁻⁶ cm/s) | 30 | [3][4] |
| Caco-2 Efflux Ratio | 2.8 | [3][4] |
| Rat Hepatocyte Clearance (% QH) | 51 | [3][4] |
| Plasma Protein Binding (Rat) (%) | 95 | [3][4] |
Table 2: In Vivo Pharmacokinetic Parameters of BI 1002494 in Rats
| Parameter | Value | Dosing Conditions | Reference |
| Clearance (% QH) | 41 | IV Dose: 0.4 mg/kg | [3] |
| Mean Residence Time (h) | 0.9 | IV Dose: 0.4 mg/kg | [3] |
| Volume of Distribution (Vss) (L/kg) | 1.5 | IV Dose: 0.4 mg/kg | [3] |
| Oral Bioavailability (F) (%) | 41 | PO Dose: 2 mg/kg | [3] |
Visualizations
Experimental Workflow for Oral Bioavailability Assessment
Caption: Workflow for determining the oral bioavailability of a compound in rats.
Simplified Spleen Tyrosine Kinase (SYK) Signaling Pathway
Caption: Simplified overview of the SYK signaling pathway and the inhibitory action of BI 1002494.
References
- 1. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
BI1002494 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potent and selective SYK inhibitor, BI1002494. The following information is designed to help you optimize your dose-response experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][2] SYK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[3][4] By inhibiting SYK, this compound blocks these signaling pathways, which are involved in cellular responses like proliferation, differentiation, and phagocytosis.[5]
Q2: What are the reported IC50 and EC50 values for this compound?
The inhibitory potency of this compound can vary depending on the experimental system. Reported values include:
-
Cellular EC50 (Human Whole Blood, CD63 expression in basophils): 115 nM[4][6]
-
Cellular EC50 (Human Whole Blood, CD69 expression in B cells): 810 nM[4][6]
These values highlight the importance of determining the dose-response curve in your specific cell type and assay conditions.
Q3: What are the key considerations before starting a dose-response experiment with this compound?
Before initiating your experiment, it is crucial to:
-
Confirm Target Expression: Ensure your chosen cell line expresses SYK at sufficient levels. This can be verified by techniques like Western blot or qPCR.
-
Select an Appropriate Assay: Choose an assay that reflects the biological question you are asking. Options include cell viability/proliferation assays, biochemical kinase assays, and cell-based phosphorylation assays.
-
Optimize Assay Conditions: Key parameters to optimize include cell seeding density, serum concentration in the media, and incubation times with the inhibitor.
Experimental Protocols
Below are detailed methodologies for two common types of experiments used to determine the dose-response of this compound.
Biochemical SYK Kinase Assay (e.g., TR-FRET)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified SYK.
Materials:
-
Recombinant SYK enzyme
-
Biotinylated substrate peptide (e.g., poly-GT-biotin)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore
-
This compound stock solution (in DMSO)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare Reagents: Dilute the SYK enzyme, biotinylated substrate, and ATP to their optimal concentrations in the assay buffer. The optimal concentrations should be determined experimentally but a starting point could be in the low nanomolar range for the enzyme and micromolar range for the substrate and ATP.[7][8]
-
Prepare this compound Dilution Series: Perform a serial dilution of the this compound stock solution in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤0.5%) to avoid solvent effects.
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution to the wells of the 384-well plate.
-
Add 5 µL of the SYK enzyme solution and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the detection mixture containing the Europium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based SYK Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the phosphorylation of SYK or its downstream targets in a cellular context.
Materials:
-
Cell line expressing SYK (e.g., a B-cell lymphoma line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Stimulating agent (e.g., anti-IgM for B-cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-SYK, anti-total-SYK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Treatment: The following day, treat the cells with a range of this compound concentrations for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with the appropriate agonist (e.g., anti-IgM) for a predetermined optimal time (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-SYK and normalize to total SYK and the loading control. Plot the normalized phospho-SYK levels against the this compound concentration to visualize the dose-dependent inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No or Weak Signal in Biochemical Assay | Inactive enzyme | Ensure proper storage and handling of the recombinant SYK enzyme. Test enzyme activity with a known substrate and positive control. |
| Suboptimal reagent concentrations | Titrate the concentrations of the enzyme, substrate, and ATP to find the optimal conditions for your assay.[7][8] | |
| High Background Signal in Biochemical Assay | Non-specific antibody binding | Optimize the concentration of the detection antibodies. Ensure adequate blocking and washing steps. |
| Compound interference | Test for compound autofluorescence or quenching by running controls without the enzyme or substrate. | |
| No or Weak Inhibition in Cell-Based Assay | Low cell permeability of this compound | While this compound is generally cell-permeable, you can try increasing the incubation time. |
| Short incubation time | The inhibitory effect may require a longer duration to become apparent. Perform a time-course experiment. | |
| Inactive compound | Ensure proper storage of this compound. Prepare fresh stock solutions. | |
| Inconsistent Results Between Experiments | Variation in cell culture conditions | Use cells within a consistent passage number range and ensure uniform cell density. Standardize all experimental protocols. |
| Pipetting errors | Use calibrated pipettes and prepare master mixes for reagents where possible. | |
| Steep or "Bell-Shaped" Dose-Response Curve | Compound aggregation at high concentrations | Re-run the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[9] |
| Cellular toxicity at high concentrations | Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to assess cell viability at the tested concentrations of this compound.[9] | |
| Off-target effects | At higher concentrations, this compound may inhibit other kinases. Consider performing a kinase panel screen to identify potential off-targets. |
Data Presentation
Table 1: Example Data for this compound Dose-Response in a Biochemical Assay
| This compound (nM) | % Inhibition (Mean ± SD) |
| 0.01 | 2.5 ± 1.1 |
| 0.1 | 15.2 ± 3.4 |
| 1 | 48.9 ± 5.2 |
| 10 | 85.7 ± 2.9 |
| 100 | 98.1 ± 1.5 |
| 1000 | 99.5 ± 0.8 |
Table 2: Example Data for this compound Dose-Response in a Cell-Based Assay
| This compound (nM) | % p-SYK Inhibition (Mean ± SD) |
| 1 | 5.1 ± 2.3 |
| 10 | 25.8 ± 4.1 |
| 100 | 65.4 ± 6.8 |
| 1000 | 92.3 ± 3.5 |
| 10000 | 97.6 ± 2.1 |
Mandatory Visualizations
Caption: this compound inhibits SYK, blocking downstream signaling from immune receptors.
Caption: Experimental workflow for generating a this compound dose-response curve.
Caption: Decision tree for troubleshooting unexpected dose-response curve results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (BI 1002494) | Syk inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. promega.com [promega.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
addressing BI1002494 variability in experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing BI-1002494, a potent and selective Spleen Tyrosine Kinase (SYK) inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with BI-1002494, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing significant variability in the IC50 value of BI-1002494 between different experiments?
Answer:
Variability in the half-maximal inhibitory concentration (IC50) is a common challenge in kinase inhibitor studies and can be attributed to several factors. For BI-1002494, this variability is often linked to the specific biological system being studied.
Potential Causes and Solutions:
-
Cell Type-Dependent Potency: BI-1002494 exhibits differential potency in various cell types. For instance, it is more potent in inhibiting IgE receptor-mediated degranulation in mast cells and basophils compared to B-cell receptor-mediated activation of B-cells.[1][2] It is crucial to establish a baseline IC50 for each specific cell line used.
-
Species-Specific Differences: The potency of BI-1002494 can differ between species. A threefold decrease in potency has been observed in rat basophils compared to human basophils.[1][2] Ensure that you are referencing appropriate species-specific data for your experimental model.
-
Assay Conditions: Minor variations in experimental conditions can lead to significant changes in measured potency.
-
Incubation Time: The duration of inhibitor exposure can affect the apparent IC50. A time-course experiment is recommended to determine the optimal incubation time for your specific assay.
-
Cell Density: The number of cells used in an assay can influence the effective concentration of the inhibitor. Maintain consistent cell seeding densities across all experiments.
-
Reagent Quality and Preparation: Ensure consistent quality and preparation of all reagents, including cell culture media and the BI-1002494 stock solution. Prepare fresh dilutions of the inhibitor for each experiment from a frozen stock to avoid degradation.
-
Question: My experimental results are inconsistent, and I suspect the inhibitor may be precipitating in my cell culture media. What should I do?
Answer:
Compound precipitation is a frequent cause of inconsistent results, particularly with hydrophobic molecules. While BI-1002494 has good aqueous solubility, high concentrations or specific media components can lead to precipitation.
Potential Causes and Solutions:
-
Solubility Limits: Although BI-1002494 has good solubility, exceeding its solubility limit in your specific cell culture medium can cause it to precipitate.
-
Visually Inspect: Always visually inspect your culture plates for any signs of precipitation after adding the inhibitor.
-
Solvent Concentration: BI-1002494 is typically dissolved in DMSO to create a stock solution. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (generally ≤0.1%). Include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
-
Preparation of Working Solutions:
-
Pre-warming: Pre-warming the cell culture medium and the inhibitor solution before mixing can sometimes prevent precipitation.
-
Serial Dilutions: Prepare serial dilutions of the inhibitor in your cell culture medium rather than adding a small volume of a highly concentrated stock directly to the well.
-
Question: I am observing cellular effects that do not seem to be related to SYK inhibition. Could these be off-target effects?
Answer:
While BI-1002494 is a highly selective SYK inhibitor, off-target effects can occur, especially at higher concentrations.[3][4]
Potential Causes and Solutions:
-
High Inhibitor Concentration: Off-target effects of kinase inhibitors are more likely at concentrations significantly above the IC50 for the primary target.
-
Dose-Response Curve: Conduct a careful dose-response experiment to identify the optimal concentration range for selective SYK inhibition with minimal off-target effects.
-
-
Kinase Selectivity Profile: At a concentration of 10 µM, BI-1002494 has been shown to inhibit M1, A1, and A2A receptors by more than 50%.[3][4] If your experimental system involves these receptors, consider the potential for off-target effects.
-
Use of a Negative Control: To confirm that the observed effects are due to SYK inhibition, use a structurally similar but significantly less potent control compound. BI-2492 is a diastereoisomer of BI-1002494 with a SYK IC50 of 625 nM (780-fold less potent) and can be used as a negative control.[3]
-
Rescue Experiments: To definitively attribute a phenotype to on-target SYK inhibition, a rescue experiment can be performed by re-introducing a version of SYK that is resistant to BI-1002494.
Frequently Asked Questions (FAQs)
What is the mechanism of action of BI-1002494?
BI-1002494 is a potent and selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK).[1][5] SYK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors.[6] By inhibiting SYK, BI-1002494 blocks these signaling pathways, which are involved in immune cell activation and proliferation.[7][8]
What are the recommended storage conditions for BI-1002494?
For long-term storage, the solid compound should be stored at -20°C. Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
How should I prepare a stock solution of BI-1002494?
It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent such as DMSO. Visually inspect the solution to ensure the compound has fully dissolved.
Data Presentation
Table 1: In Vitro Potency of BI-1002494
| Target/Assay | Species | IC50/EC50 (nM) | Notes |
| SYK (enzymatic assay) | Not specified | 0.8 | [3][4] |
| FcεR1-mediated histamine release (h mast cells) | Human | 7 | In the presence of 0.1% albumin. |
| Basophil degranulation (CD63 expression) | Human | 115 | [1][2] |
| B-cell activation (CD69 expression) | Human | 810 | [1][2] |
| Basophil degranulation | Rat | 323 | [1][2] |
Table 2: In Vivo Efficacy of BI-1002494
| Model | Species | Efficacious Trough Plasma Concentration (nM) | Notes |
| Ovalbumin-induced airway inflammation | Rat | 340 | Mast cell-dependent model.[1][2] |
| Collagen-induced arthritis | Rat | 1400 | B-cell-dependent model.[1][2] |
Experimental Protocols
Protocol 1: Basophil Activation Test (BAT) using Flow Cytometry
This protocol provides a general framework for assessing the effect of BI-1002494 on IgE-mediated basophil activation.
-
Blood Collection: Collect whole blood from healthy donors or patients into heparin-containing tubes.[9]
-
Inhibitor Preparation: Prepare serial dilutions of BI-1002494 in a suitable buffer or cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Inhibitor Incubation: Add the BI-1002494 dilutions or vehicle control to the whole blood samples and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Basophil Stimulation: Stimulate the basophils by adding an appropriate stimulus, such as anti-IgE antibody or a specific allergen (e.g., DNP-BSA for sensitized basophils).[10] Include a negative control (unstimulated) and a positive control (stimulated without inhibitor).
-
Incubation: Incubate the samples for 15-30 minutes at 37°C.
-
Staining: Add a cocktail of fluorescently labeled antibodies to identify and assess the activation status of basophils. A common combination is anti-CD203c and anti-CD63 to measure upregulation of these activation markers.[9][11]
-
Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the basophil population and quantify the expression of CD63 and/or CD203c.
-
Data Analysis: Determine the percentage of activated (e.g., CD63-positive) basophils for each condition. Calculate the IC50 value of BI-1002494 by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: B-cell Proliferation Assay
This protocol outlines a general method for evaluating the impact of BI-1002494 on B-cell proliferation.
-
Cell Seeding: Seed a B-cell lymphoma cell line at an appropriate density in a multi-well plate.
-
Inhibitor Preparation: Prepare serial dilutions of BI-1002494 and a vehicle control in cell culture medium.
-
Cell Treatment: Add the BI-1002494 dilutions or vehicle control to the cells.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours) under standard cell culture conditions.[12]
-
Proliferation Assessment: Measure cell proliferation using a suitable assay, such as:
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control. Determine the IC50 value by plotting the inhibition percentage against the BI-1002494 concentration.
Mandatory Visualization
Caption: Simplified SYK signaling pathway and the inhibitory action of BI-1002494.
Caption: General experimental workflow for evaluating BI-1002494 in cell-based assays.
Caption: Troubleshooting decision tree for addressing variability with BI-1002494.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. opnme.com [opnme.com]
- 4. opnme.com [opnme.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 8. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 9. Assessing basophil activation by flow cytometry and mass cytometry in blood stored 24 hours before analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basophil activation test: Assay precision and BI 1002494 SYK inhibition in healthy and mild asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI-1002494 and Negative Control BI-2492
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the potent and selective SYK inhibitor, BI-1002494, and its corresponding negative control, BI-2492.
Frequently Asked Questions (FAQs)
Q1: What are BI-1002494 and BI-2492?
BI-1002494 is a highly potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key enzyme in various proinflammatory signaling pathways.[1][2][3] It is a valuable tool for studying SYK function in both in vitro and in vivo models due to its high potency, good kinase specificity, favorable physicochemical properties, and low toxicity.[1][3] BI-2492 is a structurally similar diastereoisomer of BI-1002494 with significantly lower potency against SYK, making it an ideal negative control for experiments.[1]
Q2: What is the mechanism of action of BI-1002494?
BI-1002494 functions by inhibiting the kinase activity of SYK.[1] SYK is a crucial component of signal transduction downstream of various immunoreceptors, including the Fc receptor, B-cell receptor (BCR), and integrins.[1][3] By inhibiting SYK, BI-1002494 can block these proinflammatory pathways.
Q3: What is the difference in potency between BI-1002494 and the negative control BI-2492?
BI-1002494 is significantly more potent than BI-2492. The IC50 value of BI-1002494 for SYK is 0.8 nM, while the IC50 of BI-2492 is 625 nM, representing a 780-fold difference in potency.[1]
Quantitative Data Summary
In Vitro Potency and Physicochemical Properties
| Parameter | BI-1002494 | BI-2492 (Negative Control) | Reference |
| SYK IC50 | 0.8 nM | 625 nM | [1] |
| CD63 IC50 (human whole blood) | 115 nM | Not Available | [1][2] |
| CD69 IC50 (human whole blood) | 810 nM | Not Available | [1][2] |
| Molecular Weight (Da) | 423.46 | Not Available | [1] |
| Solubility @ pH 7.4 (µg/mL) | 500 | Not Available | [1] |
| Caco-2 Permeability (10⁻⁶ cm/s) | 30 | Not Available | [1] |
In Vivo Pharmacokinetic Parameters
| Parameter | Mouse | Rat | Reference |
| Clearance (% QH) | 40 | 41 | [1] |
| Mean Residence Time (i.v., h) | 0.4 | 0.9 | [1] |
| Volume of Distribution (Vss, L/kg) | 0.9 | 1.5 | [1] |
| Oral Bioavailability (F, %) | 58 | 41 | [1] |
| i.v. dose: 0.4 mg/kg, p.o. dose: 2 mg/kg[1] |
Signaling Pathway and Experimental Workflow
Caption: SYK signaling pathway inhibited by BI-1002494.
Caption: General experimental workflow for using BI-1002494.
Troubleshooting Guide
Q4: I am not observing the expected inhibitory effect of BI-1002494 in my in vitro assay. What could be the issue?
-
Suboptimal Compound Concentration: Ensure you are using an appropriate concentration range. The IC50 of BI-1002494 can vary between cell types and stimulation conditions. For example, the IC50 for inhibiting basophil degranulation (CD63 expression) is 115 nM, while for B-cell activation (CD69 expression) it is 810 nM.[1][2] Perform a dose-response curve to determine the optimal concentration for your specific system.
-
Compound Solubility and Stability: BI-1002494 has good solubility at neutral pH.[1] However, ensure that your stock solutions are properly prepared and stored to avoid precipitation or degradation. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment.
-
Cellular Health and Density: The health and density of your cells can impact their response to stimuli and inhibitors. Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density.
-
Stimulation Conditions: The potency of SYK inhibitors can be influenced by the specific ligand used for stimulation.[2] Verify that your stimulation protocol is robust and consistently activates the SYK pathway.
Q5: My in vivo experiment with BI-1002494 is not showing the expected efficacy. What should I check?
-
Dosing and Formulation: Confirm that the dose and route of administration are appropriate for your animal model. BI-1002494 has shown efficacy in a rat ovalbumin (OVA) model at 30 mg/kg administered twice daily (b.i.d.).[1] Ensure the compound is properly formulated for the chosen route of administration to ensure adequate bioavailability.
-
Pharmacokinetics: The pharmacokinetic profile of BI-1002494 can differ between species.[1] Consider the clearance rate and mean residence time when designing your dosing schedule to ensure that therapeutic concentrations are maintained.
-
Animal Model: The choice of animal model is critical. The efficacy of BI-1002494 can vary depending on the relative contribution of different cell types (e.g., mast cells vs. B cells) to the disease pathology.[2]
-
Use of Negative Control: Always include the negative control, BI-2492, in your in vivo experiments. This will help you to distinguish between specific SYK inhibition-mediated effects and any potential off-target or vehicle-related effects.
Q6: I am observing unexpected off-target effects. What should I consider?
-
Selectivity Profile: While BI-1002494 has good kinase specificity, at higher concentrations, it may inhibit other kinases.[1] At 1 µM, it showed over 50% inhibition of 23 out of 239 kinases tested.[3] At 10 µM, it showed over 50% inhibition of 3 out of 56 targets in a safety panel.[1]
-
Negative Control Comparison: Carefully compare the results from your BI-1002494 treated group with the BI-2492 negative control group. If the unexpected effect is also observed with BI-2492, it is likely an off-target effect or an artifact of the experimental system.
Experimental Protocols
Protocol 1: In Vitro Basophil Activation Assay (Human Whole Blood)
-
Blood Collection: Collect human whole blood from healthy donors into heparinized tubes.
-
Compound Preparation: Prepare a dilution series of BI-1002494 and BI-2492 in a suitable solvent (e.g., DMSO) and then further dilute in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Treatment: Pre-incubate 100 µL of whole blood with varying concentrations of BI-1002494, BI-2492, or vehicle control for 15 minutes at 37°C.
-
Stimulation: Add DNP-BSA to a final concentration of 1 µg/mL to induce basophil degranulation and incubate for 30 minutes at 37°C.
-
Staining: Stain the cells with fluorescently labeled antibodies against CD63 and other cell surface markers to identify basophils (e.g., anti-IgE, anti-CD123).
-
Flow Cytometry: Analyze the samples using a flow cytometer to quantify the percentage of CD63-positive basophils.
-
Data Analysis: Calculate the IC50 value for BI-1002494 by plotting the percentage of inhibition against the compound concentration.
Protocol 2: In Vivo Rat Ovalbumin (OVA)-Induced Airway Inflammation Model
-
Sensitization: Sensitize rats by intraperitoneal injection of OVA emulsified in alum on day 0 and day 7.
-
Compound Administration: From day 14 to day 20, administer BI-1002494 (e.g., 30 mg/kg, b.i.d.), BI-2492, or vehicle control orally.
-
Challenge: On days 18, 19, and 20, challenge the rats with aerosolized OVA for 20 minutes.
-
Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, perform a bronchoalveolar lavage to collect BAL fluid.
-
Cell Counting: Perform a total and differential cell count on the BAL fluid to determine the number of eosinophils and other inflammatory cells.
-
Data Analysis: Compare the number of eosinophils in the BAL fluid between the different treatment groups to assess the efficacy of BI-1002494. A 90% reduction in BAL eosinophils was observed with BI-1002494 at 30 mg/kg (b.i.d.).[1]
References
Technical Support Center: Method Refinement for Assessing BI-1002494 Potency
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on assessing the potency of BI-1002494, a highly potent and selective Spleen Tyrosine Kinase (SYK) inhibitor.[1][2] The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is BI-1002494 and what is its mechanism of action?
A1: BI-1002494 is a small molecule inhibitor that demonstrates high potency and selectivity for Spleen Tyrosine Kinase (SYK).[1][2] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3][4] It is activated downstream of immunoreceptors, such as B-cell receptors (BCR) and Fc receptors, which contain Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[5][6] Upon receptor engagement, SYK is recruited to phosphorylated ITAMs and subsequently activates downstream signaling cascades that regulate cellular responses like proliferation, differentiation, and phagocytosis.[7][8] BI-1002494 exerts its effect by inhibiting the kinase activity of SYK, thereby blocking these signaling pathways.
Q2: What are the primary methods for assessing the potency of BI-1002494?
A2: The potency of BI-1002494 can be assessed using two main categories of assays:
-
Biochemical Assays: These in vitro assays directly measure the ability of BI-1002494 to inhibit the enzymatic activity of purified, recombinant SYK protein. Common formats include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like HTRF® and LanthaScreen™, and luminescence-based assays like ADP-Glo™.[7][9][10][11] These assays typically measure the phosphorylation of a specific substrate by SYK.
-
Cell-Based Assays: These assays measure the effect of BI-1002494 on SYK activity within a cellular context. This can involve measuring direct target engagement in live cells (e.g., NanoBRET™ assays) or assessing the functional consequences of SYK inhibition, such as the inhibition of basophil activation (e.g., CD63 expression) or the viability of SYK-dependent cell lines.[1][5][12]
Q3: What is a suitable negative control for experiments with BI-1002494?
A3: A structurally very similar molecule, BI-2492, is available and serves as an excellent negative control. It is a diastereoisomer of BI-1002494 and is approximately 780-fold less potent, with a SYK IC50 of 625 nM.[1] Using this compound can help differentiate between on-target SYK inhibition and potential off-target or non-specific effects of the chemical scaffold.
Quantitative Data Summary
The following tables summarize the potency of BI-1002494 and provide a comparison with other common SYK inhibitors.
Table 1: Potency of BI-1002494
| Assay Type | Parameter | Value | Reference |
| Biochemical (In Vitro) | SYK IC50 | 0.8 nM | [1][2] |
| Cellular (Human Whole Blood) | CD63 Expression EC50 | 115 nM | [2] |
| Cellular (Human Whole Blood) | CD69 Expression EC50 | 810 nM | [2] |
Table 2: Comparative Potency of Various SYK Inhibitors
| Inhibitor | Assay Type / Cell Line | IC50 / EC50 | Reference |
| BI-1002494 | Biochemical Assay | 0.8 nM | [1][2] |
| Fostamatinib (R406) | Mast Cell Tryptase Release | 43 - 53 nM | [4] |
| Syk-IN-1 | Biochemical Assay | 35 nM | [12] |
| Gilead Syk Inhibitor | TR-FRET Assay (biochemical) | 6.2 nM | [12] |
| P505-15 | P. falciparum-infected RBCs | 0.64 µM | [12] |
| Syk Inhibitor II | P. falciparum-infected RBCs | 1.72 µM | [12] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the SYK signaling pathway and a general experimental workflow for assessing inhibitor potency.
Troubleshooting Guides
Issue 1: High variability or low signal-to-background in biochemical kinase assay (e.g., TR-FRET).
-
Question: My TR-FRET assay results for BI-1002494 are inconsistent between wells and the overall signal window is poor. What could be the cause?
-
Answer:
-
Enzyme Concentration/Activity: The concentration of active SYK might be too high or too low.
-
Solution: Perform an enzyme titration to find a concentration that results in a robust signal without being in the "hook" region of the curve. Ensure the enzyme has not undergone multiple freeze-thaw cycles, which can reduce activity.[10]
-
-
ATP Concentration: The ATP concentration should ideally be at or near the Km value for SYK to accurately determine the potency of ATP-competitive inhibitors like BI-1002494.[9]
-
Solution: Determine the ATP Km for your specific batch of SYK and substrate under your assay conditions. Using excessively high ATP concentrations will require higher inhibitor concentrations to achieve inhibition, leading to a right-ward shift in the IC50.
-
-
Substrate Concentration: Insufficient substrate can limit the reaction rate, while excessive substrate can lead to high background.
-
Solution: Titrate the substrate to find the optimal concentration that provides a good signal-to-background ratio.[9]
-
-
Incubation Times: Both the inhibitor pre-incubation time and the kinase reaction time are critical.
-
Reagent Mixing and Pipetting: Inaccurate pipetting, especially with small volumes in 384-well plates, is a common source of variability.
-
Solution: Use calibrated pipettes and appropriate tips. Ensure thorough but gentle mixing of reagents in the wells. Consider using automated liquid handlers for high-throughput applications.
-
-
Issue 2: Discrepancy between biochemical IC50 and cellular EC50.
-
Question: The IC50 of BI-1002494 in my biochemical assay is very potent (sub-nanomolar), but the EC50 in my cellular assay is much higher (e.g., >100 nM). Why is there a difference?
-
Answer: This is a common and expected observation. Several factors contribute to this shift in potency:
-
Cell Permeability: BI-1002494 must cross the cell membrane to reach its intracellular target, SYK. The compound's physicochemical properties will determine its permeability.[2]
-
Plasma Protein Binding: If you are using media containing serum, the compound can bind to proteins like albumin, reducing the free concentration available to enter the cells. The provided data indicates high plasma protein binding for BI-1002494 (93-95%).[2]
-
Solution: Consider running cellular assays in serum-free or low-serum conditions for a defined period, though this may impact cell health. Be aware of this effect when interpreting data.
-
-
Intracellular ATP Concentration: The concentration of ATP inside a cell is very high (millimolar range), which is significantly higher than the concentrations typically used in biochemical assays. As an ATP-competitive inhibitor, BI-1002494 will face much greater competition in a cellular environment, leading to a higher apparent EC50.[13]
-
Efflux Pumps: Cells may express drug efflux pumps (e.g., P-gp) that actively transport the compound out of the cell, lowering its intracellular concentration.
-
Off-Target Effects at High Concentrations: At the higher concentrations required for cellular activity, the inhibitor might engage other kinases, which could confound the interpretation of the results.[14]
-
Solution: Refer to selectivity panel data. The negative control, BI-2492, can help assess if the observed cellular phenotype is due to off-target effects.[1]
-
-
Issue 3: Inconsistent results in the Basophil Activation Test (BAT).
-
Question: I am seeing high donor-to-donor variability in my whole blood basophil activation assay when testing BI-1002494. How can I improve consistency?
-
Answer:
-
Donor Variability: This is inherent to primary cell assays. Basophil count, receptor expression levels, and overall cell reactivity can vary significantly between individuals.
-
Solution: Use a panel of multiple healthy donors for each experiment to ensure the results are representative. Normalize the data for each donor to their own positive and negative controls before averaging.
-
-
Blood Sample Handling: The age and handling of the blood sample are critical.
-
Solution: Use fresh blood (ideally within a few hours of collection). Store and handle the blood at room temperature as cooling can cause spontaneous basophil activation. Avoid vigorous shaking.
-
-
Stimulation Conditions: The concentration and type of stimulus (e.g., anti-IgE) can impact the activation level.
-
Solution: Optimize the concentration of the stimulating agent to achieve a sub-maximal response (e.g., EC80). This provides a better window to observe inhibition.
-
-
Gating Strategy in Flow Cytometry: Incorrectly identifying the basophil population will lead to erroneous results.
-
Solution: Use a well-defined gating strategy, typically involving markers like SSC-low, CD45-dim, HLA-DR-negative, and high expression of IgE or CD123 to reliably identify basophils before assessing the CD63 activation marker.
-
-
Experimental Protocols
Protocol 1: In Vitro SYK Kinase Assay (TR-FRET/HTRF® Format)
This protocol provides a general method to determine the IC50 of BI-1002494 against recombinant SYK.[9][12]
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.1 mM Na3VO4.
-
BI-1002494: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in kinase buffer with a final DMSO concentration kept constant (e.g., 1%).
-
SYK Enzyme: Dilute recombinant human SYK in kinase buffer to a 2X final concentration (determine optimal concentration by titration, e.g., 2-5 nM).
-
Substrate/ATP Mix: Dilute biotinylated peptide substrate (e.g., KinEASE TK substrate) and ATP in kinase buffer to a 2X final concentration (e.g., 200 nM substrate and 2X Km ATP).
-
Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA.
-
HTRF® Reagents: Dilute Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of serially diluted BI-1002494 or vehicle control (1% DMSO in kinase buffer) to the assay wells.
-
Add 5 µL of the 2X SYK enzyme solution to all wells.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix.
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction by adding 10 µL of detection buffer containing the HTRF® reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 337 nm, em: 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Fluorescence at 665 nm / Fluorescence at 620 nm) * 10,000.
-
Plot the HTRF ratio against the log concentration of BI-1002494.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Basophil Activation Test (BAT) by Flow Cytometry
This protocol measures the ability of BI-1002494 to inhibit IgE-mediated activation of basophils in human whole blood.[1][2]
-
Reagent Preparation:
-
Blood: Use fresh human whole blood collected in heparin tubes.
-
BI-1002494: Prepare serial dilutions in a suitable buffer (e.g., RPMI or PBS) at 10X the final desired concentration.
-
Stimulus: Prepare anti-IgE antibody at an optimal concentration (e.g., 1-2 µg/mL) in buffer.
-
Staining Antibodies: Prepare a cocktail of fluorescently-labeled antibodies (e.g., CD63-PE, HLA-DR-PerCP, IgE-FITC).
-
Lysis Buffer: Use a commercial red blood cell lysis buffer (e.g., BD FACS™ Lysing Solution).
-
-
Assay Procedure:
-
Pipette 90 µL of fresh whole blood into 1.5 mL microfuge tubes.
-
Add 10 µL of diluted BI-1002494 or vehicle control to the blood and mix gently. Include a non-stimulated control (buffer only) and a positive control (vehicle only).
-
Incubate for 15 minutes at 37°C.
-
Add 10 µL of the anti-IgE stimulus to all tubes except the non-stimulated control.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by placing tubes on ice.
-
Add the antibody staining cocktail and incubate for 20 minutes on ice in the dark.
-
Lyse red blood cells by adding 1 mL of lysis buffer, vortexing gently, and incubating for 10 minutes at room temperature.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 300 µL of flow cytometry buffer (e.g., PBS with 1% BSA).
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the basophil population (e.g., SSC-low, HLA-DR-negative, IgE-positive).
-
Determine the percentage of CD63-positive basophils for each condition.
-
Normalize the data (e.g., setting the non-stimulated control to 0% and the positive control to 100% activation).
-
Plot the normalized activation against the log concentration of BI-1002494 and fit to a four-parameter logistic equation to determine the EC50.
-
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 6. uniprot.org [uniprot.org]
- 7. promega.com [promega.com]
- 8. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of BI1002494 and Other SYK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Spleen Tyrosine Kinase (SYK) has emerged as a critical therapeutic target in a variety of autoimmune and inflammatory diseases, as well as in certain hematological malignancies.[1] As a key mediator in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages, SYK inhibition offers a promising strategy to modulate dysregulated immune responses.[1] This guide provides an objective comparison of the preclinical efficacy of BI1002494, a potent and selective SYK inhibitor, with other notable SYK inhibitors: fostamatinib, entospletinib, and lanraplenib. The information is supported by experimental data and detailed methodologies to aid in research and development decisions.
In Vitro Potency and Selectivity
A primary consideration for any kinase inhibitor is its potency against the intended target and its selectivity profile across the human kinome. High potency ensures efficacy at lower concentrations, while high selectivity minimizes off-target effects and potential toxicities.
This compound demonstrates high potency with an IC50 of 0.8 nM against SYK.[2][3] In human whole blood assays, it effectively inhibits basophil and B-cell activation.[2][3] Fostamatinib's active metabolite, R406, has an IC50 of 41 nM for SYK.[4][5] Entospletinib also shows high potency with an IC50 of 7.7 nM.[6] Lanraplenib is a potent inhibitor as well, with an IC50 of 9.5 nM for SYK.[7]
The selectivity of these inhibitors varies. This compound is described as having a good kinase specificity.[2][3] Entospletinib is also noted for its high selectivity.[8] In contrast, fostamatinib's active metabolite, R406, has been shown to be less selective, with activity against other kinases such as FLT3, Lck, and JAK1/3, which may contribute to some of its clinical side effects.[4][9] Lanraplenib is also characterized as a highly selective SYK inhibitor.[7]
| Inhibitor | SYK IC50 (nM) | Key Selectivity Notes |
| This compound | 0.8[2][3] | Good kinase specificity.[2][3] |
| Fostamatinib (R406) | 41[4][5] | Less selective; inhibits other kinases like FLT3, Lck, JAK1/3.[4][9] |
| Entospletinib | 7.7[6] | High selectivity.[8] |
| Lanraplenib | 9.5[7] | Highly selective.[7] |
Preclinical Efficacy in Animal Models
Preclinical animal models are crucial for evaluating the in vivo efficacy of drug candidates in disease-relevant contexts. Here, we compare the performance of this compound and other SYK inhibitors in models of arthritis and thrombosis.
Arthritis Models
Collagen-induced arthritis (CIA) in rats and autoantibody-induced arthritis in mice are standard models for assessing the efficacy of anti-inflammatory agents for rheumatoid arthritis.
This compound has demonstrated efficacy in a rat collagen-induced arthritis model.[10] Treatment with this compound resulted in a significant reduction in clinical arthritis scores.[10]
Fostamatinib has also shown significant efficacy in the rat CIA model, reducing paw inflammation and bone erosion.[9]
Entospletinib dose-dependently decreased the macroscopic signs of joint inflammation in a mouse model of autoantibody-induced experimental arthritis.[8]
Lanraplenib demonstrated a dose-dependent improvement in clinical score and histopathology in rat models of collagen-induced arthritis.[7]
| Inhibitor | Animal Model | Key Efficacy Findings |
| This compound | Rat Collagen-Induced Arthritis | Significant reduction in clinical arthritis scores.[10] |
| Fostamatinib | Rat Collagen-Induced Arthritis | Reduced paw inflammation and bone erosion.[9] |
| Entospletinib | Mouse Autoantibody-Induced Arthritis | Dose-dependent decrease in macroscopic signs of joint inflammation.[8] |
| Lanraplenib | Rat Collagen-Induced Arthritis | Dose-dependent improvement in clinical score and histopathology.[7] |
Thrombosis Models
The ferric chloride-induced thrombosis model in mice is a widely used method to evaluate the antithrombotic potential of novel compounds.
This compound has been shown to protect mice from arterial thrombosis and thromboinflammatory brain infarction in a model of transient middle cerebral artery occlusion. It was effective even when administered after the ischemic event.
Fostamatinib , in a ferric chloride-induced carotid artery thrombosis model in mice, did not significantly alter thrombus formation at a dose of 80 mg/kg.
| Inhibitor | Animal Model | Key Efficacy Findings |
| This compound | Mouse Arterial Thrombosis and Stroke | Protected from arterial thrombosis and reduced infarct size. |
| Fostamatinib | Mouse Ferric Chloride-Induced Carotid Artery Thrombosis | Did not significantly alter thrombus formation at 80 mg/kg. |
| Entospletinib | Not Available | - |
| Lanraplenib | Not Available | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the protocols used in the key preclinical studies cited.
Collagen-Induced Arthritis (CIA) in Rats
-
Induction: Male Lewis rats are typically immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant (IFA) via intradermal injection at the base of the tail. A booster immunization is often given 7 to 21 days after the primary immunization.
-
Treatment: Oral administration of the SYK inhibitor or vehicle control is initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs of arthritis). Dosing regimens vary between studies.
-
Assessment: The severity of arthritis is monitored by visually scoring the degree of paw swelling and erythema. Histopathological analysis of the joints is often performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.
Ferric Chloride-Induced Arterial Thrombosis in Mice
-
Procedure: The carotid artery of an anesthetized mouse is surgically exposed. A piece of filter paper saturated with a ferric chloride solution (typically 5-10%) is applied to the adventitial surface of the artery for a few minutes to induce endothelial injury and initiate thrombus formation.
-
Treatment: The SYK inhibitor or vehicle is administered, usually orally, at a specified time before the injury.
-
Assessment: The formation of a stable, occlusive thrombus is monitored in real-time using a Doppler flow probe to measure blood flow in the artery. The time to vessel occlusion is a key endpoint.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the rationale behind the studies.
Caption: Simplified SYK signaling pathway upon receptor activation.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Conclusion
This compound emerges as a highly potent and selective SYK inhibitor with promising preclinical efficacy in models of both arthritis and thrombosis. Its high potency, as indicated by its low nanomolar IC50 value, suggests the potential for achieving therapeutic effects at lower doses, which could translate to a better safety profile.
In preclinical arthritis models, this compound demonstrates comparable efficacy to other SYK inhibitors like fostamatinib, entospletinib, and lanraplenib. However, in the context of thrombosis, the available data suggests a potential differentiating factor. While this compound showed protective effects in a mouse model of arterial thrombosis and stroke, fostamatinib did not significantly impact thrombus formation in a different thrombosis model. This could indicate a more favorable profile for this compound in conditions where both inflammation and thrombosis are pathologically relevant.
The higher selectivity of this compound, entospletinib, and lanraplenib compared to the first-generation inhibitor fostamatinib may also offer a significant advantage in minimizing off-target effects. Further head-to-head comparative studies, particularly in clinical settings, are warranted to fully elucidate the relative efficacy and safety of these SYK inhibitors. The information presented in this guide provides a solid foundation for researchers and drug developers to make informed decisions in the advancement of novel SYK-targeting therapies.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. sedolor.es [sedolor.es]
- 3. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Addressing thrombosis concerns in immune thrombocytopenia: the role of fostamatinib in immune thrombocytopenia management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SYK Inhibitor, Fostamatinib, Administered Alone or in Combination with Methotrexate in Rat Collagen-Induced Arthritis, Reduces Bone Erosions, Biomarkers of Cartilage/Bone Destruction, and Synovial Osteoclastogenic Cytokines - ACR Meeting Abstracts [acrabstracts.org]
- 8. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The selective inhibition of the Syk tyrosine kinase ameliorates experimental autoimmune arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of BI1002494 Effects in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spleen tyrosine kinase (SYK) inhibitor, BI1002494, with other alternatives, supported by experimental data. It is designed to assist researchers in evaluating the suitability of this compound for their studies in primary human cells.
Introduction to this compound
This compound is a highly potent and selective, orally active inhibitor of spleen tyrosine kinase (SYK).[1][2][3][4] SYK is a crucial mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR), Fc receptors, and integrins, making it a key target in various inflammatory and autoimmune diseases.[1][3] this compound has been developed as a tool compound for in vitro and in vivo research.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity and selectivity of this compound in primary human cells.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Type/Assay | IC50/EC50 (nM) | Reference |
| SYK Inhibition | Kinase Assay | 0.8 | [1][3] |
| Basophil Activation (CD63 Expression) | Human Whole Blood | 115 | [3][4] |
| B-cell Activation (CD69 Expression) | Human Whole Blood | 810 | [3][4] |
Table 2: Comparison with an Alternative SYK Inhibitor and a Negative Control
| Compound | Target | SYK IC50 (nM) | Key Characteristics | Reference |
| This compound | SYK | 0.8 | Potent and selective SYK inhibitor. | [1][3] |
| Entospletinib (GS-9973) | SYK | Not specified | Another selective and orally efficacious SYK inhibitor. | [5] |
| BI-2492 | SYK | 625 | Structurally similar diastereoisomer with significantly lower potency, serving as a negative control. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SYK signaling pathway targeted by this compound and a general workflow for validating its effects in primary human cells.
Caption: SYK signaling pathway initiated by immunoreceptor activation and inhibited by this compound.
Caption: General experimental workflow for validating the effects of this compound in primary human cells.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of this compound effects.
Primary Human Mammary Epithelial Cell Proliferation Assay
-
Cell Culture: Primary human mammary epithelial cells are cultured in appropriate media.
-
Treatment: Cells are incubated with this compound at various concentrations (e.g., 1 µM, 3 µM, 10 µM) for a specified duration (e.g., up to 12 days).[6] A vehicle control (e.g., DMSO) should be included.
-
Cell Number Assessment: Cell proliferation can be assessed by counting the cell number at different time points.
-
Marker Analysis: To further investigate the effects on proliferation and invasion, markers such as Ki67, PCNA, CDK4, MMP14, and phospho-vimentin can be analyzed by methods like immunofluorescence or Western blotting.[6]
Human Whole Blood Basophil and B-cell Activation Assays
-
Blood Collection: Whole blood is collected from healthy human donors.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with a concentration range of this compound or a vehicle control.
-
Cell Stimulation:
-
Flow Cytometry Analysis:
-
Data Analysis: The EC50 values for the inhibition of CD63 and CD69 expression are calculated.
Effects of this compound in Different Primary Human Cell Types
-
Primary Human Mammary Epithelial Cells: Studies have shown that this compound does not have a pro-proliferative effect on primary human mammary epithelial cells at concentrations of 1 µM and 3 µM.[6] A reduction in cell number was observed at a higher concentration of 10 µM.[6] The inhibitor did not alter the expression of proliferation or invadopodia markers.[6]
-
Primary Human Basophils and B-cells: this compound demonstrates differential potency in these two cell types. It is more potent in inhibiting IgE-mediated basophil degranulation than in inhibiting B-cell receptor-mediated activation.[4] This highlights the importance of considering the specific cell type and signaling pathway when using SYK inhibitors.
-
Human Platelets: In human platelets, this compound has been shown to impair outside-in signaling of integrin αIIbβ3, which is crucial for platelet spreading and thrombus stabilization.[7] However, it did not affect G-protein-coupled receptor signaling in platelets.[7]
Conclusion
This compound is a valuable research tool for investigating the role of SYK in various biological processes within primary human cells. Its high potency and selectivity, along with the availability of a well-characterized negative control, allow for rigorous experimental design. The differential effects observed across various primary human cell types underscore the necessity of careful validation and dose-response studies within the specific cellular context of interest. The provided data and protocols offer a solid foundation for researchers to design and interpret experiments aimed at validating the effects of this compound.
References
- 1. opnme.com [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of Novel Syk Inhibitors in Rheumatoid Arthritis Models: BI1002494 versus Fostamatinib
For researchers and drug development professionals navigating the landscape of targeted therapies for rheumatoid arthritis (RA), a clear understanding of the preclinical performance of emerging candidates is paramount. This guide provides a detailed, data-driven comparison of two spleen tyrosine kinase (Syk) inhibitors, BI1002494 and fostamatinib, based on available experimental data in models of rheumatoid arthritis.
Both this compound, a novel investigational agent from Boehringer Ingelheim, and fostamatinib, an FDA-approved drug for chronic immune thrombocytopenia that has been extensively studied in RA, target the same critical signaling protein. Syk plays a crucial role in the signaling pathways of various immune cells implicated in the pathogenesis of RA, including B cells and mast cells. By inhibiting Syk, these compounds aim to modulate the inflammatory cascade that leads to joint inflammation and damage.
At a Glance: Key Quantitative Data
To facilitate a direct comparison of the two compounds, the following tables summarize their key in vitro and in vivo pharmacological parameters.
| In Vitro Potency | This compound | Fostamatinib (R406) |
| Syk IC50 | 0.8 nM[1] | Not explicitly stated in the provided results |
| Cellular Activity (Human Whole Blood) | CD63 Expression (Basophils): IC50 = 115 nM[1] | Not explicitly stated in the provided results |
| CD69 Secretion (B cells): IC50 = 810 nM[1] | Not explicitly stated in the provided results |
| In Vivo Efficacy in Rat Collagen-Induced Arthritis (CIA) Model | This compound | Fostamatinib (R406) |
| Efficacy | Full efficacy achieved with a trough plasma concentration of 1400 nM[2] | Significantly suppressed clinical arthritis and synovitis in rats[3] |
| Effect on Joint Damage | Not explicitly stated in the provided results | Significantly reduced inflammation and swelling, slowing arthritis progression[3] |
Signaling Pathway and Mechanism of Action
Both this compound and fostamatinib exert their therapeutic effects by inhibiting spleen tyrosine kinase (Syk), a key enzyme in the signaling cascades of immunoreceptors.[1][4] Syk is activated downstream of various receptors, including the B-cell receptor (BCR) and Fc receptors (FcRs), which are critical for the activation of multiple immune cell types involved in the inflammatory processes of rheumatoid arthritis.
Experimental Methodologies
A critical aspect of comparing preclinical data is understanding the experimental context. The following are detailed protocols for key experiments cited in this guide.
In Vitro Syk Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the Syk enzyme.
-
Methodology: The enzymatic activity of recombinant Syk is measured in the presence of varying concentrations of the inhibitor. The IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme's activity by 50%.[1]
Human Whole Blood Assays (Basophil and B-cell Activity)
-
Objective: To assess the cellular potency of the compounds in a more physiologically relevant ex vivo setting.
-
Methodology:
-
Basophil Activation (CD63 Expression): Human whole blood is stimulated with DNP/BSA (dinitroprusside/bovine serum albumin) in the presence of different concentrations of the inhibitor. The expression of the degranulation marker CD63 on basophils is measured by flow cytometry.[1]
-
B-cell Activation (CD69 Secretion): Human whole blood is stimulated with goat anti-human IgD to activate B cells. The expression of the early activation marker CD69 is measured by flow cytometry in the presence of varying inhibitor concentrations.[1]
-
Rat Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the in vivo efficacy of the compounds in a well-established animal model of rheumatoid arthritis.
-
Methodology:
-
Induction of Arthritis: Arthritis is induced in rats by immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.
-
Treatment: Following the onset of arthritis, animals are treated with the test compound or a vehicle control.
-
Assessment of Efficacy: The severity of arthritis is assessed by scoring clinical signs such as paw swelling and joint inflammation. Histopathological analysis of the joints can also be performed to evaluate cartilage and bone erosion.[2][3]
-
Discussion and Future Directions
The available data indicates that this compound is a highly potent Syk inhibitor with demonstrated in vitro and in vivo activity in models relevant to rheumatoid arthritis.[1][2] Its low nanomolar IC50 against the Syk enzyme is noteworthy.[1] Fostamatinib, through its active metabolite R406, has also shown significant efficacy in preclinical RA models and has undergone extensive clinical evaluation.[3]
A direct, head-to-head preclinical study comparing this compound and fostamatinib under identical experimental conditions would be invaluable for a more definitive assessment of their relative potency and efficacy. Further investigation into the pharmacokinetic and pharmacodynamic profiles of this compound in higher species, as well as long-term safety studies, will be crucial for its continued development as a potential therapeutic for rheumatoid arthritis. Researchers are encouraged to consider the differential potencies observed in various cell types when designing future in vivo studies for these and other Syk inhibitors.
References
- 1. opnme.com [opnme.com]
- 2. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Oral Syk Inhibitor, Bl1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Mechanism of Action: Targeting the Syk Signaling Pathway
A Comparative Analysis of the Spleen Tyrosine Kinase (Syk) Inhibitors: BI1002494 and Entospletinib
In the landscape of kinase inhibitor drug discovery, Spleen Tyrosine Kinase (Syk) has emerged as a critical therapeutic target for a range of immunological and oncological disorders. This guide provides a detailed comparative analysis of two notable Syk inhibitors: this compound, a potent preclinical tool compound, and entospletinib (GS-9973), a clinical-stage drug candidate. This objective comparison, supported by available experimental data, is intended for researchers, scientists, and drug development professionals to delineate the subtle yet significant differences between these two molecules that share a common target.
Both this compound and entospletinib are potent, orally bioavailable, small-molecule inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[1][2] Upon receptor engagement, Syk is activated and phosphorylates downstream substrates, leading to the activation of multiple signaling pathways that govern cell proliferation, differentiation, survival, and inflammatory responses.[3] By competitively inhibiting the ATP-binding site of Syk, both this compound and entospletinib block these downstream signaling events.
Caption: Inhibition of the Syk signaling pathway by this compound and entospletinib.
In Vitro Potency and Selectivity
Both compounds exhibit high potency against Syk, with this compound showing a sub-nanomolar IC50. While direct comparative selectivity data is limited, available information suggests both are selective inhibitors.
| Parameter | This compound | Entospletinib (GS-9973) |
| Target | Spleen Tyrosine Kinase (Syk) | Spleen Tyrosine Kinase (Syk) |
| IC50 | 0.8 nM[1][2] | 7.7 nM[4] |
| Cellular Activity | - CD63 expression (human whole blood): 115 nM[1]- CD69 expression (human whole blood): 810 nM[1] | Potent inhibition of BCR-mediated B-cell proliferation |
| Selectivity | Good kinase specificity. At 1 µM, inhibited 23 out of 239 kinases by >50%. At 10 µM, showed >50% inhibition of M1, A1, and A2A receptors in a safety panel.[2] | Highly selective. |
Pharmacokinetics
Pharmacokinetic profiles have been characterized for both molecules in preclinical species and, for entospletinib, in humans.
| Parameter | This compound (in rodents) | Entospletinib (in humans) |
| Bioavailability (F%) | Mouse: 58%Rat: 41%[2] | Orally bioavailable[4] |
| Plasma Half-life (t½) | Mean residence time (IV):Mouse: 0.4 hRat: 0.9 h[2] | 9-15 hours |
| Plasma Protein Binding | Mouse: 93%Rat: 95%[2] | Not specified in the provided results. |
| Key Observations | Sustained plasma exposure after oral administration in rats.[5] | Plasma exposures plateaued at doses ≥600 mg twice daily, likely due to solubility-limited absorption. |
Preclinical Efficacy
The preclinical evaluation of this compound and entospletinib has been conducted in different disease models, reflecting their potential therapeutic applications.
| Model Type | This compound | Entospletinib (GS-9973) |
| Allergic Inflammation | In a rat ovalbumin-induced asthma model, 30 mg/kg (b.i.d.) resulted in a 90% reduction of bronchoalveolar lavage (BAL) eosinophils.[1][2] | Not specified in the provided results. |
| Thrombosis/Stroke | Protected mice from arterial thrombosis and ischemic stroke.[6][7][8] It reduced infarct sizes and improved neurological outcomes even when administered therapeutically after ischemia.[6][7] | Not specified in the provided results. |
| Arthritis | Effective in a rat collagen-induced arthritis model.[5] | In a rat collagen-induced arthritis model, doses of 1-10 mg/kg (p.o.) significantly inhibited ankle inflammation and showed disease-modifying activity.[4] |
| Oncology | Not specified in the provided results. | Not specified in the provided results, but its progression to clinical trials in hematological malignancies implies robust preclinical anti-cancer activity.[9] |
Clinical Development
The most significant divergence between this compound and entospletinib lies in their developmental stage. This compound is positioned as a preclinical research tool, while entospletinib has undergone extensive clinical investigation.
This compound:
-
Status: Preclinical.[10] Described as an excellent tool to explore Syk functions in vitro and in vivo due to its high potency, selectivity, and good physicochemical properties.[1]
Entospletinib (GS-9973):
-
Status: Clinical.[11]
-
Indications Investigated: Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), Diffuse Large B-cell Lymphoma (DLBCL), and other B-cell malignancies.[11][12][13]
-
Key Clinical Findings:
-
In a Phase 2 study in relapsed or refractory CLL, entospletinib demonstrated a 61% overall response rate.[3]
-
In relapsed or refractory DLBCL, entospletinib monotherapy showed limited activity.[12]
-
In AML, entospletinib showed promising activity, particularly in patients with NPM1 mutations or MLL rearrangements.[13][14][15] A Phase 3 trial in newly diagnosed NPM1-mutated AML was initiated in agreement with the FDA, with measurable residual disease (MRD) negativity as the primary endpoint.[14][16][17] However, this trial was later discontinued due to slow enrollment, not due to safety or efficacy concerns.[18]
-
-
Safety: Generally well-tolerated in clinical studies. Adverse events have been reported, including nausea, diarrhea, and febrile neutropenia, particularly when used in combination with chemotherapy.[3][15]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summarized methodologies for key assays used in the characterization of these Syk inhibitors.
In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining the in vitro kinase inhibitory activity.
To determine the IC50 values, a typical kinase assay involves incubating the recombinant Syk enzyme with a specific substrate and ATP in the presence of varying concentrations of the inhibitor (e.g., this compound or entospletinib). The extent of substrate phosphorylation is then measured, often using methods like ELISA, fluorescence polarization, or radiometric assays. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
Cellular Assays: Basophil Activation (CD63 Expression)
This assay is used to measure the functional inhibition of Syk in a cellular context.[1]
-
Sample: Human whole blood is used as the source of basophils.
-
Inhibition: Aliquots of blood are pre-incubated with different concentrations of the Syk inhibitor (e.g., this compound) or vehicle control.
-
Stimulation: The basophils are then stimulated with an agent that activates FcεRI signaling, such as an anti-IgE antibody or DNP/BSA in sensitized cells.[1]
-
Staining: After stimulation, the cells are stained with fluorescently labeled antibodies against basophil surface markers and the activation marker CD63.
-
Analysis: The expression of CD63 on the surface of basophils is quantified by flow cytometry.
-
Endpoint: The EC50, the concentration of the inhibitor that causes 50% inhibition of CD63 expression, is determined.
Conclusion
This compound and entospletinib are both highly potent and selective inhibitors of Spleen Tyrosine Kinase. While they share a common molecular target, their developmental trajectories and reported preclinical applications differ significantly. This compound has been extensively characterized as a preclinical tool, demonstrating efficacy in models of allergy, thrombosis, and stroke.[1][5][6][7] In contrast, entospletinib has progressed into clinical trials, primarily for the treatment of hematological malignancies, where it has shown promising activity, particularly in genetically defined subsets of AML.[9][13][14] The discontinuation of the Phase 3 AML trial for entospletinib due to logistical challenges rather than clinical concerns highlights the complexities of drug development.[18] For researchers, this compound serves as a valuable probe for exploring the biology of Syk in various preclinical models, while the clinical data for entospletinib provides important insights into the therapeutic potential and challenges of targeting Syk in human diseases. This comparative analysis underscores that even for inhibitors targeting the same kinase, differences in chemical structure can lead to distinct pharmacokinetic and pharmacodynamic properties, ultimately guiding their development toward different therapeutic indications.
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI 1002494, a Novel Potent and Selective Oral Spleen Tyrosine Kinase Inhibitor, Displays Differential Potency in Human Basophils and B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Novel Oral Syk Inhibitor, Bl1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ashpublications.org [ashpublications.org]
- 10. BI 1002494 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Entospletinib - Wikipedia [en.wikipedia.org]
- 12. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. patientworthy.com [patientworthy.com]
- 18. fiercebiotech.com [fiercebiotech.com]
BI1002494: A Comparative Guide to its Selectivity for Spleen Tyrosine Kinase (SYK)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of BI1002494, a potent inhibitor of Spleen Tyrosine Kinase (SYK). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development, as it directly impacts the therapeutic window and potential for off-target effects. This document summarizes the available quantitative data, details the experimental methodologies used to assess selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a highly potent and selective inhibitor of SYK with a reported IC50 of 0.8 nM[1][2]. Its selectivity has been evaluated against a broad panel of kinases, demonstrating a favorable profile with limited off-target activity at concentrations significantly higher than its SYK inhibitory potency. This guide will delve into the specifics of its selectivity and provide the necessary context for its application in research and preclinical studies.
Quantitative Selectivity Data
The selectivity of this compound has been assessed through various kinase screening panels. While a comprehensive public dataset of IC50 values against a full kinome scan is not available, the following data provides a clear indication of its selectivity.
| Target | IC50 (nM) | Kinase Panel Screen | % Inhibition @ 1µM |
| SYK | 0.8 | - | - |
| Off-target kinases | Not publicly available | Invitrogen (239 kinases) | >50% for 23 kinases |
Note: The Invitrogen kinase panel screen indicates that at a concentration approximately 1250-fold higher than its SYK IC50, this compound inhibits only a small fraction of the tested kinome by more than 50%[2]. Further characterization from a Eurofins Safety Panel of 44 targets showed that at 10 µM, only 3 out of 56 targets were inhibited by more than 50%[1]. This demonstrates a high degree of selectivity for SYK. For a definitive assessment of off-target potencies, researchers should consider conducting their own dose-response kinase profiling studies.
Experimental Methodologies
The determination of the selectivity profile of a kinase inhibitor like this compound involves a series of robust in vitro assays. The following sections detail the typical experimental protocols employed.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is fundamental to determining the potency and selectivity of a kinase inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Principle: The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by a specific kinase. This is typically quantified by measuring the incorporation of radiolabeled phosphate (e.g., from [γ-³³P]ATP) into the substrate or by using fluorescence-based detection methods.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound (or other test compounds) at various concentrations
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
96- or 384-well assay plates
-
Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: Add the kinase, substrate, and this compound to the wells of the assay plate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the extent of substrate phosphorylation using the chosen detection method.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assays for SYK Inhibition
Cellular assays are crucial for confirming the activity of the inhibitor in a more physiologically relevant context.
1. Basophil Activation Test (BAT):
-
Objective: To assess the functional inhibition of SYK in primary human basophils.
-
Method: Whole blood is stimulated with an allergen (e.g., anti-IgE) in the presence of varying concentrations of this compound. The activation of basophils is measured by the upregulation of surface markers like CD63 or CD203c, which is quantified by flow cytometry. SYK is a key mediator of IgE receptor signaling, making this a relevant functional assay.
2. B-cell Proliferation Assay:
-
Objective: To determine the effect of this compound on B-cell receptor (BCR) signaling.
-
Method: Isolated primary B-cells are stimulated with an anti-IgM antibody to trigger BCR signaling, which leads to B-cell proliferation. The inhibitory effect of this compound on proliferation is measured using assays that quantify DNA synthesis (e.g., BrdU incorporation) or metabolic activity (e.g., MTS/MTT assay).
Visualizing the Context: Signaling Pathways and Workflows
To better understand the role of SYK and the experimental approach to its inhibition, the following diagrams are provided.
Caption: Simplified SYK signaling pathway initiated by BCR and FcR engagement.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Conclusion
This compound is a highly potent and selective SYK inhibitor. The available data from broad kinase panels, although not providing a full set of comparative IC50 values, strongly supports its designation as a selective tool compound for studying SYK biology. For researchers and drug development professionals, this compound offers a valuable pharmacological probe to investigate the roles of SYK in various physiological and pathological processes. When planning experiments, it is advisable to consider the cellular context and potential for off-target effects at high concentrations, and to perform appropriate control experiments.
References
Comparative Analysis of BI1002494 Activity in Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of BI1002494's activity across various cell lines. It offers an objective comparison with alternative Spleen Tyrosine Kinase (SYK) inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed decisions in research and development.
This compound is a highly potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors.[1][2] This guide delves into the activity of this compound in different cellular contexts and provides a comparative analysis with other SYK inhibitors, namely Fostamatinib (and its active metabolite R406) and PRT060318.
Quantitative Comparison of SYK Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds in various cell lines and biochemical assays. This data highlights the differential potency of these inhibitors depending on the cellular context and the specific signaling pathway being assessed.
| Inhibitor | Target/Assay | Cell Line/System | IC50 / EC50 (nM) | Reference |
| This compound | SYK (biochemical assay) | - | 0.8 | [1] |
| Basophil Activation (CD63) | Human Whole Blood | 115 | [1] | |
| B-Cell Activation (CD69) | Human Whole Blood | 810 | [1] | |
| Basophil Activation (anti-DNP) | Healthy Human Subjects | 497 | [3] | |
| Basophil Activation (anti-IgE) | Healthy Human Subjects | 1080 | [3] | |
| Basophil Activation (anti-DNP) | Asthmatic Human Subjects | 287 | [3] | |
| Basophil Activation (anti-IgE) | Asthmatic Human Subjects | 683 | [3] | |
| Fostamatinib (R406) | SYK (biochemical assay) | - | 41 | |
| Basophil Activation (CD63) | Human Whole Blood | ~1060 (in vivo EC50) | ||
| Diffuse Large B-cell Lymphoma (DLBCL) | GCB and ABC subtypes | Poor efficacy observed | [4] | |
| PRT060318 | Platelet Aggregation (Convulxin-induced) | Human Platelet-Rich Plasma | 2500 | |
| HIT IC-induced Platelet Aggregation | Human Platelet-Rich Plasma | >300 (complete inhibition) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Basophil Activation Test (BAT)
Principle: This assay measures the activation of basophils in whole blood upon stimulation with an allergen or secretagogue. Activation is quantified by the upregulation of cell surface markers, typically CD63 and CD203c, detected by flow cytometry.
Protocol:
-
Blood Collection: Collect fresh human whole blood into heparinized tubes.
-
Inhibitor Pre-incubation: Pre-incubate the whole blood with varying concentrations of this compound or other SYK inhibitors for 15-30 minutes at 37°C.
-
Stimulation: Add the stimulant (e.g., anti-IgE antibody, DNP-BSA for sensitized basophils, or a specific allergen) and incubate for 15-30 minutes at 37°C. Include a negative control (buffer) and a positive control (e.g., fMLP).
-
Staining: Stop the reaction by placing the tubes on ice. Add a cocktail of fluorescently labeled antibodies to identify basophils (e.g., anti-CCR3 or anti-CRTH2) and to quantify activation (e.g., anti-CD63 and anti-CD203c). Incubate for 20-30 minutes on ice in the dark.
-
Lysis and Fixation: Lyse the red blood cells using a lysis buffer and fix the remaining leukocytes.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the basophil population and quantify the percentage of CD63 and/or CD203c positive cells.
-
Data Analysis: Plot the percentage of activated basophils against the inhibitor concentration to determine the IC50 value.
B-Cell Activation Assay
Principle: This assay assesses the activation of B-lymphocytes following stimulation of the B-cell receptor (BCR). Activation is measured by the upregulation of early activation markers, such as CD69, using flow cytometry.
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human blood using density gradient centrifugation. B-cells can be further purified using magnetic bead-based negative or positive selection.
-
Inhibitor Pre-incubation: Pre-incubate the isolated PBMCs or purified B-cells with different concentrations of this compound or other SYK inhibitors for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Stimulation: Stimulate the cells with an anti-IgM or anti-IgD antibody to cross-link the BCR. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Staining: Harvest the cells and wash with FACS buffer. Add a cocktail of fluorescently labeled antibodies to identify B-cells (e.g., anti-CD19 or anti-CD20) and to measure activation (e.g., anti-CD69). Incubate for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the B-cell population and determine the percentage of CD69 positive cells or the mean fluorescence intensity (MFI) of CD69.
-
Data Analysis: Plot the activation marker expression against the inhibitor concentration to calculate the IC50 value.
Visualizing the Mechanism of Action
To better understand the role of SYK in the signaling pathways targeted by this compound, the following diagrams, generated using the DOT language, illustrate the key molecular events.
Caption: SYK signaling cascade downstream of the FcεRI receptor in mast cells and basophils.
Caption: SYK signaling cascade downstream of the B-cell receptor (BCR).
Caption: General experimental workflow for assessing SYK inhibitor activity in cell-based assays.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antigen Extraction and B Cell Activation Enable Identification of Rare Membrane Antigen Specific Human B Cells [frontiersin.org]
- 4. A phase II trial to evaluate the efficacy of fostamatinib in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
BI1002494 vs PRT-060318 in thrombosis models
A Comparative Guide to Spleen Tyrosine Kinase (Syk) Inhibitors in Thrombosis Models: BI1002494 vs. PRT-060318
Introduction
Spleen tyrosine kinase (Syk) has emerged as a critical mediator in the signaling pathways of various immune and platelet receptors, making it an attractive therapeutic target for a range of diseases, including thrombosis. This guide provides a detailed comparison of two potent and selective Syk inhibitors, this compound and PRT-060318, focusing on their performance in preclinical thrombosis models. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Mechanism of Action and Signaling Pathway
Both this compound and PRT-060318 are potent and selective inhibitors of spleen tyrosine kinase (Syk). Syk plays a crucial role in the downstream signaling of various receptors involved in platelet activation and thrombus formation. A key pathway involves the glycoprotein VI (GPVI) receptor on platelets, which is a primary receptor for collagen exposed at sites of vascular injury. Upon collagen binding, GPVI clustering leads to the phosphorylation of the associated Fc receptor γ-chain (FcRγ) by Src family kinases. Syk is then recruited to the phosphorylated ITAMs of FcRγ, leading to its activation. Activated Syk phosphorylates downstream signaling molecules, including PLCγ2, which ultimately results in an increase in intracellular calcium, platelet granule secretion, and activation of integrin αIIbβ3, leading to platelet aggregation and thrombus formation.
Another important pathway where Syk is involved is the FcγRIIA receptor signaling on human platelets. This receptor is implicated in heparin-induced thrombocytopenia (HIT), a prothrombotic disorder. In HIT, antibodies against platelet factor 4 (PF4)-heparin complexes bind to and cross-link FcγRIIA receptors, leading to Syk-dependent platelet activation and aggregation.[1]
This compound and PRT-060318 exert their antithrombotic effects by inhibiting Syk, thereby blocking these critical signaling cascades.
Comparative Efficacy in Thrombosis Models
This compound in Arterial Thrombosis and Stroke Models
This compound has been evaluated in murine models of arterial thrombosis and ischemic stroke, demonstrating significant protection against thrombus formation without a substantial impact on hemostasis.
| Model | Species | Dosage | Key Findings | Reference |
| Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis | Mouse | Not specified | Protected from occlusive thrombus formation. | [2] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Mouse | Not specified | Reduced infarct sizes and improved neurological outcome 24 hours post-occlusion, even with therapeutic administration. | [2] |
| Tail Bleeding Time | Mouse | Not specified | No significant increase in bleeding time. | [1] |
PRT-060318 in Heparin-Induced Thrombocytopenia (HIT) Model
PRT-060318 has been shown to be effective in a transgenic mouse model of HIT, a prothrombotic condition mediated by antibodies against PF4/heparin complexes that activate platelets via the FcγRIIA receptor.
| Model | Species | Dosage | Key Findings | Reference |
| Heparin-Induced Thrombocytopenia (HIT) | Transgenic Mouse | 30 mg/kg, oral, twice daily | Prevented thrombocytopenia (Nadir platelet counts: 89.7% ± 3.69% of baseline vs. 47.8% ± 10.1% in vehicle). | [3][4] |
| HIT-Associated Thrombosis | Transgenic Mouse | 30 mg/kg, oral, twice daily | Significantly reduced thrombosis in the lungs. | [3] |
| Convulxin-Induced Platelet Aggregation | Mouse (ex vivo) | 10 mg/kg and 30 mg/kg, oral | Dose-dependent inhibition of platelet aggregation. | [5] |
| Bleeding Time | Mouse | Not specified | Not associated with an increase in bleeding time at doses that affect thrombosis. | [1] |
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to study arterial thrombosis. It involves the topical application of ferric chloride to the carotid artery, which induces oxidative injury to the vessel wall, leading to thrombus formation.
Protocol:
-
Mice are anesthetized, and the common carotid artery is surgically exposed.[6][7][8]
-
A Doppler flow probe is placed around the artery to monitor blood flow.[8]
-
A piece of filter paper saturated with a ferric chloride solution (typically 5-10%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[6]
-
The filter paper is removed, and blood flow is continuously monitored until a stable occlusion occurs.[6]
-
The primary endpoint is the time to vessel occlusion.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
The tMCAO model is a common method to induce ischemic stroke in rodents to study the pathophysiology and potential therapeutic interventions.
Protocol:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[9]
-
The ECA is ligated, and a small incision is made.[11]
-
A coated monofilament is introduced through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[12][13]
-
After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.[11]
-
Endpoints include infarct volume (measured by TTC staining), neurological deficit scores, and cerebral blood flow monitoring.[10][12]
Heparin-Induced Thrombocytopenia (HIT) Mouse Model
This model utilizes transgenic mice expressing human FcγRIIA and human platelet factor 4 (PF4) to mimic the human disease.[3][14][15]
Protocol:
-
Transgenic mice are injected with a monoclonal antibody (e.g., KKO) that recognizes human PF4/heparin complexes, mimicking HIT antibodies.[3][16]
-
Mice are subsequently treated with heparin to induce the formation of these complexes.[3][14]
-
The development of thrombocytopenia is monitored by serial platelet counts.[3]
-
Thrombus formation, often assessed in the pulmonary vasculature, is evaluated histologically.[3][14]
-
Test compounds are administered orally or via other routes before or during the induction of HIT to assess their efficacy in preventing thrombocytopenia and thrombosis.[3]
Summary and Conclusion
Both this compound and PRT-060318 are effective inhibitors of Syk-mediated platelet activation and thrombosis in preclinical models. This compound has demonstrated efficacy in models of arterial thrombosis and ischemic stroke, suggesting its potential in treating thrombotic events initiated by collagen exposure. PRT-060318 has shown significant promise in preventing thrombocytopenia and thrombosis in a model of HIT, indicating its utility in antibody-mediated prothrombotic disorders.
A key advantage of both compounds appears to be their ability to inhibit thrombosis with a minimal effect on hemostasis, a critical factor for the development of safe antithrombotic therapies.
The choice between these two inhibitors for a specific research application or therapeutic development program will likely depend on the specific thrombotic condition being targeted. Further studies, including head-to-head comparisons, would be beneficial to delineate the relative potencies and efficacy profiles of these two promising Syk inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The Novel Oral Syk Inhibitor, Bl1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRT-060318, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRT-060318, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 8. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 9. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]
- 10. Frontiers | Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
- 12. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. Treatment of thrombocytopenia and thrombosis in HIT in mice using deglycosylated KKO: a novel therapeutic? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of BI-1002494 in Stroke: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ischemic stroke, a leading cause of death and long-term disability worldwide, presents a significant challenge for therapeutic intervention. The current standard of care, including thrombolysis and mechanical thrombectomy, is limited by a narrow therapeutic window. This has spurred the development of novel neuroprotective and antiplatelet agents. This guide provides a comparative analysis of BI-1002494, a novel spleen tyrosine kinase (Syk) inhibitor, against other investigational and established therapies for ischemic stroke, supported by preclinical experimental data.
BI-1002494: A Novel Approach to Stroke Therapy
BI-1002494 is an orally bioavailable inhibitor of spleen tyrosine kinase (Syk). In the context of ischemic stroke, its mechanism of action is primarily linked to the inhibition of the glycoprotein VI (GPVI) signaling pathway in platelets.[1] This pathway is a key player in arterial thrombosis, the primary cause of ischemic stroke. By inhibiting Syk, BI-1002494 has been shown in preclinical studies to protect against arterial thrombosis, reduce the size of the brain infarct, and improve neurological outcomes following an ischemic event.[1]
Comparative Analysis of Preclinical Data
To objectively evaluate the therapeutic potential of BI-1002494, its preclinical performance is compared with other antiplatelet and neuroprotective agents in the widely used transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke.
Table 1: Comparison of Infarct Volume Reduction in tMCAO Mouse Model
| Compound | Drug Class | Dosing Regimen | Occlusion Time (min) | Infarct Volume Reduction (%) | Reference |
| BI-1002494 | Syk Inhibitor | Data not publicly available | 60 | Significant reduction (quantitative data not specified) | [1] |
| Ticagrelor | Antiplatelet (P2Y12 Inhibitor) | 30 mg/kg, oral | 120 | Statistically significant reduction (quantitative data not specified) | [2] |
| Nerinetide | Neuroprotective (PSD-95 Inhibitor) | 10 nmol/g, IV | 30 | No significant difference vs. vehicle | [3] |
| Nerinetide | Neuroprotective (PSD-95 Inhibitor) | 10 nmol/g, IV | 60 | No significant difference vs. vehicle | [3] |
| Edaravone | Neuroprotective (Free Radical Scavenger) | 3 mg/kg, IP | 60 | ~68% | [4] |
Table 2: Comparison of Neurological Score Improvement in tMCAO Mouse Model
| Compound | Drug Class | Neurological Score Improvement | Reference |
| BI-1002494 | Syk Inhibitor | Significantly better neurological outcome | [1] |
| Ticagrelor | Antiplatelet (P2Y12 Inhibitor) | Improved neurological deficits | [2] |
| Nerinetide | Neuroprotective (PSD-95 Inhibitor) | No significant improvement | [3] |
| Edaravone | Neuroprotective (Free Radical Scavenger) | Significant improvement | [4] |
Experimental Protocols
The following is a generalized protocol for the transient middle cerebral artery occlusion (tMCAO) model in mice, a standard preclinical model for ischemic stroke.
Transient Middle Cerebral Artery Occlusion (tMCAO) Protocol
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the pterygopalatine artery. Temporarily clamp the CCA and ICA.
-
Filament Insertion: Introduce a silicon-coated monofilament through an incision in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion: Maintain the filament in place for a predetermined duration (e.g., 30, 60, or 120 minutes) to induce ischemia.
-
Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.
-
Wound Closure: Suture the incision.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.
-
Outcome Assessment: Evaluate infarct volume (e.g., using TTC staining) and neurological deficits at specified time points post-reperfusion.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Syk Signaling Pathway in Platelets.
Caption: Experimental Workflow for Preclinical Stroke Model.
Conclusion
BI-1002494, with its targeted inhibition of the Syk signaling pathway, presents a promising therapeutic strategy for ischemic stroke. While direct quantitative comparisons from preclinical studies are not yet fully available in the public domain, qualitative evidence suggests its potential to reduce infarct size and improve neurological outcomes.[1] Further head-to-head preclinical studies with standardized methodologies are warranted to definitively establish its efficacy relative to other antiplatelet and neuroprotective agents. The data and protocols presented in this guide offer a framework for researchers to design and interpret future studies aimed at validating the therapeutic potential of BI-1002494 and other novel stroke therapies.
References
- 1. The Novel Oral Syk Inhibitor, Bl1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ticagrelor in a mouse model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Edaravone reduces early accumulation of oxidative products and sequential inflammatory responses after transient focal ischemia in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Syk Inhibitor BI1002494 in Human versus Murine Platelets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spleen tyrosine kinase (Syk) inhibitor, BI1002494, on human and murine platelet function. The information is compiled from publicly available research to assist in the evaluation and potential application of this compound in preclinical and translational studies. Key differences in platelet biology between humans and mice can significantly influence the effects of antiplatelet agents, making such comparisons crucial for drug development.
Executive Summary
This compound is a potent and selective, orally bioavailable inhibitor of spleen tyrosine kinase (Syk), a critical signaling molecule in platelet activation pathways initiated by collagen, C-type lectin-like receptor 2 (CLEC-2), and Fc receptors. While this compound demonstrates significant anti-thrombotic effects in murine models with a favorable safety profile regarding hemostasis, emerging evidence suggests notable species-specific differences in its impact on platelet function, particularly concerning integrin signaling. This guide synthesizes available data on the mechanism of action, quantitative effects, and underlying signaling pathways of this compound in both human and murine platelets.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and highlight the key differences in its effects on human and murine platelets.
Table 1: In Vitro Efficacy of this compound
| Parameter | Human Platelets | Murine Platelets | Citation(s) |
| Syk Kinase Inhibition (IC50) | 0.8 nM | Not explicitly stated, but assumed to be similar | [1] |
| Collagen-Related Peptide (CRP)-Induced Aggregation | Data not available for this compound. Other Syk inhibitors show potent inhibition. | Abrogated at 150 nM | [2] |
| Convulxin/Rhodocytin-Induced Aggregation | Data not available for this compound. | Completely abolished at 500 nM | [2] |
| Integrin αIIbβ3 Outside-In Signaling (Platelet Spreading on Fibrinogen) | Impaired | Normal | [2] |
Table 2: In Vivo Effects of this compound in Murine Models
| Model | Effect of this compound | Citation(s) |
| Arterial Thrombosis | Protective | [2][3] |
| Thromboinflammatory Brain Infarction | Protective, smaller infarct sizes, improved neurological outcome | [2][3] |
| Hemostasis (Tail Bleeding Time) | Unaltered | [2][3] |
| Femoral Artery Occlusion (FeCl3-induced) | Impaired thrombus infill, prevention of occlusion | [4] |
Signaling Pathways and Mechanism of Action
This compound exerts its antiplatelet effects by inhibiting Syk, a central kinase in the signaling cascade of immunoreceptor tyrosine-based activation motif (ITAM) and hemITAM-containing receptors. In platelets, these include the collagen receptor Glycoprotein VI (GPVI) and CLEC-2. A key difference between human and murine platelets is the presence of the FcγRIIA receptor on human platelets, which also signals via Syk and is absent in mice.[2]
The differential effect of this compound on platelet spreading on fibrinogen suggests a species-specific role of Syk in integrin αIIbβ3 outside-in signaling. In human platelets, Syk appears to be crucial for this process, while in murine platelets, alternative pathways may compensate for Syk inhibition, allowing for normal spreading.[2] Furthermore, human platelets predominantly express the long isoform of Syk (SykL), whereas murine platelets express both SykL and a shorter isoform, SykS.[5][6] This difference in isoform expression could contribute to the observed functional disparities.
Signaling Pathway Diagrams
Caption: Simplified signaling pathways in human and murine platelets.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes a standard method for assessing platelet aggregation in response to various agonists.
-
Blood Collection: Whole blood is drawn from human volunteers or anesthetized mice into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.
-
Washed Platelet Preparation (Optional): PRP is further centrifuged at a higher speed (e.g., 1000 x g) in the presence of an anti-activating agent like prostacyclin (PGI2) to pellet the platelets. The platelet pellet is then resuspended in a Tyrode's buffer.
-
Assay Procedure:
-
A sample of PRP or washed platelets is placed in a cuvette with a stir bar in a light transmission aggregometer.
-
The sample is pre-incubated with either this compound at various concentrations or vehicle control.
-
A baseline light transmission is established.
-
An agonist (e.g., collagen, collagen-related peptide, convulxin) is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The maximum aggregation percentage is determined, and concentration-response curves are generated to calculate the IC50 of the inhibitor.
Caption: Workflow for platelet aggregation assay.
Platelet Spreading Assay on Fibrinogen
This assay evaluates the "outside-in" signaling of integrin αIIbβ3.
-
Preparation of Fibrinogen-Coated Surfaces: Glass coverslips or wells of a microplate are coated with fibrinogen and incubated to allow for protein adsorption. The surfaces are then blocked to prevent non-specific binding.
-
Platelet Preparation: Washed platelets are prepared as described in the aggregation assay protocol.
-
Assay Procedure:
-
Washed platelets are pre-incubated with this compound at various concentrations or vehicle control.
-
The platelet suspension is then added to the fibrinogen-coated surfaces and incubated at 37°C to allow for adhesion and spreading.
-
-
Microscopy: After incubation, non-adherent platelets are washed away. The adherent platelets are fixed, permeabilized, and stained (e.g., with phalloidin to visualize the actin cytoskeleton). The morphology of the spread platelets is then observed and quantified using microscopy.
-
Data Analysis: The percentage of fully spread platelets is determined by counting at least 100 adherent platelets per condition.
Discussion and Conclusion
The available data indicate that this compound is a potent inhibitor of Syk-dependent platelet activation in both human and murine platelets. However, there are significant species-specific differences in its functional consequences. In murine models, this compound effectively prevents thrombosis without impairing hemostasis, making it an attractive antithrombotic candidate.[2][3][4]
The observation that this compound impairs integrin αIIbβ3 outside-in signaling in human but not murine platelets is a critical finding.[2] This suggests that the translation of efficacy and safety data from murine models to humans must be approached with caution. The differing roles of Syk in integrin signaling, potentially due to the presence of FcγRIIA and variations in Syk isoforms in humans, may underlie this discrepancy.[2][5][6]
For drug development professionals, these findings underscore the importance of using human platelets in in vitro assays to accurately predict the clinical effects of Syk inhibitors. While murine models are invaluable for studying in vivo thrombosis and hemostasis, the species-specific differences in platelet signaling pathways necessitate careful consideration when interpreting preclinical data. Future studies should aim to directly compare the concentration-dependent effects of this compound on agonist-induced aggregation in both human and murine platelets to provide a more complete quantitative picture of its comparative pharmacology.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. ahajournals.org [ahajournals.org]
- 3. The Novel Oral Syk Inhibitor, Bl1002494, Protects Mice From Arterial Thrombosis and Thromboinflammatory Brain Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Syk inhibitor BI 1002494 impairs thrombus infill in a murine femoral artery occlusion without affecting hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of spleen tyrosine kinase (SYK) isoforms in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Confirming the On-Target Effects of BI1002494 Using Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potent and selective Spleen Tyrosine Kinase (SYK) inhibitor, BI1002494, with alternative compounds. It details methodologies for confirming on-target effects using genetic models and presents supporting experimental data to aid in the objective evaluation of its performance.
Introduction to this compound and the Role of SYK
This compound is a highly potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase crucial for signaling pathways in various hematopoietic cells.[1] SYK is a key mediator in immunoreceptor signaling, including the B-cell receptor (BCR) and Fc receptor pathways, making it a compelling therapeutic target for a range of autoimmune diseases, inflammatory disorders, and hematological malignancies.[1][2] Validating that a small molecule inhibitor like this compound achieves its therapeutic effect through the specific inhibition of SYK is a critical step in preclinical and clinical development. Genetic models, such as SYK knockout or knockdown, provide the gold standard for confirming on-target activity by phenocopying the effects of the inhibitor.
Comparison of this compound with Alternative SYK Inhibitors
The following table summarizes the in vitro potency of this compound and other notable SYK inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as assay conditions can vary between studies.
| Inhibitor | Target(s) | SYK IC50 (nM) | Negative Control Available | Key Features |
| This compound | SYK | 0.8[1] | Yes (BI-2492, IC50 = 625 nM)[1] | High potency and selectivity. Good oral bioavailability. |
| Fostamatinib (R406) | SYK, FLT3, LCK, KDR | 41[3] | No | Prodrug of R406. Approved for chronic immune thrombocytopenia. Known off-target effects on kinases like KDR have been linked to clinical side effects such as hypertension.[4][5] |
| Entospletinib (GS-9973) | SYK | 7.7[6] | No | Orally bioavailable and highly selective.[6] |
| TAK-659 (Mivavotinib) | SYK, FLT3 | Not explicitly stated in sources | No | Dual SYK/FLT3 inhibitor.[7] |
| Cerdulatinib (PRT062070) | SYK, JAK1, JAK2, JAK3, TYK2 | 32[8][9] | No | Dual SYK/JAK inhibitor.[8] |
Confirming On-Target Effects with Genetic Models
The most rigorous method to confirm that the observed effects of this compound are due to SYK inhibition is to compare its phenotypic consequences with those of genetic ablation of SYK. Studies have demonstrated that mice with a platelet-specific knockout of SYK are protected from arterial thrombosis, a finding that is phenocopied by the administration of this compound. This provides strong evidence for the on-target activity of the compound in a complex in vivo setting.
Experimental Workflow for Target Validation
A typical workflow to validate the on-target effects of a SYK inhibitor using genetic models would involve comparing the cellular or in vivo phenotype of the inhibitor with that of a SYK knockout or knockdown.
Experimental Protocols
SYK Knockout in a Cell Line using CRISPR/Cas9
This protocol describes the generation of a SYK knockout cell line to be used as a genetic control for this compound treatment.
Materials:
-
SYK-targeting sgRNA sequences (at least two distinct sequences are recommended)
-
Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP)
-
Target cell line (e.g., a human B-cell lymphoma line)
-
Lipofectamine™ 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic if using a vector with a resistance marker
-
SYK antibody for Western blotting
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning: Design sgRNAs targeting an early exon of the SYK gene. Clone the sgRNA sequences into the Cas9 expression vector.
-
Transfection: Transfect the target cell line with the SYK-sgRNA/Cas9 plasmid using Lipofectamine™ 3000 according to the manufacturer's protocol. A control transfection with a non-targeting sgRNA should be performed in parallel.
-
Selection and Clonal Isolation: 48 hours post-transfection, select for transfected cells using the appropriate antibiotic. After selection, plate the cells at a low density to allow for the growth of single-cell colonies.
-
Screening of Clones: Pick individual clones and expand them. Screen for SYK knockout by Western blotting to identify clones with no detectable SYK protein.
-
Genotypic Confirmation: For clones that are negative for SYK protein, extract genomic DNA. PCR amplify the region of the SYK gene targeted by the sgRNA and sequence the PCR product to confirm the presence of insertions or deletions (indels) that result in a frameshift and premature stop codon.
SYK Knockdown in a Cell Line using siRNA
This protocol describes the transient knockdown of SYK expression, which can be used for shorter-term experiments comparing the effects of SYK depletion with this compound treatment.
Materials:
-
SYK-targeting siRNA duplexes (at least two distinct sequences are recommended)
-
Non-targeting control siRNA
-
Lipofectamine™ RNAiMAX or similar transfection reagent
-
Target cell line
-
SYK antibody for Western blotting
-
qRT-PCR reagents for SYK mRNA quantification
Procedure:
-
Cell Seeding: The day before transfection, seed the target cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection: On the day of transfection, dilute the SYK-targeting siRNA or control siRNA in Opti-MEM™ medium. In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™. Combine the diluted siRNA and Lipofectamine™ RNAiMAX, incubate for 5 minutes at room temperature, and then add the complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for analysis will depend on the stability of the SYK protein.
-
Analysis of Knockdown Efficiency:
-
qRT-PCR: At 24-48 hours post-transfection, extract total RNA and perform qRT-PCR to quantify SYK mRNA levels relative to a housekeeping gene.
-
Western Blotting: At 48-72 hours post-transfection, lyse the cells and perform Western blotting to assess the reduction in SYK protein levels.
-
In Vitro SYK Kinase Assay
This assay can be used to determine the direct inhibitory activity of this compound on SYK enzymatic activity.
Materials:
-
Recombinant human SYK enzyme
-
SYK substrate (e.g., a biotinylated peptide)
-
ATP
-
Kinase assay buffer
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound and other test compounds. Prepare a solution of SYK enzyme and substrate in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the SYK enzyme/substrate solution to wells containing the serially diluted inhibitors. Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop Reaction and Detect ADP: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
SYK Signaling Pathway
The following diagram illustrates a simplified SYK signaling pathway downstream of the B-cell receptor (BCR). Inhibition of SYK by this compound is expected to block these downstream events.
Conclusion
The use of genetic models, such as SYK knockout and knockdown, is indispensable for unequivocally confirming the on-target effects of small molecule inhibitors like this compound. The high potency and selectivity of this compound, coupled with the phenotypic concordance observed between its pharmacological effects and the genetic ablation of SYK, provide strong evidence for its specific mechanism of action. This guide provides the foundational information and experimental frameworks for researchers to independently validate and compare the on-target efficacy of this compound in their specific systems of interest.
References
- 1. opnme.com [opnme.com]
- 2. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
- 3. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 4. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with mivavotinib (TAK-659/CB-659) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. axonmedchem.com [axonmedchem.com]
Safety Operating Guide
Navigating the Safe Disposal of BI1002494: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of the spleen tyrosine kinase (SYK) inhibitor, BI1002494. In the absence of a publicly available specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as hazardous chemical waste, is mandatory.
All disposal procedures must be conducted in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Core Principles for Safe Disposal
Before initiating any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All waste must be segregated at the point of generation to prevent accidental mixing of incompatible substances.
Waste Segregation and Container Management
Proper segregation and labeling of waste streams are fundamental to safe disposal. The following table outlines the recommended segregation for waste generated during research involving this compound.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Solid Chemical Waste | Unused or expired solid this compound powder. | A dedicated, sealed, and clearly labeled hazardous waste container. | Collection by the institution's EHS department for incineration or other approved hazardous waste treatment. |
| Liquid Chemical Waste | Solutions containing this compound (e.g., dissolved in DMSO or other solvents). | A designated, leak-proof, and compatible hazardous liquid waste container. | Collection by EHS for chemical waste treatment. Do not mix with aqueous or other incompatible waste streams. |
| Contaminated Labware | Disposable items that have come into direct contact with this compound (e.g., pipette tips, tubes, vials, gloves, bench paper). | A designated hazardous waste container lined with a chemically resistant bag. | Collection by EHS for incineration. |
| Contaminated Sharps | Needles, syringes, scalpels, or other sharp objects contaminated with this compound. | A rigid, puncture-resistant, and clearly labeled sharps container designated for chemically contaminated sharps. | Collection by EHS for incineration. |
| Aqueous Waste (Rinsate) | The first rinse of any container that held this compound. Subsequent rinses may be considered non-hazardous depending on institutional policy. | Collect the first rinse in the designated hazardous liquid waste container. | Treat as hazardous liquid waste. |
Step-by-Step Disposal Procedures
1. Solid this compound Waste:
-
Carefully transfer any unused or expired solid this compound into a designated solid chemical waste container.
-
Avoid generating dust. If necessary, handle within a chemical fume hood.
-
Ensure the container is securely sealed and clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
2. Liquid this compound Waste:
-
Collect all solutions containing this compound in a designated hazardous liquid waste container compatible with the solvent used.
-
Do not overfill the container; typically, leave at least 10% headspace.
-
Seal the container tightly and label it with "Hazardous Waste," the full chemical name of all components (including solvents), and their approximate concentrations.
3. Contaminated Labware and PPE:
-
Place all disposable items, such as gloves, pipette tips, and contaminated bench paper, that have come into contact with this compound directly into a designated hazardous waste container.
-
Seal the container when it is approximately three-quarters full.
4. Contaminated Sharps:
-
Immediately place any sharps contaminated with this compound into a designated, puncture-resistant sharps container for chemical waste.
-
Do not recap, bend, or break needles.
-
Seal the sharps container when it reaches the fill line.
5. Decontamination of Glassware:
-
Rinse non-disposable glassware that has been in contact with this compound with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses may be managed as non-hazardous waste, pending institutional guidelines.
6. Spill Management:
-
Solid Spills: In a well-ventilated area, gently sweep up the solid material to avoid dust formation. Place the collected material and any contaminated cleaning supplies into a sealed hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbent material and place it in a sealed hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Report any significant spills to your EHS department immediately.
7. Waste Pickup:
-
Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.
-
Contact your institution's EHS department to schedule a pickup for proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Essential Safety and Operational Guide for Handling BI-1002494
This document provides crucial safety, handling, and disposal information for the potent and selective spleen tyrosine kinase (SYK) inhibitor, BI-1002494. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive toxicological profile for BI-1002494 is not publicly available, its nature as a potent small molecule kinase inhibitor necessitates that it be handled as a potentially hazardous substance. Primary routes of exposure include inhalation of powder, dermal contact, and accidental ingestion. Therefore, a stringent personal protective equipment (PPE) protocol is mandatory.
Table 1: Required Personal Protective Equipment for Handling BI-1002494
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an additional layer of protection, and the outer glove can be immediately removed if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder form or solutions. | Protects against splashes and aerosolized particles entering the eyes or face. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the laboratory. |
Operational Plan: Handling and Compound Preparation
All handling of BI-1002494, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Workflow for Safe Handling and Preparation of BI-1002494 Stock Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
